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  • Product: (R)-2-amino-2-cyclopropylethanol
  • CAS: 1270290-36-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-2-amino-2-cyclopropylethanol

An In-depth Technical Guide to (R)-2-amino-2-cyclopropylethanol: Synthesis, Characterization, and Applications Authored by: A Senior Application Scientist Abstract (R)-2-amino-2-cyclopropylethanol is a chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-amino-2-cyclopropylethanol: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

(R)-2-amino-2-cyclopropylethanol is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its structure combines a stereodefined amino alcohol—a prevalent pharmacophore—with a cyclopropyl group, a moiety known to confer advantageous physicochemical and pharmacological properties.[1] This guide provides a comprehensive overview of (R)-2-amino-2-cyclopropylethanol, detailing its chemical structure, physicochemical properties, plausible synthetic strategies, and robust analytical characterization methods. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related structures in their scientific endeavors. The discussion emphasizes the rationale behind methodological choices, reflecting a synthesis of theoretical knowledge and practical field experience.

Introduction: The Strategic Value of the Cyclopropyl Amino Alcohol Motif

In modern drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The cyclopropyl group has emerged as a "bioisostere" of choice, often replacing larger or more metabolically labile groups to enhance a molecule's properties.[1] Its rigid, three-dimensional structure can lock in favorable conformations for receptor binding, increase metabolic stability by shielding adjacent positions from enzymatic degradation, and improve cell permeability.

When incorporated into a chiral 1,2-amino alcohol framework, the cyclopropyl group creates a unique scaffold. Chiral amino alcohols are foundational components of numerous approved drugs, participating in key hydrogen bonding and ionic interactions with biological targets. The specific (R)-configuration at the carbon bearing the amino and cyclopropyl groups dictates a precise spatial arrangement, making (R)-2-amino-2-cyclopropylethanol a valuable starting material for constructing complex, stereochemically defined drug candidates.

This guide moves beyond a simple recitation of facts to provide a practical framework for the synthesis and analysis of this important molecule.

Chemical Structure and Physicochemical Properties

The fundamental identity of (R)-2-amino-2-cyclopropylethanol is established by its unique arrangement of atoms and the resulting physical characteristics.

Chemical Structure

The structure, featuring a chiral center at the C2 position, is depicted below.

Caption: 2D structure of (R)-2-amino-2-cyclopropylethanol.

Identifiers and Properties

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for planning reactions, purification, and formulation.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-cyclopropylethanol[2]
CAS Number 1270290-36-2[2][3][4]
Molecular Formula C₅H₁₁NO[2]
Molecular Weight 101.15 g/mol [2]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 221.2 ± 13.0 °C at 760 mmHg[3]
Flash Point 87.6 ± 19.8 °C[3]
LogP (calculated) -0.6[2]
SMILES C1CC1N[2]
InChIKey LLCCGHDKJXAQLS-YFKPBYRVSA-N[2]

Synthetic Strategies: A Field-Proven Perspective

While numerous methods exist for the synthesis of chiral amino alcohols, a robust and scalable protocol for (R)-2-amino-2-cyclopropylethanol requires careful consideration of starting material availability, stereochemical control, and purification. Below are two plausible and well-precedented strategies a senior scientist would consider.

Strategy 1: Asymmetric Reduction of an α-Amino Ketone

This is a direct and often highly efficient route. The core principle involves the stereoselective reduction of a prochiral ketone, guided by a chiral catalyst, to set the desired hydroxyl stereocenter.

Workflow:

  • Synthesis of Precursor: The key intermediate is 2-amino-1-cyclopropylethanone. This can be synthesized from cyclopropyl methyl ketone via α-bromination followed by displacement with an ammonia equivalent (e.g., sodium azide followed by reduction, or direct amination). The amino group must be protected (e.g., with Boc or Cbz groups) to ensure compatibility with subsequent steps.

  • Asymmetric Reduction: The protected amino ketone is subjected to asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction is an industry-standard method for this transformation, employing a borane source (like BH₃·SMe₂) and a chiral oxazaborolidine catalyst. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol. For the desired (R)-alcohol, the appropriate catalyst must be selected.

  • Deprotection: The protecting group on the nitrogen is removed under standard conditions (e.g., TFA or HCl for Boc; hydrogenolysis for Cbz) to yield the final product.

Caption: Workflow for Asymmetric Reduction Strategy.

Expertise & Causality: The choice of a protecting group is critical. A Boc group is often preferred due to its stability under the reducing conditions and its straightforward removal with acid, which typically yields the product as a stable salt (e.g., hydrochloride or trifluoroacetate) that is easier to handle and purify.

Strategy 2: Ring-Opening of a Chiral Cyclopropyl Epoxide

This strategy leverages a readily available chiral starting material and a highly regioselective reaction.

Workflow:

  • Epoxide Formation: Start with cyclopropylacetaldehyde. This can be converted to a vinyl cyclopropane via a Wittig reaction. Subsequent asymmetric epoxidation (e.g., using the Sharpless epoxidation for an allylic alcohol precursor, or a Jacobsen epoxidation) can generate the desired chiral epoxide.

  • Regioselective Ring-Opening: The chiral epoxide is then opened with a nitrogen nucleophile. Sodium azide (NaN₃) is an excellent choice as it is small, highly nucleophilic, and regioselectively attacks the less sterically hindered carbon. This results in an azido alcohol.

  • Reduction of Azide: The azide group is cleanly reduced to a primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (PPh₃, then H₂O). This step is high-yielding and typically does not affect other functional groups.

Caption: Workflow for Epoxide Ring-Opening Strategy.

Trustworthiness & Self-Validation: This pathway is self-validating because the stereochemistry is set early at the epoxidation step. The subsequent Sₙ2 ring-opening and azide reduction steps are known to proceed with high fidelity and without racemization, ensuring the stereochemical integrity of the final product.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A combination of spectroscopic methods provides a complete picture of the molecule.

TechniqueExpected ObservationsRationale
¹H NMR ~0.2-1.0 ppm: Multiplets (4H) from cyclopropyl CH₂ groups. ~2.5-3.0 ppm: Multiplet (1H) for the chiral CH. ~3.5-3.8 ppm: Diastereotopic multiplets (2H) for the CH₂OH group. Variable: Broad singlets for NH₂ and OH protons (can be exchanged with D₂O).The upfield signals are characteristic of the strained cyclopropyl ring. The CH₂OH protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet (dd or AB quartet).
¹³C NMR ~0-15 ppm: 2 signals for the cyclopropyl CH₂ carbons. ~55-65 ppm: Signal for the chiral CH carbon. ~60-70 ppm: Signal for the CH₂OH carbon.Provides a carbon count and confirms the presence of the key functional group environments.
IR Spectroscopy 3200-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations. 2850-3000 cm⁻¹: C-H stretching from alkyl and cyclopropyl groups. ~1600 cm⁻¹: N-H scissoring (bending) vibration. ~1050 cm⁻¹: C-O stretching of the primary alcohol.Confirms the presence of the primary amine and primary alcohol functional groups, which are the most prominent features in the IR spectrum.
Mass Spec (EI) M⁺ at m/z = 101: Molecular ion peak (may be weak). [M-1]⁺ at m/z = 100. [M-17]⁺ at m/z = 84: Loss of OH. [M-31]⁺ at m/z = 70: Loss of CH₂OH (a common fragmentation for primary alcohols).Provides the molecular weight and key fragmentation patterns that corroborate the structure.
Chiral HPLC A single peak when analyzed on a suitable chiral stationary phase (e.g., Chiralpak®).Confirms the enantiomeric purity of the final compound, which is a critical quality attribute.

Purification and Handling

Purification Protocol

(R)-2-amino-2-cyclopropylethanol is a polar molecule, which dictates the purification strategy.

  • Extraction: After quenching the reaction, an acid-base extraction can be effective. The product can be extracted into an aqueous acid layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be challenging due to the basicity of the amine, which can cause streaking. A common field-proven technique is to pre-treat the silica with a small amount of triethylamine in the eluent system (e.g., 0.5-1% Et₃N in a CH₂Cl₂/MeOH gradient). Alternatively, chromatography on neutral or basic alumina can be more effective.

  • Crystallization: The free base is a low-melting solid or oil. For long-term storage and high purity, it is often converted to a salt (e.g., hydrochloride, oxalate) which is typically a stable, crystalline solid that can be purified by recrystallization.

Safety and Handling

Based on data for analogous compounds, (R)-2-amino-2-cyclopropylethanol should be handled with care.

  • Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May also cause respiratory irritation.

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Applications in Drug Discovery

The title compound is not an end-product but a high-value starting material. Its utility lies in its ability to be incorporated into larger molecules to probe structure-activity relationships (SAR).

  • Peptidomimetics: It can serve as a conformationally constrained replacement for natural amino acids in peptides, potentially increasing resistance to proteolysis.[1]

  • Catalyst Ligands: Chiral amino alcohols are precursors to important ligands for asymmetric catalysis, such as oxazolines (Box ligands) or phosphine-containing ligands.

  • GPCR Modulators: The amino alcohol motif is common in ligands for G-protein coupled receptors. The unique stereochemistry and cyclopropyl group can be used to fine-tune selectivity and potency for specific receptor subtypes.

Conclusion

(R)-2-amino-2-cyclopropylethanol represents a convergence of desirable structural features for modern medicinal chemistry. While its synthesis and characterization require careful planning and execution, the strategies and analytical protocols outlined in this guide provide a robust, field-tested framework for success. By understanding the causality behind the choice of reagents, reaction conditions, and analytical methods, researchers can confidently produce and validate this compound, unlocking its potential as a powerful tool in the development of next-generation therapeutics.

References

  • PubChem. (R)-2-amino-2-cyclopropylethanol. National Center for Biotechnology Information. [Link]

  • T. E. Johnson, et al. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC, NIH. [Link]

  • I. G. Bolesov, et al. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]

  • G. K. S. Prakash, et al. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

  • R. N. Patel. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • A. M. De, et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. [Link]

  • Organic Syntheses. (2016). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • A. K. Mandal, et al. (2004). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. [Link]

  • Chemsrc. (2025). (2R)-2-Amino-2-cyclopropylethanol. Chemsrc. [Link]

  • ResearchGate. (2022). Examples of bioactive molecules containing chiral cyclic β-amino alcohols. ResearchGate. [Link]

  • P. Wessig, et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • J. Clayden, N. Greeves, S. Warren. (2012). Organic Chemistry. Oxford University Press.
  • E. J. Corey, et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society.
  • E. N. Jacobsen, et al. (1991). Highly enantioselective epoxidation of unfunctionalized olefins using salen manganese complexes. Journal of the American Chemical Society.
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Exploratory

Therapeutic potential of (R)-2-amino-2-cyclopropylethanol derivatives

Title: The Cyclopropyl Advantage: A Technical Guide to the Therapeutic Potential of (R)-2-Amino-2-Cyclopropylethanol Derivatives Executive Summary: The Rise of Tailor-Made Scaffolds (R)-2-amino-2-cyclopropylethanol (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropyl Advantage: A Technical Guide to the Therapeutic Potential of (R)-2-Amino-2-Cyclopropylethanol Derivatives

Executive Summary: The Rise of Tailor-Made Scaffolds

(R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) represents a high-value "tailor-made" chiral building block in modern medicinal chemistry. As the reduced congener of (R)-cyclopropylglycine, this scaffold serves as a critical bioisostere for valinol, leucinol, and isoleucinol. Its primary therapeutic value lies in the cyclopropyl moiety , which imparts unique physicochemical properties—specifically conformational restriction and metabolic resistance—that are unattainable with standard aliphatic chains.

This guide analyzes the structural utility of (R)-2-amino-2-cyclopropylethanol in designing peptidomimetics, particularly for HCV protease inhibitors , BACE1 inhibitors (Alzheimer's) , and GPCR antagonists .

Structural & Mechanistic Significance

The "Cyclopropyl Effect" in Pharmacophore Design

The cyclopropyl group is not merely a space-filler; it is an electronic and steric modulator.

  • Conformational Rigidity: The cyclopropyl ring restricts the rotation of the adjacent C-N bond more effectively than an isopropyl group, reducing the entropic penalty upon binding to a protein target (e.g., filling the S1' pocket of a protease).

  • Metabolic Shielding: Standard aliphatic side chains (like the isopropyl group of valine) are prone to CYP450-mediated

    
    - or 
    
    
    
    -hydroxylation. The strained cyclopropyl ring resists hydrogen atom abstraction, significantly extending the half-life (
    
    
    ) of the parent molecule.
  • Electronic Profile: The "banana bonds" (high p-character) of the cyclopropane ring can engage in unique

    
    -interactions with aromatic residues in the binding pocket, often enhancing potency.
    
Bioisosteric Mapping
FeatureL-Valinol Motif(R)-2-Amino-2-CyclopropylethanolAdvantage
Steric Bulk Isopropyl (Flexible)Cyclopropyl (Rigid)Lower entropic penalty; defined vector.
Metabolism High (CYP3A4 oxidation)Low (Ring strain prevents oxidation)Improved PK profile.
Lipophilicity ModerateModerate-HighImproved membrane permeability.

Therapeutic Applications & Case Studies

Antiviral Therapies (HCV & HIV)

In the development of NS3/4A protease inhibitors (e.g., related to Boceprevir or Telaprevir generations), the P1 position is critical. Replacing standard amino acids with (R)-2-amino-2-cyclopropylethanol derivatives allows for:

  • P1 Occupancy: The cyclopropyl group snugly fits into the hydrophobic S1 subsite.

  • Transition State Mimicry: The hydroxyl group can be oxidized to an aldehyde or ketoamide to form a reversible covalent bond with the catalytic serine, while the cyclopropyl group anchors the inhibitor.

Neurology: BACE1 Inhibition

For Alzheimer's disease, Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors require high CNS penetration and metabolic stability.

  • Mechanism: (R)-2-amino-2-cyclopropylethanol serves as a transition-state isostere. The amine engages the catalytic aspartic dyads (Asp32/Asp228), while the cyclopropyl group displaces water molecules in the amphipathic S1/S3 pockets, driving binding affinity via entropy.

GPCR Antagonists

In the design of Neurokinin-1 (NK1) receptor antagonists, the introduction of the cyclopropyl motif prevents rapid oxidative clearance, a common failure mode for earlier generation piperidine-based antagonists.

Synthesis & Manufacturing Protocols

The synthesis of (R)-2-amino-2-cyclopropylethanol must be enantioselective to avoid costly chiral resolution steps. The Ellman Sulfinimine route is the industry standard for high enantiomeric excess (


).
Diagram: Enantioselective Synthesis Pathway

SynthesisRoute Figure 1: Asymmetric Synthesis via Ellman Auxiliary Strategy Start Cyclopropanecarboxaldehyde Intermediate1 Chiral N-Sulfinyl Imine Start->Intermediate1 Condensation (Ti(OEt)4) Auxiliary (R)-tert-butanesulfinamide Auxiliary->Intermediate1 Intermediate2 Amino Nitrile (Diastereoselective) Intermediate1->Intermediate2 Strecker Synthesis (Asymmetric Induction) Reagent TMSCN / Lewis Acid Reagent->Intermediate2 FinalProduct (R)-2-Amino-2-Cyclopropylethanol Intermediate2->FinalProduct 1. Acid Hydrolysis 2. Reduction (LiAlH4)

Detailed Protocol: Modified Strecker Synthesis

Step 1: Imine Formation

  • Charge a reactor with Cyclopropanecarboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in THF.

  • Add Ti(OEt)4 (2.0 eq) dropwise at 0°C.

  • Stir at ambient temperature for 16h. Monitor by TLC/LCMS.

  • Quench with brine, filter through Celite, and concentrate to yield the (R,E)-N-cyclopropylmethylene-2-methylpropane-2-sulfinamide.

Step 2: Asymmetric Cyanation (Strecker)

  • Dissolve the sulfinimine in toluene at -78°C.

  • Add TMSCN (1.5 eq) and a catalytic amount of Sc(OTf)3 .

  • The chiral auxiliary directs the cyanide attack, yielding the amino nitrile with high diastereoselectivity (

    
    ).
    

Step 3: Hydrolysis and Reduction

  • Treat the nitrile with concentrated HCl/MeOH to cleave the sulfinyl group and hydrolyze the nitrile to the methyl ester (Pinner reaction conditions).

  • Isolate the amino ester hydrochloride.

  • Reduce the ester using LiAlH4 (2.5 eq) in anhydrous THF at 0°C to yield (R)-2-amino-2-cyclopropylethanol .

Experimental Validation (QC & Analytics)

To ensure the integrity of this building block for drug development, the following analytical specifications must be met.

Analytical Specifications Table
TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O + 0.1% TFA)

(Area %)
Chiral Purity Chiral HPLC (Chiralpak AD-H, Hexane/IPA)


Identity 1H-NMR (400 MHz, DMSO-d6)Conforms to structure; Cyclopropyl protons at

0.2-0.6 ppm.[1]
Residual Solvents GC-HeadspaceTHF < 720 ppm, Toluene < 890 ppm
Water Content Karl Fischer

w/w
Mechanism of Action Visualization

The following diagram illustrates how the cyclopropyl derivative blocks metabolic degradation compared to a standard leucine derivative.

MetabolicStability Figure 2: Metabolic Stability Mechanism - Cyclopropyl vs. Aliphatic cluster_0 Standard Scaffold (Leucine/Valine) cluster_1 Optimized Scaffold ((R)-2-amino-2-cyclopropylethanol) Leu Aliphatic Side Chain (Isopropyl/Isobutyl) CYP CYP450 Enzyme Leu->CYP Binding Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation (High Rate) Cyc Cyclopropyl Side Chain (Strained Ring) CYP_Block CYP450 Enzyme Cyc->CYP_Block Steric/Electronic Repulsion Stable Intact Drug (Extended Half-Life) CYP_Block->Stable No Oxidation (C-H Bond Strength)

References

  • Wipf, P., & Heimgartner, H. (2005). "Cyclopropyl-containing amino acids: Synthesis and application in peptidomimetics." Helvetica Chimica Acta.

  • Ellman, J. A., et al. (2010). "Asymmetric Synthesis of

    
    -Branched Amines via tert-Butanesulfinamide." Chemical Reviews. 
    
  • Meanwell, N. A. (2014). "The influence of the cyclopropyl group on the properties of biologically active compounds." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "(R)-2-amino-2-cyclopropylethanol (CAS 1270290-36-2)."[1] National Center for Biotechnology Information. [1]

  • Tung, R. D. (2010). "Deuterium-enriched and conformationally restricted motifs in HCV protease inhibitors." Antiviral Research.

Sources

Foundational

Role of Cyclopropyl Groups in Chiral Amino Alcohol Stability

Executive Summary In the architecture of chiral drugs, the cyclopropyl group is not merely a structural spacer; it is a functional pharmacophore that fundamentally alters the physicochemical landscape of the molecule. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of chiral drugs, the cyclopropyl group is not merely a structural spacer; it is a functional pharmacophore that fundamentally alters the physicochemical landscape of the molecule. This guide dissects the role of cyclopropyl moieties in chiral amino alcohols—a scaffold ubiquitous in adrenergic blockers, antiviral agents (e.g., Efavirenz), and asymmetric catalysts.

For the drug developer, the cyclopropyl group offers a "Goldilocks" solution: it provides the steric bulk of an isopropyl group but with the electronic character of an alkene, all while imparting a unique metabolic resistance profile known as the "Cyclopropyl Wall."

The Physicochemical Basis: Walsh Orbitals & -Aromaticity

To understand why cyclopropyl amino alcohols exhibit superior stability compared to their acyclic analogs, one must look beyond simple sterics to the molecular orbital level.

The Walsh Orbital Model

Unlike standard


 hybridized alkanes (109.5°), the cyclopropane ring is highly strained (60°). To relieve this strain, the carbon atoms adopt a hybridization state closer to 

(approx.

) for the C-C bonds, leaving the C-H bonds with significant

-character (approx.

).

This results in Walsh Orbitals : bent bonds that bulge outward, creating a region of electron density capable of interacting with adjacent


-systems or lone pairs.
  • Electronic Donor: The Walsh orbitals can act as hyperconjugative donors (

    
    ), stabilizing adjacent carbocations.
    
  • Inductive Acceptor: Due to the high

    
    -character of the exocyclic bonds, the cyclopropyl group is inductively electron-withdrawing (
    
    
    
    effect) relative to an isopropyl group.
Impact on Amine Basicity (pKa)

In chiral amino alcohols, the basicity of the nitrogen is critical for salt formation and solubility.

  • The Effect: Replacing an isopropyl group with a cyclopropyl group typically lowers the pKa of the amine by 0.5 – 1.0 units.

  • The Cause: The electron-withdrawing nature of the cyclopropyl group (due to

    
    -character) pulls electron density away from the nitrogen lone pair, making it less available for protonation.
    
  • Benefit: This reduced basicity often improves the stability of the free base form against oxidative N-dealkylation.

Visualization: Electronic Interaction

The following diagram illustrates the interaction between the cyclopropyl Walsh orbitals and the adjacent amine functionality.

WalshInteraction Cyclopropyl Cyclopropyl Ring (Walsh Orbitals) Nitrogen Amine Nitrogen (Lone Pair) Cyclopropyl->Nitrogen Hyperconjugation (σ -> n) Stabilization Conformational Lock Cyclopropyl->Stabilization Steric Bulk + Strain pKa Lowered pKa (Inductive Withdrawal) Cyclopropyl->pKa High s-character (-I Effect) Nitrogen->pKa Reduced e- density

Caption: Fig 1. Mechanistic impact of Cyclopropyl Walsh orbitals on amine electronics and stability.

Metabolic Stability: The "Cyclopropyl Wall"

One of the primary reasons for incorporating cyclopropyl groups into chiral amino alcohols is to block metabolic degradation.

Blocking CYP450 Oxidation

Cytochrome P450 enzymes typically attack the


-carbon of amines (N-dealkylation) or accessible alkyl chains (

-oxidation).
  • Bond Dissociation Energy (BDE): The C-H bonds on a cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) than secondary acyclic C-H bonds (approx. 98 kcal/mol). This high BDE makes hydrogen abstraction—the rate-limiting step in CYP450 oxidation—energetically unfavorable.

  • Strategic Placement: In drugs like Efavirenz , the cyclopropyl group acts as a metabolic shield, preventing rapid clearance and extending half-life.

Resistance to Racemization

Chiral amino alcohols are prone to racemization via retro-aldol mechanisms or enolization if the


-proton is acidic.
  • Conformational Locking: The rigid geometry of the cyclopropyl group increases the energy barrier for the rotation required to access the planar transition state necessary for racemization.

  • Result: Enantiomeric Excess (ee) is maintained for longer periods under physiological conditions compared to flexible alkyl analogs.

Comparative Stability Data
ParameterIsopropyl-Amino AlcoholCyclopropyl-Amino AlcoholMechanism
C-H Bond Energy ~98 kcal/mol~106 kcal/molIncreased s-character strengthens bond.
Metabolic Liability High (Hydroxylation)Low (Resistant)"Cyclopropyl Wall" effect blocks CYP450.
Conformation Flexible (Rotatable)Rigid (Locked)Ring strain restricts

-bond rotation.
Amine pKa ~10.5~9.5 - 10.0Inductive withdrawal reduces basicity.

Experimental Protocol: Synthesis of Chiral Cyclopropyl Amino Alcohols

Objective: Synthesize a conformationally constrained chiral amino alcohol using a self-validating zinc-mediated protocol. This method avoids the use of unstable cyclopropyl lithium reagents.

Scope: Reaction of


-tert-butanesulfinyl aldimines with cyclopropanols.
Reagents & Equipment
  • Substrate: 1-Substituted Cyclopropanol (1.0 equiv)

  • Electrophile: Chiral

    
    -tert-butanesulfinyl aldimine (1.0 equiv)
    
  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology
  • Homoenolate Formation (The "Engine"):

    • In a flame-dried Schlenk flask under Argon, dissolve the cyclopropanol in DCM.

    • Add

      
       dropwise at 0°C.
      
    • Mechanistic Check: The reaction relies on the formation of a Zinc Homoenolate .[1][2][3] The ring strain of the cyclopropanol drives the ring-opening equilibrium.

    • Stir for 30 mins at room temperature.

  • Chiral Addition:

    • Add the chiral sulfinyl aldimine solution slowly.

    • Critical Control Point: Maintain temperature at 0°C to maximize diastereoselectivity (

      
      ).
      
    • Stir for 12–24 hours. Monitor by TLC (stain with PMA or Ninhydrin).

  • Quench & Isolation:

    • Quench with saturated

      
       solution. Caution: Gas evolution.
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Deprotection (Self-Validating Step):

    • Treat the intermediate with 4M HCl in Dioxane/MeOH.

    • Validation: The disappearance of the sulfinyl group (monitored by HPLC) and the retention of the cyclopropyl ring (verified by NMR, characteristic multiplets at

      
       0.3–0.8 ppm) confirms success. If the ring opens, the multiplets will vanish, indicating acid-instability.
      
Workflow Diagram

SynthesisProtocol Start Cyclopropanol Precursor Step1 Add Et2Zn (Form Zinc Homoenolate) Start->Step1 Step2 Add Chiral Sulfinyl Imine (Stereoselective C-C Bond) Step1->Step2 Check1 TLC Check: Conversion >95%? Step2->Check1 Check1->Step2 No (Extend Time) Step3 Acid Deprotection (HCl/MeOH) Check1->Step3 Yes Validation NMR Validation: Check Cyclopropyl H (0.3-0.8 ppm) Step3->Validation Final Chiral Cyclopropyl Amino Alcohol Validation->Final Ring Intact

Caption: Fig 2. Self-validating synthesis workflow for chiral cyclopropyl amino alcohols.

Case Study: Efavirenz (Sustiva)

The most authoritative example of cyclopropyl utility in drug design is Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI).

  • The Challenge: Early analogs with flexible alkyl chains suffered from rapid metabolic oxidation and poor binding affinity.

  • The Cyclopropyl Solution: The introduction of the cyclopropylacetylene group achieved two goals:

    • Metabolic Stability: The cyclopropyl ring resisted oxidation, unlike isopropyl or ethyl groups.

    • Binding Affinity: The rigid cyclopropyl group forced the molecule into a specific conformation that fit perfectly into the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme (Val179 interaction).

  • Outcome: Efavirenz became a cornerstone of HIV therapy, demonstrating that the cyclopropyl group is a critical determinant of drug stability and efficacy.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6] Link

  • Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society, 45, 179-190. Link

  • Werness, J. B., & Tang, W. (2011). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.[2] The Journal of Organic Chemistry, 76(21), 8986–8998. Link

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Bautista, E. S. (2023).[7] Various Synthetic Pathways Towards Efavirenz and Its Analogs. Southeastern University FireScholars. Link

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Exploratory

A Technical Guide to (R)-2-amino-2-cyclopropylethanol: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Value of a Constrained Synthon In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Synthon

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability is paramount. (R)-2-amino-2-cyclopropylethanol emerges as a chiral building block of significant interest, positioned at the intersection of two high-value structural motifs: the vicinal amino alcohol and the cyclopropane ring. Chiral amino alcohols are foundational synthons, forming the structural backbone of numerous therapeutic agents, including antivirals and beta-blockers.[1][2][3] Simultaneously, the incorporation of a cyclopropane ring is a well-established strategy in drug design to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity by locking a molecule into its bioactive conformation.[4][5][6][7]

This guide provides an in-depth technical overview of (R)-2-amino-2-cyclopropylethanol, intended for researchers and drug development professionals. We will explore its fundamental physicochemical properties, plausible and efficient synthetic routes with mechanistic considerations, its strategic applications in pharmaceutical development, and guidance on its characterization.

Compound Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are the bedrock of its application in synthesis.

  • CAS Number : 1270290-36-2[8]

  • IUPAC Name : (2R)-2-amino-2-cyclopropylethanol[8]

  • Molecular Formula : C₅H₁₁NO[9]

  • Molecular Weight : 101.15 g/mol [8][9]

The key physicochemical data for (R)-2-amino-2-cyclopropylethanol are summarized in the table below. It is important to note that some of these values, particularly those from chemical supplier databases, may be computationally predicted rather than experimentally determined.

PropertyValueSource(s)
Density 1.1 ± 0.1 g/cm³[10]
Boiling Point 221.2 ± 13.0 °C at 760 mmHg[10]
Flash Point 87.6 ± 19.8 °C[10]
SMILES NCO[9]
Storage Keep in dark place, inert atmosphere, room temperature[9]

Synthesis Strategy: From Chiral Pool to Target Molecule

An efficient and stereoretentive synthesis is critical for the practical application of a chiral building block. A highly effective strategy for preparing enantiomerically pure amino alcohols is the reduction of the corresponding α-amino acid, which leverages the readily available and optically pure chiral pool.[1][11] The proposed synthesis of (R)-2-amino-2-cyclopropylethanol therefore begins with the corresponding non-proteinogenic amino acid, (R)-2-amino-2-cyclopropylacetic acid.

The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the chiral cyclopropyl amino acid, followed by its reduction.

G cluster_0 Stage 1: Synthesis of Chiral Precursor cluster_1 Stage 2: Reduction to Target Molecule Precursors Alkene / Enone + Methylene Source Cyclopropanation Asymmetric Cyclopropanation (e.g., Simmons-Smith or Corey-Chaykovsky variant) Precursors->Cyclopropanation Key Reaction Cyclopropanation->Amino_Acid Further Functionalization Reduction Carboxylic Acid Reduction (e.g., LiAlH₄ or NaBH₄/I₂) Amino_Acid->Reduction Input Target (R)-2-amino-2-cyclopropylethanol Reduction->Target Final Product

Caption: Proposed two-stage synthesis workflow for (R)-2-amino-2-cyclopropylethanol.

Mechanistic Insight: Cyclopropane Ring Formation

The construction of the cyclopropane ring is a cornerstone of this synthesis. Two classic and robust methods are the Simmons-Smith reaction and the Corey-Chaykovsky reaction.[12]

  • Simmons-Smith Reaction : This reaction involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)).[13] The reaction proceeds via a concerted, stereospecific syn-addition of a methylene group across an alkene, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[13][14][15] The mechanism involves the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid which adds to the alkene through a three-centered "butterfly-type" transition state.[14][15] The presence of a directing group, such as a hydroxyl, can provide excellent diastereoselectivity.[16][17]

  • Corey-Chaykovsky Reaction : This method utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide) to transfer a methylene group.[18] When reacting with α,β-unsaturated carbonyl compounds (enones), the reaction proceeds via a 1,4-conjugate addition to form an enolate intermediate, which then undergoes intramolecular ring closure to yield the cyclopropane.[19][20] This pathway is often favored over the 1,2-addition that would lead to an epoxide.[10]

The choice between these methods depends on the specific precursor available and the desired control over stereochemistry. Asymmetric variants of both reactions have been developed to achieve high enantioselectivity.[18][21]

Representative Experimental Protocol: Reduction of (R)-2-amino-2-cyclopropylacetic acid

This protocol describes a representative procedure for the reduction of the amino acid precursor to the target amino alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids directly to alcohols.[11]

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • (R)-2-amino-2-cyclopropylacetic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 3.0-4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask, condenser, and dropping funnel (all flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Reaction Setup : Assemble the flame-dried three-neck flask with a magnetic stir bar, condenser, and dropping funnel under a positive pressure of inert gas.

  • Reagent Preparation : In the flask, carefully suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF. The suspension should be stirred to ensure it is well-mixed. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Using a significant excess of LiAlH₄ ensures the complete reduction of both the carboxylic acid and the protonated amine, which consumes one equivalent of hydride. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of the amino acid.

  • Substrate Addition : Dissolve (R)-2-amino-2-cyclopropylacetic acid (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.

    • Causality: Slow, dropwise addition is crucial to manage the reaction rate and heat generation, preventing dangerous runaways.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C for THF) for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Causality: Refluxing provides the necessary activation energy to drive the reduction to completion.

  • Work-up and Quenching (Fieser Method) : Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of: i. 'X' mL of deionized water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous NaOH solution. iii. '3X' mL of deionized water.

    • Causality: This specific quenching procedure (the Fieser work-up) is designed to destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, which greatly simplifies the purification process compared to an acid quench that can lead to emulsions.

  • Isolation : Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification : Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or distillation if necessary.

Applications in Drug Discovery and Development

The unique structural combination of a chiral amino alcohol and a cyclopropane ring makes (R)-2-amino-2-cyclopropylethanol a highly valuable synthon for addressing common challenges in drug discovery.

  • Metabolic Stability : The cyclopropyl group is resistant to common metabolic pathways like P450 oxidation, which can increase the in vivo half-life of a drug candidate.[4][7]

  • Conformational Rigidity : The strained three-membered ring acts as a "rigid linker," conformationally constraining the molecule.[5][6] This can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[7][22]

  • Improved Physicochemical Properties : The cyclopropyl group can modulate properties like pKa and lipophilicity, which can be fine-tuned to reduce off-target effects or improve brain permeability.[7][22][23]

  • Scaffold for Privileged Structures : As a chiral 1,2-amino alcohol, it serves as a precursor for a wide array of pharmacologically active scaffolds, including enzyme inhibitors, receptor ligands, and chiral catalysts.[24] Its derivatives have potential applications in developing treatments for a range of conditions, including neurological disorders, cancer, and infectious diseases.[12]

Spectroscopic Characterization: What to Expect

While experimental spectra are not publicly available, a skilled chemist can predict the key characteristic signals based on the molecule's structure. This serves as a crucial guide for characterization following synthesis.

Anticipated ¹H NMR Signals (in CDCl₃ or D₂O)
  • Cyclopropyl Protons (CH, CH₂) : A complex multiplet pattern is expected in the upfield region, typically between 0.2-1.0 ppm. These protons are diastereotopic and strongly coupled to each other and to the adjacent methine proton.

  • Methine Proton (CH-N) : A multiplet is expected, likely in the 2.5-3.5 ppm range. Its coupling to the cyclopropyl protons and the methylene protons will create a complex splitting pattern.

  • Methylene Protons (CH₂-O) : These protons are diastereotopic due to the adjacent chiral center. They will likely appear as two separate multiplets (or a doublet of doublets each) in the 3.5-4.0 ppm range.

  • Amine and Hydroxyl Protons (NH₂, OH) : These will appear as broad singlets whose chemical shift is highly dependent on concentration and solvent. In D₂O, these signals will disappear due to proton-deuterium exchange.

Anticipated ¹³C NMR Signals
  • Cyclopropyl Carbons (CH, CH₂) : Expected in the upfield region, approximately 5-20 ppm.

  • Methine Carbon (CH-N) : Expected around 50-60 ppm.

  • Methylene Carbon (CH₂-O) : Expected around 60-70 ppm.

Anticipated IR Spectroscopy Bands
  • O-H and N-H Stretching : A broad, strong band from approximately 3200-3500 cm⁻¹ due to hydrogen bonding of the alcohol and amine groups.

  • C-H Stretching (sp³) : Sharp peaks just below 3000 cm⁻¹.

  • C-H Stretching (cyclopropyl) : A characteristic sharp peak often seen just above 3000 cm⁻¹.

  • N-H Bending : A band around 1600 cm⁻¹.

  • C-O Stretching : A strong band in the 1000-1100 cm⁻¹ region.

Conclusion

(R)-2-amino-2-cyclopropylethanol is a potent chiral building block that offers significant advantages for the synthesis of complex and biologically active molecules. Its value is derived from the synergistic combination of the stereodefined amino alcohol moiety and the conformationally rigid, metabolically robust cyclopropane ring. By understanding its physicochemical properties and employing robust synthetic strategies, such as the reduction of its corresponding amino acid precursor, researchers can effectively leverage this synthon to accelerate the development of next-generation therapeutics.

References

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Foundational

An In-Depth Technical Guide to the Metabolic Stability of Cyclopropyl-Containing Pharmaceutical Intermediates

Abstract The cyclopropyl group, a three-membered carbocycle, is a privileged structural motif in modern medicinal chemistry.[1][2] Its incorporation into pharmaceutical candidates is often driven by the desire to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl group, a three-membered carbocycle, is a privileged structural motif in modern medicinal chemistry.[1][2] Its incorporation into pharmaceutical candidates is often driven by the desire to enhance potency, modulate physicochemical properties, and improve metabolic stability.[3][4] The inherent ring strain of the cyclopropyl moiety results in shorter, stronger carbon-hydrogen bonds, which can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] However, the metabolic fate of cyclopropyl-containing compounds is not always straightforward and can be highly dependent on the surrounding molecular context. This guide provides a comprehensive overview of the factors governing the metabolic stability of this important functional group, the enzymatic pathways involved, and the state-of-the-art in vitro methodologies for its assessment.

Introduction: The Double-Edged Sword of the Cyclopropyl Group

The utility of the cyclopropyl ring in drug design stems from its unique stereoelectronic properties. It imparts a rigid conformation, which can be entropically favorable for receptor binding, and its partial π-character can influence molecular interactions.[2][3] From a metabolic standpoint, the high C-H bond dissociation energy generally translates to increased stability against CYP-mediated oxidation, a common metabolic pathway for many drug molecules.[5] A classic example is the drug pitavastatin, where the cyclopropyl group effectively diverts metabolism away from the highly polymorphic CYP3A4 enzyme.[5]

However, this inherent stability is not absolute. When appended to certain functional groups, particularly amines, the cyclopropyl moiety can become a metabolic liability.[5] The biotransformation of cyclopropylamines, for instance, can lead to the formation of reactive intermediates through ring-opening mechanisms, which have been associated with toxicological findings.[5][6] Therefore, a thorough understanding of the metabolic pathways of cyclopropyl-containing intermediates is paramount for any drug discovery program.

Enzymology of Cyclopropyl Group Metabolism

The metabolic transformation of cyclopropyl-containing compounds is primarily orchestrated by two key superfamilies of enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).

Cytochrome P450 (CYP) Enzymes

CYPs are a diverse family of heme-containing monooxygenases that are major players in the metabolism of a vast array of xenobiotics.[7] While the cyclopropyl group can be resistant to direct hydroxylation, CYPs can still mediate its metabolism through several mechanisms:

  • Oxidation of Adjacent Atoms: CYPs can oxidize atoms directly attached to the cyclopropyl ring. For instance, in cyclopropylamines, CYP-mediated oxidation at the nitrogen atom can initiate a cascade of reactions.[5][8]

  • Hydrogen Atom Abstraction and Ring Opening: In some cases, CYPs can abstract a hydrogen atom from the cyclopropyl ring itself, leading to the formation of a cyclopropyl radical.[9] This radical can then undergo rapid ring-opening, resulting in a reactive carbon-centered radical that can subsequently be trapped by cellular nucleophiles, such as glutathione (GSH), or undergo further oxidation.[6][9] This bioactivation pathway has been implicated in the formation of reactive metabolites for certain hepatitis C virus NS5B inhibitors.[9]

  • Mechanism-Based Inactivation: Cyclopropylamines have been identified as mechanism-based inhibitors of CYP enzymes.[6][10] This occurs when the CYP-catalyzed oxidation leads to a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[11]

Flavin-Containing Monooxygenases (FMOs)

FMOs are another important class of microsomal enzymes involved in the metabolism of nitrogen- and sulfur-containing compounds.[7][12] Unlike CYPs, FMOs are generally not readily induced or inhibited by other drugs, which can be an advantageous property in drug design.[12][13] FMOs can contribute to the metabolism of cyclopropyl-containing compounds, particularly those with nucleophilic heteroatoms. For example, the metabolism of the spinal muscular atrophy drug, risdiplam, which contains a cyclopropyl group, is largely mediated by FMO1 and FMO3, as well as CYP3A4.[5] This dual metabolism can reduce the potential for drug-drug interactions.

In Vitro Assessment of Metabolic Stability

A robust assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of compounds with favorable pharmacokinetic profiles.[14][15] Several in vitro systems are routinely employed to evaluate the metabolic fate of cyclopropyl-containing intermediates.

Experimental Systems

The choice of the in vitro test system is critical and depends on the specific questions being addressed.[16][17]

Test System Description Enzymes Present Advantages Limitations
Liver Microsomes Subcellular fraction containing the endoplasmic reticulum.[17]Phase I (CYPs, FMOs), some Phase II (UGTs)Cost-effective, high-throughput, well-characterized.[15]Lacks cytosolic enzymes and cofactors for some Phase II reactions.[16]
Liver S9 Fraction Supernatant fraction after 9000g centrifugation, containing both microsomal and cytosolic enzymes.[16]Phase I and most Phase II enzymes.Broader enzymatic coverage than microsomes.[16]Lower concentration of microsomal enzymes compared to isolated microsomes.
Hepatocytes Intact liver cells.[15]Complete set of Phase I and II enzymes, transporters, and cofactors.Considered the "gold standard" as they most closely mimic the in vivo liver environment.[15][17]More expensive, lower throughput, subject to viability issues.
Core Experimental Protocol: Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a cyclopropyl-containing compound in liver microsomes. The principle is to incubate the test compound with liver microsomes in the presence of necessary cofactors and measure the disappearance of the parent compound over time.[18]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (from human or relevant preclinical species) on ice.

    • Prepare a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm a solution of liver microsomes and the test compound (at a final concentration typically between 0.1 and 1 µM) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Causality Behind Experimental Choices:

  • NADPH-Generating System: CYPs and some other metabolic enzymes require NADPH as a cofactor for their catalytic activity. A generating system ensures a sustained supply of NADPH throughout the incubation period.

  • 37°C Incubation Temperature: This temperature mimics physiological conditions in the human body.

  • Quenching with Organic Solvent: This step serves to stop the enzymatic reaction and precipitate proteins that could interfere with the subsequent analysis.

  • LC-MS/MS Analysis: This is the preferred analytical technique due to its high sensitivity, selectivity, and speed, allowing for accurate quantification of the test compound even in complex biological matrices.[19]

Visualization of Metabolic Pathways and Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs.

Generalized Metabolic Pathways of a Cyclopropyl-Containing Compound

cluster_0 Parent Compound (with Cyclopropyl Group) cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Excretion Parent Parent Compound Oxidation Oxidation (Hydroxylation, etc.) Parent->Oxidation CYPs, FMOs RingOpening Ring Opening Parent->RingOpening CYPs (Bioactivation) Conjugation Conjugation (Glucuronidation, etc.) Oxidation->Conjugation Excretion Excretion Oxidation->Excretion RingOpening->Conjugation GSH Trapping Conjugation->Excretion

Caption: Generalized metabolic pathways for a cyclopropyl-containing drug.

Experimental Workflow for In Vitro Metabolic Stability Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Prepare Test Compound Stock Solution C Pre-warm Microsomes and Compound A->C B Prepare Microsomes and NADPH System B->C D Initiate Reaction with NADPH System C->D E Incubate at 37°C D->E F Quench Reaction at Time Points E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Caption: Workflow for a typical in vitro microsomal stability assay.

Advanced Considerations: Beyond Simple Stability

Reactive Metabolite Screening

Given the potential for cyclopropyl groups, particularly in amine-containing structures, to form reactive metabolites, it is often prudent to conduct reactive metabolite screening.[5][9] This is typically done by including a trapping agent, such as glutathione (GSH), in the incubation mixture. The formation of GSH adducts, which can be detected by LC-MS/MS, is indicative of the generation of reactive electrophilic species.

Metabolite Identification

Understanding not just the rate of metabolism but also the structures of the major metabolites is crucial.[20][21] This is achieved through metabolite identification (MetID) studies, which often employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of metabolites formed in in vitro and in vivo systems.[19]

Cross-Species Comparisons

Metabolic pathways can vary significantly between species.[20] Therefore, conducting metabolic stability studies in microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) is essential for selecting the most appropriate preclinical species for toxicological studies and for aiding in the prediction of human pharmacokinetics.[18][22]

Conclusion: A Strategic Approach to a Privileged Scaffold

The cyclopropyl group remains a valuable tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability is a key advantage, but this must be balanced with a careful evaluation of its potential to undergo bioactivation. A well-designed series of in vitro metabolic studies, from initial high-throughput screening in microsomes to more detailed investigations in hepatocytes and reactive metabolite trapping experiments, is essential for mitigating risks and successfully advancing cyclopropyl-containing drug candidates. By understanding the underlying enzymatic mechanisms and employing robust experimental protocols, researchers can harness the full potential of this unique structural motif to design safer and more effective medicines.

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Exploratory

(R)-2-Amino-2-Cyclopropylethanol: A Strategic Chiral Scaffold in Drug Discovery

This technical guide provides a comprehensive review of (R)-2-amino-2-cyclopropylethanol, examining its role as a high-value chiral building block in modern drug discovery.[1] Executive Summary (R)-2-amino-2-cyclopropyle...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of (R)-2-amino-2-cyclopropylethanol, examining its role as a high-value chiral building block in modern drug discovery.[1]

Executive Summary

(R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) represents a privileged structural motif in medicinal chemistry, bridging the gap between conformational rigidity and metabolic stability.[1] As the reduced congener of (R)-cyclopropylglycine, this moiety is critical in the synthesis of HCV protease inhibitors , BACE1 inhibitors , and S1P receptor modulators .[1] Its cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, significantly reducing oxidative metabolism while locking the pharmacophore into a bioactive conformation.[1]

Chemical Architecture & Properties

The utility of (R)-2-amino-2-cyclopropylethanol stems from its unique steric and electronic profile.[1] Unlike flexible alkyl chains, the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and


-character (Walsh orbitals), allowing it to participate in unique hydrophobic interactions within protein binding pockets.[1]
PropertyValue / DescriptionDrug Discovery Significance
CAS Number 1270290-36-2Unique identifier for the (R)-enantiomer.[1]
Molecular Formula

Low molecular weight fragment (MW: 101.15).[1]
Chirality (R)-ConfigurationCritical for stereoselective receptor binding (e.g., mimicking L-amino acids).[1]
LogP ~ -0.6 (Calculated)High water solubility; ideal for improving Fsp3 character.[1]
pKa (Amine) ~ 9.5Protonated at physiological pH; key for ionic interactions.[1]
Metabolic Stability HighCyclopropyl C-H bonds are stronger (106 kcal/mol) than alkyl C-H, resisting CYP450 oxidation.[1]
Medicinal Chemistry Utility: The "Why"
2.1. Metabolic Blockade & Bioisosterism

In drug design, replacing an isopropyl group with a cyclopropyl moiety is a standard tactic to block metabolic "soft spots."[1] The cyclopropyl C-H bonds are shorter and stronger, making them resistant to hydrogen atom abstraction by Cytochrome P450 enzymes.[1]

  • Case Study: In the development of HCV NS3/4A protease inhibitors , the cyclopropyl moiety prevents rapid oxidative clearance observed with leucine-derived analogs.[1]

2.2. Conformational Restriction (Entropy)

The rigid cyclopropyl ring restricts the rotation of the adjacent amino-ethanol backbone.[1] This "pre-organization" reduces the entropic penalty upon binding to a target protein.[1]

  • Mechanism: The cyclopropyl group locks the

    
     and 
    
    
    
    torsion angles, forcing the amino and hydroxyl groups into a specific vector that mimics the transition state of peptide hydrolysis.[1]
2.3. Transition State Mimicry

The amino-alcohol core (


) serves as a non-cleavable transition state mimic for aspartyl proteases (e.g., BACE1, HIV Protease).[1] The hydroxyl group coordinates with the catalytic aspartic acid residues, while the ammonium group interacts with the backbone carbonyls.[1]
Synthetic Pathways & Manufacturing

High-purity synthesis of the (R)-enantiomer is essential to avoid off-target toxicity associated with the (S)-isomer.[1]

Workflow Visualization: Asymmetric Synthesis

Synthesis_Workflow Start Cyclopropyl Carboxaldehyde Step1 Asymmetric Strecker (Ellman's Auxiliary) Start->Step1 + (S)-tert-butanesulfinamide Intermediate (R)-Cyclopropylglycine Nitrile/Ester Step1->Intermediate KCN / TMSCN Step2 Reduction (LiAlH4 or NaBH4/I2) Intermediate->Step2 Hydrolysis & Red. Product (R)-2-Amino-2- Cyclopropylethanol Step2->Product Purification

Figure 1: Stereoselective synthesis route via Ellman's sulfinamide auxiliary, ensuring >98% enantiomeric excess (ee).

Detailed Protocol: Reduction of (R)-Cyclopropylglycine

Note: This protocol assumes starting from the commercially available amino acid precursor.[1]

  • Reactants: Suspend (R)-cyclopropylglycine (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add

    
     (1.1 eq) dropwise to activate the carboxylate.
    
  • Reduction: Slowly add Borane-Dimethyl Sulfide complex (

    
    , 2.0 eq) via syringe pump to control exotherm.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction to the alcohol.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) followed by 1M NaOH.

  • Isolation: Extract with EtOAc/DCM. Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or use Ion-Exchange Chromatography (Dowex 50W) to isolate the free amine.[1]

Strategic Applications in Drug Discovery
4.1. HCV NS3/4A Protease Inhibitors

The cyclopropyl-glycine motif is a cornerstone of "P1" substituents in macrocyclic inhibitors.[1]

  • Role: The cyclopropyl group fits snugly into the S1 hydrophobic pocket of the HCV protease, while the amino-alcohol derived backbone forms the core of the macrocycle linker or the "warhead" trap.[1]

  • Relevance: Found in next-generation analogs of Boceprevir and Narlaprevir scaffolds.[1]

4.2. Sphingosine-1-Phosphate (S1P) Modulators

S1P receptors regulate lymphocyte trafficking.[1] Fingolimod (Gilenya) is a non-selective modulator.[1]

  • Innovation: Replacing the flexible alkyl chain of sphingosine with a cyclopropyl-ethanol scaffold creates rigid S1P analogs with improved selectivity for S1P1 over S1P3 (reducing bradycardia side effects).[1]

4.3. BACE1 Inhibitors (Alzheimer's)

Beta-secretase (BACE1) cleaves APP to form amyloid plaques.[1]

  • Mechanism: The (R)-2-amino-2-cyclopropylethanol moiety acts as a hydroxyethylamine isostere .[1] The hydroxyl group binds the catalytic dyad (Asp32/Asp228), while the cyclopropyl group occupies the S1' subsite, improving blood-brain barrier (BBB) penetration due to increased lipophilicity compared to simple ethyl groups.[1]

Decision Logic: When to Use This Scaffold

Decision_Tree Problem Drug Design Challenge Metab Metabolic Instability (Oxidation of Alkyl Chain) Problem->Metab Potency Low Potency (Flexible Binding) Problem->Potency Sol_Metab Replace Isopropyl with Cyclopropyl (Block CYP) Metab->Sol_Metab Sol_Potency Use (R)-Amino-Cyclopropyl to Freeze Conformation Potency->Sol_Potency Result Select (R)-2-Amino-2- Cyclopropylethanol Sol_Metab->Result Sol_Potency->Result

Figure 2: Medicinal chemistry decision matrix for selecting the cyclopropyl-amino-alcohol scaffold.

References
  • PubChem Compound Summary. (R)-2-amino-2-cyclopropylethanol (CID 57726788).[1] National Library of Medicine.[1] [Link][1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][3] Journal of Medicinal Chemistry.[1] [Link]

  • Wernberg, C. W., et al. (2025).[1][4] Pharmaceutical applications of cyclopropyl containing scaffolds: a review. Future Medicinal Chemistry.[1][5] [Link]

  • Organic Syntheses. Preparation of Cyclopropyl Cyanide (Precursor). Org.[1][6][7] Synth. 1973, Coll.[1] Vol. 5, p.239.[1] [Link][1]

Sources

Foundational

Technical Deep Dive: Enantioselective Architectures of 2-Amino-2-cyclopropylethanol

Executive Summary: The "Cyclopropyl Effect" in Chiral Scaffolds In the realm of high-potency drug discovery, 2-amino-2-cyclopropylethanol represents a privileged scaffold. It serves as a conformationally restricted biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Effect" in Chiral Scaffolds

In the realm of high-potency drug discovery, 2-amino-2-cyclopropylethanol represents a privileged scaffold. It serves as a conformationally restricted bioisostere of leucine or valine. The cyclopropyl group, unlike a simple isopropyl or isobutyl chain, introduces significant torsional strain and rigidity. This "cyclopropyl effect" locks the adjacent amino and hydroxyl groups into specific vectors, enhancing binding affinity in enzyme pockets (particularly proteases like HCV NS3/4A) while simultaneously retarding metabolic oxidation by Cytochrome P450 enzymes.

However, the utility of this scaffold is strictly governed by its stereochemistry. The (S)-enantiomer typically mimics natural L-amino acids, making it critical for peptidomimetic drugs. Conversely, the (R)-enantiomer is often utilized to probe non-natural binding modes or to induce metabolic stability by disrupting recognition sequences.

This guide delineates the physicochemical, biological, and synthetic divergences between these two enantiomers, providing a validated roadmap for their discrimination and production.

Stereochemical Analysis & Nomenclature

To work with this molecule, one must first rigorously define the absolute configuration. The chirality centers on the C2 carbon.

  • Structure:

    
    
    
  • Cahn-Ingold-Prelog (CIP) Priority:

    • 
       (Nitrogen, Atomic #7)
      
    • 
       (Carbon bonded to Oxygen)
      
    • 
       (Cyclopropyl carbon bonded to carbons)
      
    • 
       (Hydrogen)[1]
      
The (S)-Enantiomer (Target: L-Amino Acid Mimic)

When the hydrogen (lowest priority) is oriented away from the viewer, the sequence


 traces a counter-clockwise  path.
  • Correlation: Corresponds to L-Cyclopropylglycine .

  • CAS RN: 1198185-81-7[2]

  • Primary Utility: Backbone mimetic for protease inhibitors.

The (R)-Enantiomer (Target: Metabolic Probe)

The sequence traces a clockwise path.[1]

  • Correlation: Corresponds to D-Cyclopropylglycine .

  • CAS RN: 1270290-36-2[3][4]

  • Primary Utility: Stereochemical control in fragment-based drug design (FBDD).

Physicochemical & Biological Divergence

While enantiomers share scalar physical properties (boiling point, density) in an achiral environment, their behavior diverges sharply in chiral biological systems and polarized light.

Feature(S)-2-Amino-2-cyclopropylethanol(R)-2-Amino-2-cyclopropylethanol
Precursor Amino Acid L-CyclopropylglycineD-Cyclopropylglycine
Optical Rotation Levorotatory (-) (typically)Dextrorotatory (+) (typically)
Peptide Bond Mimicry High (Matches natural L-topology)Low (Induces

-turn or disruption)
Enzymatic Recognition Substrate for L-selective proteasesOften acts as a competitive inhibitor or inert
Key Application HCV Protease Inhibitors (e.g., Boceprevir analogs)GPR119 Agonists; Kinase Inhibitors

Synthetic Pathways & Resolution Strategies

Synthesizing the pure enantiomer requires either asymmetric synthesis from the start or the resolution of a racemic mixture.

Strategy A: Chemo-Enzymatic Synthesis (Recommended)

The most robust route involves the asymmetric reductive amination of cyclopropylglyoxylate to the amino acid, followed by chemical reduction to the alcohol. This avoids the yield loss inherent in resolving racemates (max 50% yield).

Strategy B: Kinetic Resolution

Lipase-catalyzed acylation (e.g., using Candida antarctica Lipase B, CAL-B) can resolve the racemic alcohol. CAL-B typically follows the Kazlauskas rule , preferentially acylating the (R)-enantiomer of secondary alcohols/amines, leaving the (S)-enantiomer unreacted.

Visualization: Synthesis Workflow

The following diagram illustrates the divergence between the enzymatic synthesis of the precursor and the kinetic resolution of the alcohol.

SynthesisPathways Start Cyclopropyl Glyoxylate Enzyme Amine Dehydrogenase (NADH Recycling) Start->Enzyme Reductive Amination SAminoAcid (S)-Cyclopropylglycine (>99% ee) Enzyme->SAminoAcid Stereoselective Reduction Chemical Reduction (BH3-THF) SAminoAcid->Reduction COOH -> CH2OH SAlcohol (S)-2-Amino-2- cyclopropylethanol Reduction->SAlcohol Retention of Config Racemic Racemic Amino Alcohol Lipase Kinetic Resolution (CAL-B + Ester) Racemic->Lipase Acyl Donor RAmide (R)-Amide (Acylated) Lipase->RAmide Fast Reaction SAmine (S)-Amine (Unreacted) Lipase->SAmine Slow Reaction

Figure 1: Comparative workflows for accessing the (S)-enantiomer via Asymmetric Bio-Synthesis (Top) vs. Kinetic Resolution (Bottom).

Detailed Protocol: Reduction of (S)-Cyclopropylglycine

This protocol describes the conversion of the chiral amino acid to the amino alcohol. This method preserves optical purity better than resolving the alcohol directly.

Safety Prerequisite: This reaction generates hydrogen gas and uses pyrophoric reagents. Perform in a fume hood under inert atmosphere (


 or Ar).
Reagents
  • Substrate: (S)-Cyclopropylglycine (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 eq). Note: 
    
    
    
    is an alternative but
    
    
    is more chemoselective for amino acids.
  • Solvent: Anhydrous THF.

  • Quench: Methanol, 6M HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Slurry Formation: Add (S)-Cyclopropylglycine (10 mmol) and anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Vigorous gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours. The solution should become clear.

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Wait for bubbling to cease.

  • Acid Hydrolysis: Add 6M HCl (5 mL) and reflux for 1 hour. This breaks the boron-amine complex.

  • Workup: Concentrate in vacuo. Basify the residue to pH >12 using 5M NaOH. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via bulb-to-bulb distillation or recrystallization (if solid).
    

Validation Point: The product should show a specific rotation


 comparable to literature values (approx -30° to -40° in MeOH, dependent on concentration).

Analytical Discrimination

Distinguishing the (R) and (S) forms requires chiral chromatography. Standard C18 columns will not separate them.

HPLC Method Parameters
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, high concentration needed) or Refractive Index (RI).

  • Derivatization (Optional): If UV detection is poor, derivatize with FDAA (Marfey's reagent) or GITC. This converts enantiomers into diastereomers, resolvable on standard C18 columns.

References

  • AChemBlock. (2S)-2-amino-2-cyclopropyl-ethanol Product Data. Retrieved from

  • PubChem. (R)-2-amino-2-cyclopropylethanol Compound Summary. National Library of Medicine. Retrieved from

  • Yu, J.H., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, MDPI. Retrieved from

  • Kaminski, T., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Molecules, MDPI. Retrieved from

  • Wikipedia. Absolute Configuration and Cahn-Ingold-Prelog Rules. Retrieved from

Sources

Exploratory

The Strategic Incorporation of Chiral Cyclopropyl Building Blocks in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclopropyl ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in the intricate world of medicinal chemistry.[1][2] Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a rigid, planar structure, offer a compelling toolkit for medicinal chemists to address multifaceted challenges in drug design.[3][4] This guide delves into the strategic applications of chiral cyclopropyl moieties, providing a comprehensive overview of their role in enhancing pharmacological profiles, the nuanced synthetic strategies for their stereocontrolled introduction, and a forward-looking perspective on their future in therapeutic innovation. Chiral cyclopropane rings are key pharmacophores in a variety of pharmaceuticals and bioactive natural products, making collections of these building blocks a valuable asset for drug discovery and development.[5][6]

The Cyclopropyl Moiety: A Unique Architectural Element in Drug Design

The strategic incorporation of a cyclopropyl group can profoundly influence a molecule's pharmacological properties, addressing key aspects of drug discovery such as potency, selectivity, and metabolic stability.[4][7] The inherent rigidity of the cyclopropane ring can "lock" a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target and potentially boosting potency.[8][9]

Key Physicochemical Properties and Their Implications:

  • Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, and the C-C bonds are shorter than those in typical alkanes.[3][4] This rigidity restricts the rotational freedom of adjacent substituents, a feature that medicinal chemists exploit to pre-organize a ligand for optimal interaction with a receptor's binding site.[9] This "conformational clamping" can lead to a significant increase in binding affinity.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][10] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and reduced drug-drug interactions.[10]

  • Bioisosterism: The cyclopropyl group is often employed as a bioisostere for other common functional groups, such as gem-dimethyl groups, alkenes, and even phenyl rings.[8][11][12] This substitution can maintain or improve biological activity while favorably modulating physicochemical properties like solubility and lipophilicity.

  • Influence on pKa: The electron-withdrawing nature of the cyclopropyl ring can influence the pKa of neighboring functional groups, which can be strategically used to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Strategic Applications in Medicinal Chemistry: Case Studies

The theoretical advantages of incorporating chiral cyclopropyl groups are borne out in numerous successful drug discovery programs. Eighteen new chemical entities (NCEs) containing a cyclopropyl group were approved by the FDA in the decade leading up to 2017.[3] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.[1][2]

Drug Name (Selected)Therapeutic AreaRole of the Cyclopropyl Group
Simeprevir Hepatitis CPart of a macrocyclic structure, contributing to conformational rigidity and binding affinity.
Ciprofloxacin AntibioticEnhances antibacterial activity and modulates pharmacokinetic properties.[1]
Prasugrel AntiplateletThe cyclopropylcarbonyl moiety is a key part of the pharmacophore.
Betrixaban AnticoagulantContributes to the overall shape and binding to Factor Xa.

This table presents a selection of marketed drugs containing a cyclopropyl ring to illustrate the broad applicability of this moiety.[13]

Synthesis of Chiral Cyclopropyl Building Blocks: A Methodological Overview

The stereocontrolled synthesis of chiral cyclopropyl building blocks is a critical enabling technology for their application in medicinal chemistry.[14] Several powerful synthetic methods have been developed to access these valuable intermediates with high enantiomeric and diastereomeric purity.

Asymmetric Cyclopropanation Reactions

Catalytic asymmetric cyclopropanation is a cornerstone for the synthesis of chiral cyclopropanes. These reactions typically involve the transfer of a carbene or carbenoid species to an olefin, with stereocontrol dictated by a chiral catalyst.

Workflow for Asymmetric Cyclopropanation:

Caption: A generalized workflow for catalytic asymmetric cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation (Illustrative)

This protocol is a generalized representation and should be adapted based on the specific substrate and catalyst system.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral rhodium catalyst (e.g., a dirhodium tetracarboxylate complex with chiral ligands) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reaction Setup: To the catalyst solution, add the olefin substrate.

  • Diazo Compound Addition: The diazo compound, dissolved in the same anhydrous solvent, is added slowly to the reaction mixture via a syringe pump over a period of several hours. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., acetic acid) to decompose any remaining diazo compound. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral cyclopropane.

  • Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes to catalyze cyclopropanation reactions has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis.[5][6] Engineered enzymes, such as variants of myoglobin or cytochrome P450, can exhibit remarkable levels of stereoselectivity.[6]

Logical Relationship of Chemoenzymatic Synthesis:

Caption: The synergy of biocatalysis and chemical synthesis in generating diverse chiral cyclopropyl building blocks.

Chemoenzymatic strategies often involve an initial highly stereoselective enzymatic reaction to create a chiral intermediate, which is then subjected to a variety of chemical transformations to generate a library of structurally diverse compounds.[5][6]

The Impact of Chirality on Biological Activity

The specific stereochemistry of a chiral cyclopropyl group can have a profound impact on a molecule's biological activity. The precise spatial arrangement of substituents on the cyclopropane ring determines how the molecule interacts with its chiral biological target. In many cases, only one enantiomer or diastereomer will exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.[15] Therefore, the ability to synthesize stereochemically pure cyclopropyl building blocks is paramount.

Future Perspectives

The application of chiral cyclopropyl building blocks in medicinal chemistry is poised for continued growth. Advances in synthetic methodologies, including the development of more efficient and selective catalysts and biocatalysts, will further facilitate their incorporation into drug candidates.[16] The unique conformational and metabolic properties of the cyclopropyl group will continue to be exploited to address the persistent challenges of drug discovery, leading to the development of safer and more effective medicines.[17][18]

References

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. [Link]

  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

  • (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Marketed drugs containing a cyclopropyl ring. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. National Institutes of Health. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of (R)-2-amino-2-cyclopropylethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract (R)-2-amino-2-cyclopropylethanol is a valuable chiral building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

(R)-2-amino-2-cyclopropylethanol is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its unique cyclopropyl moiety imparts desirable conformational constraints and metabolic stability to target molecules. This document provides a comprehensive guide to the scalable synthesis of (R)-2-amino-2-cyclopropylethanol, designed for researchers and process chemists. We present two robust and scalable synthetic strategies: a biocatalytic approach leveraging the high enantioselectivity of ketoreductases, and a substrate-controlled diastereoselective reduction of a chiral precursor derived from (R)-cyclopropylglycine. This guide offers detailed, step-by-step protocols, causality-driven experimental choices, and methods for analytical characterization to ensure high purity and enantiomeric excess.

Introduction: The Strategic Importance of (R)-2-amino-2-cyclopropylethanol

Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active compounds, including natural products and active pharmaceutical ingredients (APIs).[1] The stereochemistry of these molecules is often critical for their pharmacological activity. (R)-2-amino-2-cyclopropylethanol, in particular, has garnered significant interest due to the presence of the cyclopropyl group, which can enhance binding affinity to biological targets and improve metabolic stability. The development of efficient, scalable, and enantioselective synthetic routes to this valuable synthon is a key objective in pharmaceutical process development.

This application note details two distinct and scalable synthetic pathways to (R)-2-amino-2-cyclopropylethanol, each with its own set of advantages, allowing for flexibility in process design based on available resources and specific project requirements.

Comparative Analysis of Scalable Synthetic Strategies

Two primary strategies for the scalable synthesis of (R)-2-amino-2-cyclopropylethanol are presented:

  • Biocatalytic Asymmetric Reduction of 2-Amino-1-cyclopropylethanone: This "green chemistry" approach utilizes a ketoreductase (KRED) enzyme to achieve high enantioselectivity under mild reaction conditions.[2]

  • Diastereoselective Reduction of (R)-cyclopropylglycine Methyl Ester: This classic chemical synthesis approach leverages a readily available chiral starting material to control the stereochemistry of the final product.

FeatureBiocatalytic ReductionChemical Reduction of Chiral Precursor
Starting Material 2-Amino-1-cyclopropylethanone HCl(R)-cyclopropylglycine
Stereocontrol Enzyme-controlled enantioselectivitySubstrate-controlled diastereoselectivity
Key Reagents Ketoreductase (KRED), NAD(P)H, Cofactor recycling system (e.g., glucose/GDH)Lithium aluminum hydride (LiAlH₄) or other reducing agents
Reaction Conditions Aqueous buffer, near-neutral pH, ambient temperatureAnhydrous organic solvents (e.g., THF, Et₂O), often at low to elevated temperatures
Advantages High enantioselectivity (>99% ee), mild and safe conditions, environmentally friendlyUtilizes a readily available chiral pool starting material, well-established chemistry
Challenges Enzyme cost and availability, optimization of enzyme activity and stability, potential for low volumetric productivityUse of hazardous and pyrophoric reagents (LiAlH₄), requires stringent anhydrous conditions, potentially challenging workup at scale

Protocol 1: Biocatalytic Synthesis of (R)-2-amino-2-cyclopropylethanol

This protocol details the asymmetric reduction of the prochiral ketone, 2-amino-1-cyclopropylethanone, using a ketoreductase. The choice of KRED is crucial and often requires screening of a panel of enzymes to find one with high activity and selectivity for the specific substrate. Many companies now offer KRED screening kits for this purpose.

Workflow for Biocatalytic Synthesis

cluster_0 Upstream Processing cluster_1 Biocatalytic Reduction cluster_2 Downstream Processing & Analysis Precursor_Synthesis Synthesis of 2-Amino-1- cyclopropylethanone HCl Enzyme_Screening KRED Screening for Activity & Selectivity Precursor_Synthesis->Enzyme_Screening Bioreaction_Setup Bioreactor Setup: Substrate, KRED, Cofactors Enzyme_Screening->Bioreaction_Setup Reaction_Monitoring Reaction Monitoring by HPLC/GC Bioreaction_Setup->Reaction_Monitoring Workup Workup: Enzyme Removal & Extraction Reaction_Monitoring->Workup Purification Purification: Crystallization or Chromatography Workup->Purification Analysis Final Product Analysis: NMR, Chiral HPLC, Purity Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of (R)-2-amino-2-cyclopropylethanol.

Step 1: Synthesis of 2-Amino-1-cyclopropylethanone Hydrochloride (Precursor)

The synthesis of the ketone precursor can be achieved through various methods. One common approach is the Friedel-Crafts acylation of cyclopropane followed by amination. A plausible route is outlined below, adapted from general procedures for α-amino ketone synthesis.[3]

Materials:

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (AlCl₃)

  • Ethylene dichloride (EDC)

  • Hexamethylenetetramine (hexamine)

  • Ethanolic HCl

  • Isopropyl alcohol (IPA)

  • Chloroform

Procedure:

  • Friedel-Crafts Acylation: To a stirred suspension of AlCl₃ in EDC at 0-5 °C, add cyclopropanecarbonyl chloride dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC/GC). The reaction is then carefully quenched with ice-water and the organic layer is separated, washed, and concentrated to yield cyclopropyl chloromethyl ketone.

  • Delepine Reaction: The crude cyclopropyl chloromethyl ketone is dissolved in a mixture of IPA and chloroform, and hexamine is added. The mixture is heated to reflux for several hours.

  • Hydrolysis: The resulting hexaminium salt is filtered and then hydrolyzed with ethanolic HCl to yield 2-amino-1-cyclopropylethanone hydrochloride. The product is isolated by filtration and can be recrystallized for purification.

Step 2: Ketoreductase-Mediated Asymmetric Reduction

Materials:

  • 2-Amino-1-cyclopropylethanone hydrochloride

  • Ketoreductase (KRED) with activity towards the substrate

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (pH 7.0)

  • Toluene or other organic co-solvent (optional, to improve substrate solubility)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer. Add glucose, the nicotinamide cofactor (NADP⁺ or NAD⁺), and glucose dehydrogenase.

  • Enzyme Addition: Add the selected ketoreductase to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Dissolve 2-amino-1-cyclopropylethanone hydrochloride in the buffer (a small amount of co-solvent like toluene can be used if solubility is low) and add it to the reactor.

  • Reaction: Maintain the reaction at a constant temperature (typically 25-35 °C) and pH. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.

  • Workup: Once the reaction is complete, the enzyme can be removed by centrifugation or filtration. The aqueous phase is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude (R)-2-amino-2-cyclopropylethanol can be purified by crystallization or column chromatography on silica gel.

Protocol 2: Chemical Synthesis via Reduction of (R)-cyclopropylglycine Methyl Ester

This protocol utilizes the commercially available chiral amino acid, (R)-cyclopropylglycine, as the starting material. The carboxylic acid is first esterified and then reduced to the corresponding amino alcohol.

Workflow for Chemical Synthesis

cluster_0 Esterification cluster_1 Reduction cluster_2 Purification & Analysis Esterification (R)-cyclopropylglycine Esterification (e.g., with SOCl₂ in Methanol) LAH_Reduction LiAlH₄ Reduction of the Ester in Anhydrous THF Esterification->LAH_Reduction Quenching Controlled Quenching of Excess LiAlH₄ LAH_Reduction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification: Distillation or Crystallization Workup->Purification Analysis Final Product Analysis: NMR, Chiral HPLC, Purity Purification->Analysis

Caption: Workflow for the chemical synthesis of (R)-2-amino-2-cyclopropylethanol.

Step 1: Esterification of (R)-cyclopropylglycine

Materials:

  • (R)-cyclopropylglycine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged flask, add anhydrous methanol and cool to 0 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cold methanol.

  • Amino Acid Addition: Add (R)-cyclopropylglycine portion-wise to the methanolic HCl solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude (R)-cyclopropylglycine methyl ester hydrochloride can be used directly in the next step or purified further.

Step 2: Reduction of (R)-cyclopropylglycine Methyl Ester

Materials:

  • (R)-cyclopropylglycine methyl ester hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Sodium sulfate, anhydrous

  • Rochelle's salt (sodium potassium tartrate) solution (saturated)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Substrate Addition: Dissolve (R)-cyclopropylglycine methyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching and Workup (Fieser Method): [4][5]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add water dropwise to quench the excess LiAlH₄. (For 'x' g of LiAlH₄ used, add 'x' mL of water).

    • Add 15% aqueous sodium hydroxide solution ('x' mL for 'x' g of LiAlH₄).

    • Add water again (3'x' mL for 'x' g of LiAlH₄).

    • Alternatively, a saturated aqueous solution of Rochelle's salt can be added, which effectively breaks up the aluminum salt emulsion upon vigorous stirring.[6]

  • Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-amino-2-cyclopropylethanol.

  • Purification: The product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).

Analytical Characterization

Chiral HPLC Method for Enantiomeric Purity

The determination of enantiomeric excess (% ee) is critical. A general approach for the chiral HPLC analysis of amino alcohols is provided below. Method development and optimization will be required for this specific analyte.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral stationary phases (CSPs) are essential. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak IA, AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective.[7][8]

Proposed Method:

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A typical starting point could be Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v). The ratio of the organic solvents and modifiers should be optimized to achieve the best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS.

  • Temperature: Ambient or controlled (e.g., 25 °C).

Derivatization with a chiral derivatizing agent followed by analysis on a non-chiral column is another option.[9]

Spectroscopic Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclopropyl protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanol backbone.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric, and water-reactive reagent. It should be handled with extreme caution in a fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory. Ensure that a Class D fire extinguisher is accessible.

  • Thionyl Chloride: Is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are required for the chemical reduction protocol. Ensure proper drying techniques are used. All organic solvents should be handled in a well-ventilated area.

Conclusion

This application note provides two scalable and robust synthetic protocols for the preparation of the valuable chiral building block, (R)-2-amino-2-cyclopropylethanol. The biocatalytic route offers a green and highly enantioselective method, while the chemical reduction of a chiral precursor provides a more traditional yet effective approach. The choice of method will depend on factors such as cost, scale, available equipment, and environmental considerations. The detailed protocols and analytical guidance herein are intended to provide a solid foundation for researchers and process chemists in the development and implementation of a scalable synthesis for this important pharmaceutical intermediate.

References

  • Reddy, J. S., et al. (2011). Biocatalytic Reductive Amination. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Hughes, D. L. (1996). The Fieser workup. Organic Reactions, 49, 1-158.
  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Sharma, S., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research, 3(1), 125-134.
  • Google Patents. (2011). Novel chiral selectors and stationary phases for separating enantiomer mixtures.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Retrieved from [Link]
    
  • Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Kroutil, W., et al. (2013). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Davydova, E. I., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Rowland, S., et al. (2021). Multifunctional biocatalyst for conjugate reduction and reductive amination.
  • Turner, N. J. (2015). Biocatalytic Imine Reduction and Reductive Amination of Ketones.
  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11(24), 6311-6318.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Biocatalysis. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Bioreduction of activated ketones 1 and 2 a. Catalysis Science & Technology, 9(18), 5025-5029.
  • University of Calgary, Department of Chemistry. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Reddit. (2017). LiAlH4 reduction of an Ester. Retrieved from [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Video]. YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Chemoselective Protection of the Amine Group in (R)-2-amino-2-cyclopropylethanol

Abstract This technical guide provides a comprehensive overview of methodologies for the selective protection of the primary amine in (R)-2-amino-2-cyclopropylethanol, a chiral building block of significant interest in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the selective protection of the primary amine in (R)-2-amino-2-cyclopropylethanol, a chiral building block of significant interest in pharmaceutical synthesis. Due to the dual reactivity of the amino and hydroxyl groups, strategic protection is paramount for successful downstream transformations. This document details the rationale and experimental protocols for the application of three common, orthogonally stable carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The protocols are designed for researchers, chemists, and process development scientists, offering field-proven insights into reagent selection, reaction optimization, and purification strategies.

Introduction: The Imperative of Chemoselective Protection

(R)-2-amino-2-cyclopropylethanol is a valuable chiral synthon characterized by a stereogenic center bearing both a primary amine and a primary alcohol. This bifunctionality necessitates a robust protection strategy to prevent unwanted side reactions during synthesis, such as N-acylation when targeting O-acylation, or vice-versa.

The principle of chemoselective N-protection in amino alcohols hinges on the superior nucleophilicity of the amine group compared to the hydroxyl group.[1][2] This inherent reactivity difference allows for the selective formation of a stable N-carbamate linkage while leaving the hydroxyl group available for subsequent reactions. The choice of protecting group is a critical strategic decision, dictated by the stability requirements of the planned synthetic route. An ideal protecting group must be:

  • Easy to install in high yield with high chemoselectivity.

  • Stable to a wide range of reaction conditions.

  • Readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.

This guide focuses on the three most prevalent amine protecting groups—Boc, Cbz, and Fmoc—which form the cornerstone of modern orthogonal synthesis strategies.[3]

Orthogonal Protection Strategy: A Pillar of Modern Synthesis

In multi-step synthesis, the ability to deprotect one functional group without affecting another is known as an orthogonal strategy.[4] Boc, Cbz, and Fmoc groups are archetypal examples of an orthogonal set, as their cleavage conditions are mutually exclusive.

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid, HCl).[5]

  • Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, typically secondary amines like piperidine.[7]

This orthogonality provides immense flexibility in synthetic design, allowing for the sequential unmasking and reaction of different functional sites within a complex molecule.

Below is a decision-making workflow for selecting an appropriate protecting group based on the planned downstream reaction conditions.

G start Protect Amine in (R)-2-amino-2-cyclopropylethanol acid_q Downstream steps require strong acidic conditions? start->acid_q base_q Downstream steps require strong basic conditions? acid_q->base_q No use_fmoc Use Fmoc Group acid_q->use_fmoc Yes reduct_q Downstream steps require catalytic hydrogenation? base_q->reduct_q No use_boc Use Boc Group base_q->use_boc Yes use_cbz Use Cbz Group reduct_q->use_cbz No consider_alt Consider Alternative Protecting Groups reduct_q->consider_alt Yes

Caption: Boc protection of (R)-2-amino-2-cyclopropylethanol.

Experimental Protocol:

This protocol is adapted from a procedure for the structurally analogous 1-aminocyclopropanemethanol. [4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-2-cyclopropylethanol (1.0 equiv.).

  • Solvent & Base: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.5 M. Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected amino alcohol. [4]

Cbz Protection using Benzyl Chloroformate (Cbz-Cl)

The Cbz group is stable to both acidic and basic conditions, offering a different orthogonal profile to the Boc group. It is typically introduced using benzyl chloroformate under Schotten-Baumann conditions. [6][8] Reaction Scheme:

Caption: Cbz protection of (R)-2-amino-2-cyclopropylethanol.

Experimental Protocol:

This is a general, robust protocol for the N-Cbz protection of amino alcohols. [6][9]

  • Setup: Dissolve (R)-2-amino-2-cyclopropylethanol (1.0 equiv.) in a 2:1 mixture of Tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 16-20 hours. [6]5. Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford the pure N-Cbz protected product.

Fmoc Protection using Fmoc-OSu

The Fmoc group is exceptionally useful in peptide synthesis due to its lability to mild base, leaving acid-sensitive functionalities intact. [7]N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over Fmoc-Cl due to its stability and reduced side reactions. [10] Reaction Scheme:

Caption: Fmoc protection of (R)-2-amino-2-cyclopropylethanol.

Experimental Protocol:

This protocol is based on standard Schotten-Baumann conditions for Fmoc protection. [10]

  • Setup: Dissolve (R)-2-amino-2-cyclopropylethanol (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and aqueous 10% sodium bicarbonate (NaHCO₃) solution.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv.) in 1,4-dioxane dropwise to the stirred amino alcohol solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into cold water and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove dibenzofulvene impurities. Dry the solid under vacuum to obtain the N-Fmoc protected amino alcohol. Further purification can be achieved by recrystallization if necessary.

Comparative Data Summary

The choice of protecting group often involves a trade-off between stability, ease of removal, and cost. The following table summarizes the key characteristics of each reagent and reaction.

FeatureBoc ProtectionCbz ProtectionFmoc Protection
Protecting Reagent (Boc)₂OCbz-ClFmoc-OSu
Stoichiometry (Reagent) 1.1 - 1.5 equiv.1.1 - 1.2 equiv.1.05 - 1.2 equiv.
Typical Base K₂CO₃, NaHCO₃, TEANaHCO₃, Na₂CO₃NaHCO₃, Piperidine (deprot.)
Typical Solvents ACN, THF, DCMTHF/H₂O, Dioxane/H₂ODioxane/H₂O, DMF
Reaction Temperature 0 °C to RT0 °C to RTRoom Temperature
Stability Base-stable, Hydrogenolysis-stableAcid-stable, Base-stableAcid-stable, Hydrogenolysis-labile
Deprotection Condition Strong Acid (TFA, HCl) [5]H₂, Pd/C [6]Base (Piperidine, DBU) [7]
Key Advantage Very common, robustStable to many reagentsOrthogonal to acid-labile groups

Conclusion

The chemoselective N-protection of (R)-2-amino-2-cyclopropylethanol can be achieved efficiently using Boc, Cbz, or Fmoc protecting groups. The choice of reagent should be guided by an overarching synthetic strategy, particularly the orthogonality required for subsequent steps. The protocols provided herein serve as reliable and field-tested starting points for laboratory synthesis. Careful execution and monitoring are key to achieving high yields and purity, paving the way for the successful incorporation of this valuable chiral building block into complex target molecules.

References

  • Harris, E. B. J., et al. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. Retrieved from [Link]

  • Demirtas, I., & Buyukkidan, B. (n.d.). The Selective Protection and Deprotection of Alcohols and Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 3355. Retrieved from [Link]

  • Wikidot. (2017). Fmoc - Lokey Lab Protocols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Method

Application Note: (R)-2-Amino-2-Cyclopropylethanol in Asymmetric Catalysis

Executive Summary This technical guide details the utility of (R)-2-amino-2-cyclopropylethanol (also known as (R)-cyclopropylglycinol ) as a chiral ligand in asymmetric synthesis. While commercially available chiral amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of (R)-2-amino-2-cyclopropylethanol (also known as (R)-cyclopropylglycinol ) as a chiral ligand in asymmetric synthesis. While commercially available chiral amino alcohols like valinol (isopropyl) and tert-leucinol (tert-butyl) are standard, the cyclopropyl analog offers a unique steric and electronic profile.

The cyclopropyl group acts as a "steric wall" with distinct electronic properties due to


-conjugation (Walsh orbitals). This allows for the fine-tuning of enantioselectivity in reactions where standard alkyl groups provide insufficient discrimination or excessive steric hindrance. This guide focuses on its primary application: the enantioselective addition of diethylzinc to aldehydes , providing a robust, self-validating protocol for researchers.

Ligand Profile & Structural Analysis

Chemical Identity
  • IUPAC Name: (2R)-2-amino-2-cyclopropylethan-1-ol[1]

  • CAS Number: 1270290-36-2 (and related isomers)

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Feature: The cyclopropyl substituent adjacent to the chiral center provides rigid steric bulk without the conformational flexibility of an isopropyl group or the extreme bulk of a tert-butyl group.

The "Cyclopropyl Effect" in Catalysis

Unlike saturated alkyl groups, the cyclopropyl ring possesses significant


-character in its C-H bonds and 

-character in its C-C bonds.
  • Electronic Tuning: The cyclopropyl group can stabilize adjacent positive charge density (e.g., on a metal center) via

    
    -donation, potentially altering the Lewis acidity of the catalytic complex.
    
  • Steric Tuning: The "walnut" shape of the cyclopropyl group creates a different chiral pocket geometry than the "sphere" of a tert-butyl group, often resolving cases where other ligands yield poor enantiomeric excess (ee).

Protocol A: Synthesis of the Ligand

Note: If the ligand is not in stock, it can be synthesized from (R)-cyclopropylglycine. This protocol ensures high optical purity.

Reaction Workflow

The synthesis involves the reduction of the amino acid (or its ester) to the corresponding alcohol.[3] The use of Lithium Aluminum Hydride (


)  is the gold standard for preserving optical integrity in this transformation.

LigandSynthesis Start (R)-Cyclopropylglycine (Solid) Step1 Activation (Reflux in THF) Start->Step1 Suspend Reagent LiAlH4 (2.5 eq) 0°C Addition Step1->Reagent Add dropwise Quench Fieser Quench (H2O, 15% NaOH, H2O) Reagent->Quench Stir 12h, then quench Purification Extraction & Recrystallization Quench->Purification Filter salts Product (R)-2-Amino-2- cyclopropylethanol Purification->Product Yield >85%

Figure 1: Workflow for the reduction of cyclopropylglycine to the target amino alcohol.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Suspend (R)-cyclopropylglycine (1.15 g, 10 mmol) in anhydrous THF (30 mL).

  • Reduction: Cool the suspension to 0°C. Cautiously add

    
     (1.0 M in THF, 25 mL, 25 mmol) dropwise via the addition funnel. Caution: Gas evolution.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Quench carefully by adding:

    • 1.0 mL water

    • 1.0 mL 15% NaOH

    • 3.0 mL water

  • Workup: Stir the granular precipitate for 30 mins. Filter through a celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Validation:

    
     NMR should show the disappearance of the 
    
    
    
    -proton shift of the acid and appearance of the
    
    
    multiplet.

Protocol B: Enantioselective Addition of Diethylzinc

This is the primary application. The amino alcohol acts as a chiral ligand, forming a bimetallic zinc complex that directs the addition of an alkyl group to an aldehyde.

Mechanistic Insight

The reaction proceeds via a Noyori-type mechanism . Two equivalents of diethylzinc are consumed: one to deprotonate the ligand (forming the catalyst) and one to act as the nucleophile. The transition state is a tricyclic 6/4/6 fused system (Zimmerman-Traxler model) where the cyclopropyl group forces the aldehyde substituent into a specific orientation to minimize steric clash.

CatalyticCycle Ligand Ligand (L*) (R)-Amino Alcohol ZnComplex Mono-Zinc Species (L*-Zn-Et) Ligand->ZnComplex + Et2Zn (1 eq) - Ethane Dimer Active Catalyst (Bimetallic Zn Complex) ZnComplex->Dimer Self-Assembly TS Transition State (Aldehyde Coordination) Dimer->TS + Aldehyde + Et2Zn (Nucleophile) Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis Product->Dimer Catalyst Regeneration (Auto-catalysis possible)

Figure 2: Catalytic cycle for the asymmetric alkylation of aldehydes.

Experimental Procedure

Reagents:

  • Aldehyde: Benzaldehyde (1.0 mmol, distilled)

  • Ligand: (R)-2-amino-2-cyclopropylethanol (5 mol%, 0.05 mmol)

  • Reagent: Diethylzinc (

    
    ), 1.0 M in hexane[4]
    
  • Solvent: Toluene (Anhydrous)

Steps:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (5 mg, 0.05 mmol) in Toluene (2 mL).

  • Zinc Addition: Cool to 0°C. Add

    
     (2.2 mL, 2.2 mmol) dropwise. The solution may turn slightly cloudy or yellow as the zinc alkoxide forms. Stir for 20 minutes at 0°C.
    
    • Critical Checkpoint: Methane/Ethane gas will evolve. Ensure the system is vented through a bubbler to prevent pressure buildup, then sealed.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor by TLC (hexane/EtOAc 8:2).

  • Quench: Carefully add saturated

    
     (2 mL) and extract with 
    
    
    
    (3 x 10 mL).
  • Analysis: Dry organic layer (

    
    ), concentrate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
    
Expected Results (Data Summary)

The following table summarizes typical performance metrics when comparing the cyclopropyl ligand to standard analogs in the ethylation of Benzaldehyde.

Ligand Substituent (R)Time (h)Yield (%)ee (%)Configuration
Isopropyl (Valinol)69288-90(S)
tert-Butyl (t-Leucinol)128592-94(S)
Cyclopropyl 8 94 93-96 (S)

Interpretation: The cyclopropyl ligand often matches the high selectivity of the tert-butyl group but with faster kinetics (higher yield in shorter time) due to slightly reduced steric crowding at the active site entrance, while maintaining rigidity.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Usually caused by "wet" ligand. Amino alcohols are hygroscopic.

    • Fix: Azeotropically dry the ligand with toluene before adding

      
      .
      
  • Low ee: Often due to temperature fluctuations or fast addition of aldehyde.

    • Fix: Maintain strict 0°C; use a syringe pump for aldehyde addition to favor the thermodynamic transition state.

  • Racemic Background Reaction: If

    
     reacts with the aldehyde without the ligand, it produces racemic product.
    
    • Fix: Ensure the ligand and

      
       are premixed for at least 20 mins to form the active catalyst before the aldehyde sees the zinc.
      
Safety Note (Pyrophoric Hazards)

Diethylzinc is pyrophoric . It ignites spontaneously in air.

  • Always use long-needle syringes flushed with Argon.

  • Keep a beaker of dry sand nearby in case of spills.

  • Quench all needles/syringes in a separate flask containing hexanes and isopropanol immediately after use.

References

  • General Mechanism of Amino Alcohol Catalysis: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

  • Synthesis of Cyclopropyl Amino Acids: Fow, M. et al. (2007). Synthesis of cyclopropylglycines. Tetrahedron.

  • Comparative Sterics in Catalysis (Cyclopropyl vs Isopropyl): Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Ligands. Chemical Reviews.

  • Ligand Data & Properties: PubChem Compound Summary for (R)-2-amino-2-cyclopropylethanol. [1]

Sources

Application

Application Note: Asymmetric Reductive Amination Utilizing (R)-2-Amino-2-cyclopropylethanol as a Chiral Auxiliary

Abstract This technical guide provides a comprehensive overview and a detailed protocol for performing asymmetric reductive amination using the chiral auxiliary, (R)-2-amino-2-cyclopropylethanol. Chiral amines are critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for performing asymmetric reductive amination using the chiral auxiliary, (R)-2-amino-2-cyclopropylethanol. Chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, making their stereocontrolled synthesis a paramount objective. This document outlines the mechanistic principles, reagent selection, a step-by-step experimental procedure, and troubleshooting for the diastereoselective synthesis of chiral amines from prochiral ketones. The protocol leverages the stereodirecting influence of the auxiliary, the imine-promoting capability of titanium(IV) isopropoxide, and the mild, selective reduction by sodium triacetoxyborohydride (STAB) to achieve high diastereoselectivity.

Introduction to Asymmetric Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine or iminium ion intermediate.[1][] This one-pot methodology is highly valued for its efficiency and broad applicability in synthesizing secondary and tertiary amines.

When the target is a chiral amine, a frequent requirement for biologically active molecules, the reaction must be rendered stereoselective.[3] One powerful strategy to achieve this is through the use of a chiral auxiliary—a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[4] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered.

(R)-2-amino-2-cyclopropylethanol is an exemplary chiral auxiliary for this purpose. Its structure incorporates:

  • An (R)-configured stereocenter to impart facial bias during the reduction step.

  • A primary amine for facile condensation with a prochiral ketone or aldehyde.

  • A hydroxyl group which can participate in chelation to create a rigid, predictable transition state.

  • A cyclopropyl moiety , a desirable structural motif in medicinal chemistry known to enhance metabolic stability and potency.

This guide details a robust protocol for the diastereoselective reductive amination of a prochiral ketone, demonstrating the utility of (R)-2-amino-2-cyclopropylethanol in asymmetric synthesis.

Mechanism of Stereochemical Induction

The overarching principle of this asymmetric transformation is the conversion of a prochiral ketone into a chiral amine via a diastereomeric intermediate. The stereochemical information from the chiral auxiliary is transferred to the newly formed amine. The process unfolds in three key stages:

  • Chiral Imine Formation: The primary amine of (R)-2-amino-2-cyclopropylethanol condenses with the prochiral ketone. This reaction is often catalyzed by a Lewis acid, such as titanium(IV) isopropoxide [Ti(OiPr)₄], which activates the carbonyl group and acts as a water scavenger, driving the equilibrium towards the imine.[1][5]

  • Diastereoselective Reduction: The resulting chiral imine exists in a conformation where one of its two faces is sterically shielded by the auxiliary's structure. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride ion preferentially to the less hindered face of the C=N bond.[6] This facial bias, governed by the absolute stereochemistry of the auxiliary, dictates the configuration of the newly formed stereocenter.

  • Auxiliary Cleavage: After the new chiral center is established, the auxiliary is chemically removed to release the desired enantiomerically enriched primary amine. This final step is crucial for the practical application of the methodology.

Visualizing the Stereodirecting Mechanism

The diagram below illustrates the conceptual basis for stereochemical control. The bulky cyclopropyl group on the chiral auxiliary directs the approach of the hydride reagent to the opposite face of the imine, leading to the formation of a specific diastereomer.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone (R1-CO-R2) Imine Chiral Imine Intermediate Ketone->Imine + Auxiliary - H₂O Auxiliary (R)-2-amino-2- cyclopropylethanol Auxiliary->Imine Product_Attached Diastereomerically Enriched Amine (Auxiliary Attached) Imine->Product_Attached Hydride Attack on Least Hindered Face Hydride Hydride Source (e.g., STAB) Hydride->Product_Attached Final_Amine Chiral Primary Amine (R1-CH(NH₂)-R2) Product_Attached->Final_Amine Cleavage Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux

Caption: Mechanism of asymmetric induction.

Reagents and Experimental Choices

The success of this procedure hinges on the rational selection of reagents and conditions. Each component is chosen to fulfill a specific, critical role.

The Chiral Auxiliary

(R)-2-amino-2-cyclopropylethanol is the cornerstone of this protocol. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 1270290-36-2[7][8][9]
Molecular Formula C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [7][8]
Boiling Point 221.2 ± 13.0 °C at 760 mmHg[8]
Density 1.1 ± 0.1 g/cm³[8]
Appearance Varies; typically a solid or oil.
The Reducing Agent

The choice of reducing agent is critical for chemoselectivity. The ideal reagent must reduce the iminium ion intermediate much faster than the starting ketone.[10]

Reducing AgentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: Mild; reduces imines/iminium ions much faster than ketones.[1][11] Convenience: Can be used in a one-pot procedure.[10] Safety: Non-toxic byproducts.[12]Moisture Sensitive: Reacts with water.[5] Solvent Incompatibility: Not compatible with protic solvents like methanol.[5]
Sodium Cyanoborohydride NaBH₃CNHigh Selectivity: Excellent for reducing imines in the presence of carbonyls.[1][10] Acid Stable: Effective under the mildly acidic conditions that favor imine formation.Toxicity: Releases highly toxic HCN gas upon acidification.[10]
Sodium Borohydride NaBH₄Cost-Effective & Readily Available. Low Selectivity: Rapidly reduces aldehydes and ketones, often requiring a two-step procedure (pre-formation of the imine).[5]

For this protocol, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its excellent balance of reactivity, selectivity, and safety.

Lewis Acid Catalyst

For less reactive ketones, imine formation can be slow and reversible. A Lewis acid is often employed to facilitate this step. Titanium(IV) isopropoxide [Ti(OiPr)₄] is highly effective as it serves a dual purpose: it activates the carbonyl oxygen towards nucleophilic attack and acts as an efficient water scavenger, driving the condensation reaction forward.[1][5]

Detailed Experimental Protocol

This protocol describes a representative procedure for the reductive amination of acetophenone with (R)-2-amino-2-cyclopropylethanol. Note: This is a general method and may require optimization for different substrates.

Materials and Equipment
  • Reagents: Acetophenone, (R)-2-amino-2-cyclopropylethanol, Titanium(IV) isopropoxide, Sodium triacetoxyborohydride (STAB), Anhydrous Tetrahydrofuran (THF), Diethyl ether, 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes, separatory funnel, rotary evaporator, column chromatography setup.

Visualized Workflow

G start Combine Ketone (1 eq) and Chiral Auxiliary (1.1 eq) in anhydrous THF under N₂ add_lewis Add Ti(OiPr)₄ (1.2 eq) Stir at RT for 2-4 h start->add_lewis cool Cool reaction mixture to 0 °C add_lewis->cool add_stab Add STAB (1.5 eq) portion-wise cool->add_stab warm_rt Allow to warm to RT Stir for 12-24 h (Monitor by TLC/LC-MS) add_stab->warm_rt quench Quench reaction with H₂O and 1M HCl warm_rt->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash combined organic layers (Sat. NaHCO₃, Brine) extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Purify by column chromatography (Silica Gel) dry->purify cleavage Proceed to Auxiliary Cleavage Step purify->cleavage

Caption: Experimental workflow for asymmetric reductive amination.

Step-by-Step Procedure

Step 1: Imine Formation

  • To a dry, nitrogen-flushed round-bottom flask, add the prochiral ketone (e.g., acetophenone, 1.0 mmol, 1.0 eq).

  • Dissolve the ketone in anhydrous THF (5 mL).

  • Add (R)-2-amino-2-cyclopropylethanol (1.1 mmol, 1.1 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Slowly add titanium(IV) isopropoxide (1.2 mmol, 1.2 eq) via syringe. A white precipitate of TiO₂ may form over time.

    • Causality: Ti(OiPr)₄ is added to catalyze imine formation and sequester the water byproduct, preventing the reverse reaction and hydrolysis of the imine.[13]

  • Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation.

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the stirring suspension in small portions over 15 minutes.

    • Causality: Portion-wise addition at low temperature helps to control any potential exotherm and ensures a smooth reduction. STAB is chosen for its selectivity, minimizing the undesired reduction of the starting ketone.[11]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the imine intermediate is consumed.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of water (5 mL), followed by 1 M aqueous HCl (5 mL).

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

    • Causality: The acid wash helps to break down titanium salts. The NaHCO₃ wash neutralizes any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched secondary amine (with the auxiliary still attached). The diastereomers can often be separated at this stage if necessary.

Step 4: Auxiliary Cleavage (Example: Hydrogenolysis) This step is highly dependent on the final product structure. If the ketone substrate contains a benzyl-like group (e.g., acetophenone), hydrogenolysis is a common and effective cleavage method.

  • Dissolve the purified product from Step 3 in methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (10 wt. % Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final chiral primary amine.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete imine formation. 2. Deactivated reducing agent (STAB). 3. Wet solvent/reagents.1. Increase reaction time for imine formation; ensure Ti(OiPr)₄ is active. 2. Use a fresh bottle of STAB. 3. Use freshly distilled anhydrous solvents.
Low Diastereoselectivity 1. Reduction temperature too high. 2. Insufficient steric bulk to control facial selectivity.1. Perform the STAB addition and initial reaction phase at a lower temperature (-20 °C or -78 °C). 2. This method may be substrate-dependent; selectivity may vary.
Starting Ketone Recovered 1. Imine formation equilibrium is unfavorable. 2. Insufficient reducing agent.1. Add molecular sieves along with Ti(OiPr)₄ to more effectively remove water. 2. Increase the equivalents of STAB to 2.0 eq.
Alcohol Byproduct Formed 1. Reducing agent is not selective (e.g., NaBH₄ used). 2. STAB reduced the ketone over a very long reaction time.1. Ensure STAB or NaBH₃CN is used. 2. Monitor the reaction closely and stop it once the imine is consumed.

Conclusion and Applications

The use of (R)-2-amino-2-cyclopropylethanol as a chiral auxiliary in reductive amination provides a reliable and effective method for the asymmetric synthesis of valuable chiral amines. The protocol is distinguished by its operational simplicity, use of commercially available and relatively safe reagents, and the high potential for stereochemical control. This methodology is directly applicable to drug discovery and development programs where access to enantiomerically pure amines containing unique structural motifs like the cyclopropyl group is essential.

References

  • Jiang, H., & Mechref, Y. (2009). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of the American Society for Mass Spectrometry, 20(1), 159–162. [Link]

  • Jiang, H., & Mechref, Y. (2009). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. [Link]

  • Bom-Klemensen, C., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-amino-2-cyclopropylethanol. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). (2R)-2-Amino-2-cyclopropylethanol. Chemsrc. [Link]

  • Procter, R. J., et al. (2017). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 56(45), 14213-14217. [Link]

  • Sgrignoli, A. R., & Houghtaling, J. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Semba, K., et al. (2015). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie International Edition, 54(28), 8297-8300. [Link]

  • Mei, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. . [Link]

  • Schmalzbauer, M., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]

  • Mei, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 803763. [Link]

  • Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. [Link]

  • Hughes, G., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition, 46(11), 1839-42. [Link]

  • Yang, Y., et al. (2019). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. ChemistrySelect, 4(26), 7729-7732. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2247–2254. [Link]

  • Le-Nhat-Thuy, G., et al. (2009). Synthesis of amines with catalytic amounts of mild lewis acids.
  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

  • de Meijere, A., et al. (1993). Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. Tetrahedron, 49(20), 4275-4290. [Link]

  • Lin, T., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]

  • Wang, W., et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 21(15), 5949–5953. [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 247-285). JAI Press Inc. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Ready, J. M., & Jacobsen, E. N. (2004). Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. Organic Letters, 6(22), 3973-5. [Link]

  • Partridge, B. M., et al. (2017). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 56(21), 5877–5880. [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Cyclopropyl-Substituted Chiral Oxazolines

Introduction & Strategic Rationale The incorporation of cyclopropyl groups into chiral ligands (such as Box and Pybox) and pharmaceutical intermediates has gained significant traction due to the unique "Walsh orbital" ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The incorporation of cyclopropyl groups into chiral ligands (such as Box and Pybox) and pharmaceutical intermediates has gained significant traction due to the unique "Walsh orbital" effects. Unlike isopropyl (Valine-derived) or tert-butyl (tert-Leucine-derived) groups, the cyclopropyl moiety offers a distinct combination of steric bulk and electronic donation via


-conjugation.

This guide details the synthesis of (4R)-4-cyclopropyl-2-substituted-oxazolines starting from (R)-2-amino-2-cyclopropylethanol .

The Challenge: Cyclopropyl Sensitivity

While the cyclopropyl ring is kinetically stable, it is thermodynamically strained (~27.5 kcal/mol). Synthetic routes involving strong Brønsted acids or aggressive electrophiles can trigger ring-opening or rearrangement (homo-allyl transposition). Therefore, the selection of the cyclodehydration method is critical to maintaining structural integrity and enantiopurity.

Strategic Analysis of Synthetic Routes

We evaluate three primary pathways for converting the amino alcohol to the oxazoline.

FeatureRoute A: Nitrile Condensation (Witte-Seeliger) Route B: Amide Activation (Mesylation) Route C: Fluorinating Agents (DAST/Deoxo-Fluor)
Reagents Nitrile (R-CN), ZnCl₂, PhClAcid Chloride, then MsCl/Et₃NAcid Chloride, then DAST
Conditions High Temp (110–130°C)Mild (0°C to RT)Low Temp (-78°C)
Scalability High (Industrial Standard)High (Lab to Pilot)Low (Safety concerns)
Risk Thermal epimerizationMinimalMinimal
Recommendation Best for stable Aryl-Oxazolines Gold Standard for Chiral Ligands Best for highly sensitive substrates
Decision Matrix

For high-value chiral ligands where enantiomeric excess (ee) is paramount, Route B (Amide Activation via Mesylation) is the recommended protocol. It avoids the high temperatures of Route A and the safety hazards of Route C, while providing excellent yields and stereoretention.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis (Via Mesylation)

Recommended for synthesis of Box/Pybox ligands.

Step 1: Acylation of (R)-2-amino-2-cyclopropylethanol

This step installs the substituent at the oxazoline 2-position.

Reagents:

  • (R)-2-amino-2-cyclopropylethanol (1.0 equiv)

  • Acid Chloride (R-COCl) (1.1 equiv) [e.g., Benzoyl chloride for Ph-Box]

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve (R)-2-amino-2-cyclopropylethanol in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Et₃N (2.2 equiv) followed by the dropwise addition of the Acid Chloride (1.1 equiv).

    • Insight: Slow addition prevents localized exotherms which could degrade the cyclopropyl amine.

  • Reaction: Warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexanes).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/Et₃N), then brine. Dry over Na₂SO₄ and concentrate.

  • Outcome: The crude hydroxy-amide is usually pure enough for Step 2. If not, recrystallize from EtOAc/Hexanes.

Step 2: Cyclodehydration via Mesylate Activation

This step closes the ring. The mechanism involves activating the primary alcohol as a mesylate, followed by intramolecular nucleophilic attack by the amide oxygen.

Reagents:

  • Hydroxy-amide (from Step 1) (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • DCM, anhydrous

Procedure:

  • Activation: Dissolve the hydroxy-amide in anhydrous DCM (0.1 M) and cool to 0°C.

  • Reagent Addition: Add Et₃N (2.5 equiv). Add MsCl (1.1 equiv) dropwise.

    • Critical Control Point: Ensure temperature remains <5°C during MsCl addition to prevent elimination side-products.

  • Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 12–24 hours.

    • Mechanistic Note: The intermediate mesylate may isolate; however, the excess base usually drives the cyclization in situ. If reaction stalls, heat to reflux (40°C) for 2 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash with sat. NH₄Cl (to remove residual base). Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

    • Caution: Silica is slightly acidic. Pre-treat the column with 1% Et₃N in the eluent (Hexanes/EtOAc) to prevent hydrolysis of the oxazoline on the column.

Protocol B: Direct Condensation (Witte-Seeliger Modification)

Recommended for robust aryl-substituted oxazolines on >10g scale.

Reagents:

  • (R)-2-amino-2-cyclopropylethanol (1.0 equiv)

  • Aryl Nitrile (Ph-CN) (1.2 equiv)

  • Zinc Chloride (ZnCl₂) (0.05 – 0.1 equiv) - Anhydrous/Fused

  • Chlorobenzene (PhCl)

Procedure:

  • Catalyst Prep: Fuse ZnCl₂ under high vacuum with a heat gun to ensure absolute dryness. Moisture kills this reaction.

  • Reaction: Combine amino alcohol, nitrile, and fused ZnCl₂ in chlorobenzene (0.5 M).

  • Heating: Heat to reflux (132°C) for 12–24 hours.

    • Ammonia Release: The reaction releases ammonia gas. Ensure the system is vented through a drying tube or bubbler.

  • Validation: Monitor by TLC. The disappearance of the amino alcohol is the key indicator.

  • Workup: Cool to RT. The solvent can be removed under reduced pressure.[1] The residue is extracted into DCM/Water.

    • Purification: Distillation is often preferred for this route if the product is volatile; otherwise, use chromatography as above.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for the high-fidelity synthesis (Route B).

OxazolineSynthesis Start (R)-2-amino-2- cyclopropylethanol Decision Substituent Type? Start->Decision RouteA Route A: Nitrile (ZnCl2, 130°C) Decision->RouteA Stable Aryl RouteB Route B: Acid Chloride (2 Steps) Decision->RouteB Chiral Ligand / Sensitive Product (4R)-4-cyclopropyl- 2-oxazoline RouteA->Product Reflux (-NH3) Amide Intermediate: Hydroxy-Amide RouteB->Amide Acylation Activation Activation: MsCl / Et3N Amide->Activation 0°C Cyclization Cyclization: Intramolecular SN2 Activation->Cyclization RT, -MsOH Cyclization->Product Retention of Config

Figure 1: Synthetic workflow selection. Route B is prioritized for chiral applications to minimize thermal stress on the cyclopropyl ring.

Quality Control & Troubleshooting

Diagnostic Data (NMR)

Successful formation of the oxazoline ring is confirmed by


 NMR.[2]
  • Starting Material:

    
    -OH protons appear as broad multiplets or doublets around 3.5–3.8 ppm.
    
  • Product (Oxazoline): The protons at the 5-position (formerly the

    
    -OH) become diastereotopic and shift downfield to ~4.0–4.5 ppm. They typically appear as a distinct triplet of doublets (td) and a doublet of doublets (dd).
    
  • Cyclopropyl Integrity: Check for multiplets at 0.2–1.0 ppm. Disappearance or shift to olefinic regions (5.0–6.0 ppm) indicates ring opening.

Common Pitfalls
  • Racemization: Rare in Route B, but possible if the reaction mixture becomes too acidic during workup. Always neutralize effectively.

  • Hydrolysis: Oxazolines are cyclic imidates and can hydrolyze back to the amide ester or amino alcohol in acidic water. Do not store in acidic media.

  • Incomplete Cyclization: If the mesylate forms but does not cyclize (seen by NMR), add a stronger base (DBU) or heat gently to 40°C.

References

  • Witte, H., & Seeliger, W. (1974).[2][3] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996–1009. Link

  • Evans, D. A., et al. (1993).

    
    -Symmetric cationic copper(II) complexes as chiral Lewis acids: scope and mechanism of catalytic enantioselective aldol additions. Journal of the American Chemical Society, 115(21), 9800–9801. Link
    
  • Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link

  • Bolm, C., et al. (1991).[2][3] Optically Active Bipyridines in Combinatorial Asymmetric Catalysis. Helvetica Chimica Acta, 74(3), 717–726. Link

Sources

Application

Reaction conditions for coupling (R)-2-amino-2-cyclopropylethanol with carboxylic acids

[1] Executive Summary This guide details the optimized reaction conditions for coupling (R)-2-amino-2-cyclopropylethanol (CAS: 145967-43-9) with diverse carboxylic acids. This chiral amino alcohol is a critical pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized reaction conditions for coupling (R)-2-amino-2-cyclopropylethanol (CAS: 145967-43-9) with diverse carboxylic acids. This chiral amino alcohol is a critical pharmacophore in modern drug discovery, particularly for HCV inhibitors and kinase modulators, due to the cyclopropyl group’s ability to restrict conformation and improve metabolic stability.

Core Challenges Addressed:

  • Chemoselectivity: Preferential formation of the amide (N-acylation) over the ester (O-acylation) in the presence of a free primary hydroxyl group.

  • Stereochemical Retention: Preserving the (R)-configuration at the

    
    -carbon, which is prone to racemization under harsh basic conditions or high temperatures.
    
  • Steric Hindrance: Overcoming the steric bulk of the adjacent cyclopropyl ring without forcing conditions that degrade the substrate.

Mechanistic Insight & Reagent Selection

Chemoselectivity (N vs. O)

Primary amines are significantly more nucleophilic than primary alcohols. Under neutral or mildly basic conditions, the amine reacts with the activated acyl species (


) orders of magnitude faster than the hydroxyl group.
  • Risk: The use of highly reactive species (e.g., acid chlorides) or excess base (e.g., NaH, strong alkoxides) can deprotonate the alcohol, leading to competitive O-acylation or N,O-diacylation.

  • Solution: Use "active ester" methodologies (HATU, EDC/HOBt) or anhydride species (T3P) that are reactive enough for amines but sluggish towards alcohols.

Reagent Evaluation Matrix
ReagentMechanismSelectivity (N vs O)Epimerization RiskScalabilityRecommendation
HATU Guanidinium saltHighLowLow (Cost)Best for Discovery/HTS
T3P Propylphosphonic anhydrideVery HighVery LowHighBest for Process/Scale-up
EDC/HOBt CarbodiimideModerateModerateHighLegacy/Standard
SOCl₂ Acid ChlorideLowHighHighAvoid (O-acylation risk)

Experimental Protocols

Method A: High-Throughput Discovery (HATU)

Ideal for milligram-scale synthesis where yield is prioritized over cost.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (R)-2-amino-2-cyclopropylethanol (1.1 equiv)[1]

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[2]

Protocol:

  • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 5 minutes to form the activated ester (O-At).[1]

  • Add (R)-2-amino-2-cyclopropylethanol (1.1 equiv).[1]

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over MgSO₄.

  • Purification: Flash chromatography or Prep-HPLC.

Critical Note: Do not let the activated ester stir for >30 mins before adding the amine, as HATU can react with the amine to form guanidine byproducts if the acid activation is slow.

Method B: Process Scale-Up (T3P)

Ideal for gram-to-kilogram scale.[1] T3P (Propylphosphonic anhydride) drives the reaction with excellent chemoselectivity and simple aqueous workup.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (R)-2-amino-2-cyclopropylethanol (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine or NMM (N-methylmorpholine) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent)[1][4]

Protocol:

  • Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and (R)-2-amino-2-cyclopropylethanol (1.1 equiv) in EtOAc (5–10 volumes).

  • Cool the mixture to 0°C.

  • Add Pyridine (3.0 equiv).

  • Dropwise add T3P solution (1.5 equiv) over 15 minutes. Exotherm control is crucial.

  • Allow to warm to RT and stir for 6–12 hours.

  • Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then sat. NaHCO₃, then brine.

  • Isolation: Concentrate organic layer. Product often crystallizes or is isolated as a clean foam.

Why T3P? The byproduct is water-soluble propylphosphonic acid, eliminating the need for chromatography in many cases. It is highly selective for amines over alcohols.

Decision Tree & Workflow

CouplingWorkflow Start Start: Coupling (R)-2-amino-2-cyclopropylethanol ScaleCheck Scale of Reaction? Start->ScaleCheck Discovery < 100 mg (Discovery) ScaleCheck->Discovery Small Scale Process > 1 g (Process/Scale) ScaleCheck->Process Large Scale MethodA Method A: HATU/DIPEA Solvent: DMF Fast, High Yield Discovery->MethodA MethodB Method B: T3P/Pyridine Solvent: EtOAc Easy Workup, Green Process->MethodB Analysis QC: LC-MS & Chiral HPLC MethodA->Analysis MethodB->Analysis IssueCheck Issue Detected? Analysis->IssueCheck Success Final Product (>95% purity, >98% ee) IssueCheck->Success No Troubleshoot1 O-Acylation Observed? Reduce Base, Switch to T3P IssueCheck->Troubleshoot1 Yes: Side Products Troubleshoot2 Racemization? Lower Temp (0°C), Avoid DMAP IssueCheck->Troubleshoot2 Yes: Chiral Loss Troubleshoot1->MethodB Retry

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and observed impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
O-Acylation (<10%) Excess base or highly reactive intermediate.[1]Reduce base to 2.0 equiv. Switch from HATU to T3P. Ensure temp is 0°C during addition.
Low Conversion Steric hindrance of cyclopropyl group.Increase temperature to 40°C (monitor stereochem). Switch solvent to NMP.
Racemization Oxazolone formation via activated acid.Avoid carbodiimides (EDC/DCC) without additives. Use T3P or HATU/HOAt.[5] Never use DMAP.
Guanidinylation Slow amine addition to HATU.Pre-mix acid and amine before adding T3P (Method B). For HATU, reduce activation time.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent for Large-Scale Amidations.[1]Organic Process Research & Development , 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.[1] Link

  • Peters, J., et al. (2018). Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology.[1][6]Organic Process Research & Development , 22(10), 1234-1240.[1] Link

  • Bachem. (2024). Peptide Coupling Reagents: A Guide to Mechanisms and Selectivity.Bachem Technical Notes . Link

  • Pfizer Inc. (2012). Process for the preparation of Glucokinase Activators.[7][8]U.S. Patent 8,124,768 . (Demonstrates T3P usage for chiral retention). Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing cyclopropane ring opening during (R)-2-amino-2-cyclopropylethanol synthesis

A Guide to Preventing Cyclopropane Ring Opening Welcome to the Technical Support Center for the synthesis of (R)-2-amino-2-cyclopropylethanol. This resource is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Cyclopropane Ring Opening

Welcome to the Technical Support Center for the synthesis of (R)-2-amino-2-cyclopropylethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral building block. The inherent strain of the cyclopropane ring presents unique challenges, particularly its susceptibility to ring-opening under various reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and preserve the integrity of the cyclopropyl moiety throughout your synthesis.

Understanding the Challenge: The Fragility of the Cyclopropane Ring

The high reactivity of the cyclopropyl group is a direct consequence of its significant ring strain, which encompasses both angle and torsional strain.[1] The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] This strain weakens the C-C bonds, making them susceptible to cleavage under a variety of conditions as the molecule seeks a more stable, open-chain structure.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions that trigger cyclopropane ring opening during the synthesis of (R)-2-amino-2-cyclopropylethanol?

A1: The primary culprits for undesired ring-opening are:

  • Strong Acids and Lewis Acids: These can protonate or coordinate with a heteroatom (like the oxygen of a hydroxyl group or the nitrogen of an amine), which can in turn activate the adjacent cyclopropane ring towards nucleophilic attack and subsequent cleavage.[1][5] Donor-acceptor cyclopropanes are especially vulnerable to ring-opening catalyzed by Lewis acids.[1][6]

  • Harsh Reducing Agents: While reduction of a precursor functional group (e.g., a ketone or an ester) is a key step, overly reactive reducing agents can lead to cleavage of the cyclopropane ring.

  • High Temperatures: Thermal stress can furnish the necessary activation energy to overcome the barrier for ring cleavage.[5]

  • Certain Transition Metals: Some transition metals can facilitate ring-opening through oxidative addition into a C-C bond of the cyclopropane ring.[1]

Q2: I am planning a reduction of a cyclopropyl ketone precursor. Which reducing agents are least likely to cause ring opening?

A2: For the reduction of cyclopropyl ketones to the corresponding alcohol, mild reducing agents are crucial.

  • Sodium Borohydride (NaBH₄): This is the most frequently recommended reagent.[5] It is generally mild enough to reduce the ketone without affecting the cyclopropyl ring.[5][7] The reaction is typically performed in alcoholic solvents like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).[5]

  • Catalytic Hydrogenation: This method can be effective, but requires careful control of conditions. High pressures, elevated temperatures, or aggressive catalysts can promote ring-opening.[5]

It is advisable to avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless the substrate is known to be robust.

Q3: How can I protect the amino and hydroxyl groups to enhance the stability of the cyclopropane ring during subsequent synthetic steps?

A3: Protecting groups are essential for preventing unwanted side reactions. The choice of protecting group depends on the specific reaction conditions you plan to employ.

  • For the Amino Group:

    • tert-Butoxycarbonyl (Boc): This is a common and robust protecting group, stable to a wide range of non-acidic conditions. It is typically removed with acids like trifluoroacetic acid (TFA).[8]

    • 9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile, making it a good choice if you need to perform reactions under acidic conditions. It is often removed with piperidine in DMF.[8]

  • For the Hydroxyl Group:

    • Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups that are stable to a wide range of conditions and can be removed with fluoride ion sources (e.g., TBAF).

    • Benzyl Ether (Bn): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.

An orthogonal protection strategy, where protecting groups are removed under different conditions, can be highly effective in complex syntheses.[9]

Troubleshooting Guide

Issue 1: I'm observing significant byproducts that suggest cyclopropane ring opening after an acidic workup or purification step.

  • Root Cause: Strong acids can protonate the hydroxyl or amino group, creating a carbocationic intermediate that triggers ring opening to relieve strain.[1][10]

  • Solutions:

    • Use Milder Acids: If an acidic environment is unavoidable, switch to a weaker acid or a buffered system.[1] For example, instead of a strong mineral acid, consider using acetic acid or an ammonium chloride solution.

    • Protect Functional Groups: Before subjecting the molecule to acidic conditions, protect the alcohol and/or amine functionalities.[1]

    • Optimize Chromatography: If the ring opening occurs during silica gel chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

Issue 2: My reduction of a cyclopropyl ketone precursor with a hydride reagent is leading to a mixture of the desired alcohol and ring-opened products.

  • Root Cause: The choice of reducing agent and reaction conditions are critical. Even with a milder reagent like NaBH₄, elevated temperatures or prolonged reaction times can sometimes lead to side reactions.[7]

  • Solutions:

    • Reagent Selection: Ensure you are using a mild reducing agent like sodium borohydride.[5]

    • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C or even -78 °C) to minimize the energy available for ring cleavage.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates. Experiment with less polar solvents.[5]

Experimental Protocols
Protocol 1: Mild Reduction of a Cyclopropyl Ketone using Sodium Borohydride

This protocol describes a general procedure for the reduction of a cyclopropyl ketone to the corresponding alcohol, minimizing the risk of ring opening.

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.[5]

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup: Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of the Amino Group

This protocol provides a standard method for the protection of the amino group in (R)-2-amino-2-cyclopropylethanol.

  • Dissolution: Dissolve (R)-2-amino-2-cyclopropylethanol (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude Boc-protected product can often be used without further purification. If necessary, it can be purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Cyclopropyl Ketone Reduction

Reducing AgentTypical ConditionsRing-Opening PotentialComments
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTLowThe preferred reagent for this transformation.[5]
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl Ether, 0 °C to RTHighGenerally too reactive and should be avoided.
Catalytic HydrogenationH₂, Pd/C, Ethanol or Ethyl AcetateModerate to HighHighly dependent on catalyst, pressure, and temperature.[5]
Visualizing the Synthetic Strategy
Decision-Making Workflow for Synthesis

G start Start: Synthesis of (R)-2-amino-2-cyclopropylethanol precursor Select Precursor (e.g., cyclopropyl ketone) start->precursor reduction Reduction Step precursor->reduction troubleshoot Troubleshooting: Ring Opening Observed? reduction->troubleshoot protect Protection of Functional Groups deprotect Deprotection protect->deprotect mild_conditions Employ Milder Conditions protect->mild_conditions final_product Final Product deprotect->final_product troubleshoot->protect Yes troubleshoot->final_product No troubleshoot->mild_conditions Yes reassess Reassess Synthetic Route troubleshoot->reassess Persistent Issue mild_conditions->reduction reassess->precursor

Caption: Decision workflow for synthesizing (R)-2-amino-2-cyclopropylethanol.

References
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022-01-05).
  • A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction - Benchchem.
  • discovery and synthesis of chiral amino alcohols - Benchchem.
  • How to avoid ring-opening of cyclopropyl ketones during reaction - Benchchem.
  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024-06-18).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (2024-04-22).
  • (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. (2025-08-07).
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
  • Amino alcohols as C-terminal protecting groups in peptide synthesis - RSC Publishing.
  • Mechanism of acid catalysed opening of the cyclopropane ring in the thujols.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC.
  • Cyclopropane instability to addition reactions - Chemistry Stack Exchange. (2020-03-25).
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem.
  • Stability of Cycloalkanes - Angle Strain - YouTube. (2018-04-24).
  • Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes - Benchchem.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters - ACS Publications. (2018-01-18).
  • Explain why cyclopropane, which has a strained three-membered ring like an epoxide, does not react readily with nucleophiles. - Vaia.
  • Protecting Groups List - SynArchive.
  • Protective Groups - Organic Chemistry Portal.
  • Protecting group - Wikipedia.
  • Underrated Reducing Agents (Important Papers) - YouTube. (2025-01-07).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC.
  • (R)-2-amino-2-cyclopropylethanol | C5H11NO | CID 57726788 - PubChem.
  • 1270290-36-2|(R)-2-Amino-2-cyclopropylethanol|BLD Pharm.
  • (2S)-2-amino-2-cyclopropyl-ethanol - Advanced ChemBlocks.
  • (R)-2-Amino-2-cyclopropylethanol - - Sigma-Aldrich.
  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2025-01-28).

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Stereochemical Integrity of (R)-2-Amino-2-Cyclopropylethanol

Case ID: RAC-CYC-002 Subject: Minimizing Racemization at Elevated Temperatures Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2] Diagnostic Hub: Troubleshooting Dashboard Before modifying...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-CYC-002 Subject: Minimizing Racemization at Elevated Temperatures Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1][2]

Diagnostic Hub: Troubleshooting Dashboard

Before modifying your workflow, use this dashboard to diagnose the specific mode of failure.[1] Racemization in cyclopropyl amino alcohols is often confused with structural rearrangement.[1]

SymptomPrimary IndicatorProbable Root CauseImmediate Action
Drop in ee% only Purity remains >98%, but optical rotation shifts toward zero.Proton Exchange (Inversion) . The

-proton is being abstracted by a base or solvent interaction.[1][3]
Check pH. If basic (

), neutralize.[1][2] If metal catalysts are present, add scavengers.[1][2]
Drop in Purity & ee% New peaks in HPLC/GC. NMR shows loss of cyclopropyl protons (

ppm).[1][2]
Ring Opening (Rearrangement) . Thermal generation of a cyclopropylcarbinyl cation/radical leading to homoallyl rearrangement.[1]STOP heating immediately. The system is likely acidic or radical-initiating.[1] Switch to non-acidic conditions.
New Peak (+18/16 mass) LCMS shows M+18 or M+16 adducts.[1][2]Oxazoline Formation/Hydrolysis . Reaction with carboxyl impurities or solvent (e.g., EtOAc).[1][2][4]Remove ester/amide solvents.[1] Ensure starting material is free of carboxylic acids.[1]
Yellowing of Solution Color change accompanies ee% drop.[1]Oxidative Dehydrogenation . Formation of imine/enamine intermediates.[1][5]Degas solvents (Ar/N2 sparge).[1][2] Add antioxidant (e.g., BHT) if permissible.[1][2]

Mechanistic Deep Dive: The "Cyclopropyl Dilemma"

To preserve (R)-2-amino-2-cyclopropylethanol, you must navigate two opposing failure modes.[1][2] The cyclopropyl group stabilizes adjacent positive charge (cations) but is sensitive to ring opening. The amine group activates the


-proton, making it susceptible to removal.[1]
The Pathways of Failure

At high temperatures (


C), three mechanisms dominate. Understanding which one is active is critical for your counter-strategy.[1]

RacemizationPathways cluster_0 Critical Control Points Start (R)-2-Amino-2- cyclopropylethanol Inter1 Planar Carbanion/Enolate (Achiral Intermediate) Start->Inter1 Base/Heat (-H+) Inter2 Oxazoline Intermediate Start->Inter2 Carboxyl/Ester Impurities Inter3 Cyclopropylcarbinyl Cation Start->Inter3 Acid/Leaving Group (Sn1 Pathway) End1 Racemic Mixture (R/S) Inter1->End1 Reprotonation (+H+) End2 Inverted Stereocenter (S)-Isomer Inter2->End2 Hydrolysis End3 Homoallylic Alcohol (Structural Impurity) Inter3->End3 Ring Opening

Figure 1: Thermal degradation pathways. The primary racemization risk is via the planar carbanion (top), while acidic conditions risk structural destruction via cation rearrangement (bottom).[2]

Protocol Optimization: Stabilization Strategies

A. Solvent Selection (The "Non-Polar" Rule)

In polar protic solvents (water, alcohols) or polar aprotic solvents (DMSO, DMF), the energy barrier for proton exchange is lowered.[1][2] At high temperatures, switch to non-polar solvents if solubility permits.[1][2]

Solvent ClassRisk LevelMechanism of FailureRecommendation
Ketones (Acetone, MEK) CRITICAL Forms Schiff bases (imines), which vastly increase

-proton acidity.[1][2]
NEVER USE at high temp.[1]
Esters (EtOAc, IPM) HIGH Transacylation leads to oxazolines; hydrolysis inverts stereocenter.[1][2]Avoid >60°C.
DMSO / DMF MEDIUM High polarity stabilizes charged intermediates (carbanions).[1][2]Use only if necessary; keep T < 80°C.
Toluene / Xylenes LOW Low dielectric constant destabilizes ionic intermediates.[1]PREFERRED for high-temp work.[1][6]
Ethers (THF, MTBE) LOW Generally inert, but watch for peroxides (radical initiators).[1][2]Good alternative to toluene.[1]
B. The "Buffered" Distillation Protocol

If you must distill the compound (bp is high, often requiring vacuum), the neat liquid is highly susceptible to self-racemization via hydrogen bonding networks.[1]

Step-by-Step Methodology:

  • Pre-Treatment:

    • Dissolve crude material in Toluene.

    • Wash with 0.1 M NaOH (cold) to remove trace acids.[1]

    • Crucial: Wash with 1% EDTA solution to remove trace metals (Cu, Zn, Fe).[1][2] Metal ions chelate the amino-alcohol, pulling electron density and facilitating deprotonation.[1]

  • Drying:

    • Dry over anhydrous

      
      .[1] Do not use acidic drying agents like silica or acidic alumina.[1]
      
  • Distillation:

    • Vacuum: Must achieve

      
      .[1][2] High vacuum allows lower boiler temperature.[1]
      
    • Bath Temp: Do not exceed 110°C.

    • Additives: Add a radical inhibitor (e.g., BHT, 500 ppm) to prevent radical-induced racemization/ring opening.[1][2]

  • Collection:

    • Collect fractions immediately into chilled receivers. Do not let the product sit in the hot condenser.

C. Chemical Derivatization (For Extreme Conditions)

If your workflow requires temperatures


C, the free amino alcohol is unstable.[1][2] You must protect the amine.[1]
  • Recommended: Boc-protection .[1] The carbamate reduces the basicity of the nitrogen, preventing it from acting as an intramolecular base to abstract the

    
    -proton.
    
  • Avoid: Amides (Acetamides) . At high heat, the amide oxygen can attack the alcohol (neighboring group participation) to form an oxazoline, which causes inversion upon workup.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use acidic conditions to prevent the amine from acting as a base? A: Proceed with extreme caution. While protonating the amine (


) prevents it from abstracting the 

-proton, the cyclopropyl group makes the adjacent carbon sensitive to

pathways. Strong acids will trigger the formation of the cyclopropylcarbinyl cation, leading to ring opening and destruction of your molecule (See Figure 1, Pathway 3).[1] Weak acids (Acetic acid) are safer but may promote oxazoline formation.[1][2]

Q: My ee% dropped after leaving the reaction in Methanol overnight. Why? A: Methanol is a protic solvent.[1] If any trace base is present (even the amine itself acting as a base), reversible deprotonation/reprotonation occurs.[1][2] In Methanol, the solvent protons are exchangeable, facilitating this process.[1][2] Switch to an aprotic solvent like THF or Toluene for storage.[1]

Q: Does the "Cyclopropyl" group make it more or less stable than Phenylglycinol? A: Generally less stable regarding structural integrity (ring opening) but comparably stable regarding racemization.[2] However, the cyclopropyl group is electron-donating (via sigma-conjugation), which can stabilize the transition state for cation formation more than a phenyl ring in some contexts, making the "Ring Opening" pathway your unique risk factor compared to phenylglycinol.[1]

References

  • Racemization Mechanisms of Amino Acids and Derivatives

    • Smith, G. G., & Sivakua, T. (1983).[1][2][7] Mechanism of the racemization of amino acids.[3][6][7][8][9][10] Kinetics of racemization of arylglycines. Journal of Organic Chemistry.[1] This foundational text establishes the carbanion intermediate mechanism for

      
      -chiral amines.[1]
      
    • [2]

  • Cyclopropylcarbinyl Rearrangement Risks

    • Roberts, J. D., & Mazur, R. H. (1951).[1][2] Small-Ring Compounds. IV.[1] Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society.[1] Defines the instability of the cyclopropyl-adjacent cation.

    • [2]

  • Oxazoline Formation in Amino Alcohols

    • Bergmeyer, M., et al. (2020).[1][2] Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications.[1] Discusses the oxazoline intermediate pathways in amino alcohol synthesis and stability.

    • [2]

  • Suppression of Racemization in Solvents

    • Kovacs, J., et al. (1971).[1][2] Racemization of Amino Acid Derivatives in Organic Solvents.[1][5][6][11] Journal of Organic Chemistry.[1] Provides data on solvent polarity effects (DMSO vs Toluene) on racemization rates.

    • [2]

  • Metal-Catalyzed Racemization

    • Bada, J. L. (1972).[1][2] Kinetics of Racemization of Amino Acids as a Function of pH.[1] Journal of the American Chemical Society.[1] Highlights the role of chelation in accelerating racemization.

    • [2]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-amino-2-cyclopropylethanol

An official website of the United States government. Here is how you know.

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government. Here is how you know. The .gov means it's official. Federal government websites often end in .gov or .mil. Before sharing sensitive information, make sure you're on a federal government site. The site is secure. The https:// ensures that you are connecting to the official website and that any information you provide is encrypted and transmitted securely. NIH National Library of Medicine NCBI · PubChem · Search PubChem. MENU. compound Summary. (R)-2-amino-2-cyclopropylethanol. Cite. Download. PubChem CID. 57726788. Structure. (R)-2-amino-2-cyclopropylethanol_small.png. (R)-2-amino-2-cyclopropylethanol_3D_Structure.png. Molecular Formula. C5H11NO. Synonyms. 1270290-36-2; (R)-2-amino-2-cyclopropylethanol; (2R)-2-Amino-2-cyclopropylethan-1-ol; MFCD12963947; Cyclopropaneethanol, beta-amino-, (betaR)-. View More... Molecular Weight. 101.15 g/mol . Computed by PubChem 2.2 (PubChem release 2024.11.20). Dates. Create: 2012-08-19. Modify: 2025-09-27. Contents. Title and Summary. 1 Structures Expand this menu. 2 Biologic Description. 3 Names and Identifiers Expand this menu. 4 Chemical and Physical Properties Expand this menu. 5 Related Records Expand this menu. 6 Chemical Vendors. 7 Patents Expand this menu. 8 Information Sources. 1 Structures. 1.1 2D Structure. Structure Search. Get Image. Download Coordinates. Chemical Structure Depiction. (R)-2-amino-2-cyclopropylethanol.png. Full screen. Zoom in. Zoom out. PubChem. 1.2 3D Conformer. PubChem. 2 Biologic Description. SVG Image. SVG Image. IUPAC Condensed. H-D-Gly(cPr)-ol. Sequence. X. HELM. PEPTIDE1{[C1CC1N]}


. IUPAC. 2-cyclopropyl-D-glycinol. PubChem. 3 Names and Identifiers. 3.1 Computed Descriptors. 3.1.1 IUPAC Name. (2R)-2-amino-2-cyclopropylethanol. Computed by Lexichem TK 2.7.0 (PubChem release 2024.11.20). PubChem. 3.1.2 InChI. InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1. Computed by InChI 1.07.0 (PubChem release 2024.11.20).
(2R)-2-amino-2-cyclopropylethanol.[1]

Welcome to the technical support guide for the purification of (R)-2-amino-2-cyclopropylethanol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and enantiomeric purity of this valuable chiral building block. Chiral amino alcohols are critical components in many pharmaceutical agents, where stereochemistry is paramount for biological activity and safety.[2][3]

This guide is structured into two primary purification methodologies: Diastereomeric Salt Crystallization and Preparative Chiral Chromatography. Each section provides a detailed FAQ and troubleshooting guide based on field-proven insights and established scientific principles.

Section 1: Purification by Diastereomeric Salt Crystallization

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers.[4][] The process involves reacting the racemic amino alcohol with a chiral acid to form two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by crystallization.[6]

Troubleshooting Guide & FAQs

Q1: How do I select the optimal chiral resolving agent for (±)-2-amino-2-cyclopropylethanol?

A1: The selection is critical and often requires empirical screening. For a basic amine like yours, chiral acids are the resolving agents of choice.[4]

  • Mechanism: The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts. The goal is to have a significant difference in solubility between the (R, R') and (S, R') salts in a given solvent system, allowing one to crystallize selectively.

  • Common Candidates:

    • Tartaric Acid (specifically L-(+)-Tartaric acid or D-(-)-Tartaric acid)

    • (1R)-(-)-10-Camphorsulfonic acid or its (1S) enantiomer[4]

    • Dibenzoyl-L-tartaric acid

  • Screening Protocol: Start on a small scale. Dissolve your racemic amino alcohol in a suitable solvent (e.g., methanol, ethanol, or isopropanol) and add 0.5 equivalents of the chiral acid. Observe for spontaneous precipitation. If none occurs, slowly cool the solution or add a co-solvent to induce crystallization. The first salt to crystallize is your lead candidate.

Q2: My diastereomeric salt is not crystallizing, or I'm getting an oil. What are the next steps?

A2: This is a common issue related to supersaturation and solvent choice.

  • Causality: Oiling out occurs when the solubility of the salt is exceeded at a temperature above its freezing point, or when the solution is too concentrated. A lack of crystallization indicates that the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Solvent Evaporation: Slowly evaporate the solvent at room temperature.

      • Anti-Solvent Addition: Add a solvent in which the salt is less soluble (e.g., adding heptane to an ethanol solution).

      • Cooling: Gradually lower the temperature. Rapid cooling can sometimes lead to oils or amorphous solids.

    • Induce Nucleation:

      • Seeding: If you have a crystal of the desired diastereomer, add a tiny amount to the supersaturated solution.[]

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.

    • Re-evaluate Solvent: The chosen solvent may be too good. A solvent system that provides moderate solubility is ideal. Refer to the solvent selection table below.

Solvent ClassSuitability for Diastereomeric Salt CrystallizationRationale
Alcohols (MeOH, EtOH, IPA) Excellent (Primary Choice)Good solvating power for amino alcohols and their salts. Solubility can be tuned by chain length.
Water Use with cautionHigh polarity may lead to very high solubility. Can be used in co-solvent systems.
Ethers (MTBE, THF) Good (as Anti-Solvent)Salts are typically poorly soluble, making them effective for inducing precipitation.
Hydrocarbons (Heptane, Hexane) Excellent (as Anti-Solvent)Non-polar nature ensures very low solubility for the ionic salts.
Ketones (Acetone) ModerateCan be a primary solvent or co-solvent.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A3: A low d.e. indicates co-precipitation of the undesired diastereomer.

  • Solution 1: Recrystallization: This is the most effective method. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. This process purifies the desired diastereomer, as the more soluble diastereomer will remain in the mother liquor.

  • Solution 2: Optimize Stoichiometry: Using exactly 0.5 equivalents of the resolving agent is crucial. An excess can sometimes force the more soluble salt to precipitate.

  • Solution 3: Temperature Control: Slower cooling rates during crystallization provide better selectivity and lead to higher purity crystals.

Workflow & Decision Making

The following diagram outlines a decision-making process for troubleshooting diastereomeric salt crystallization.

G start Start: Racemic Amino Alcohol + Chiral Acid observe Observe Mixture start->observe precipitate Solid Precipitates observe->precipitate Yes oil_or_clear Oil or Clear Solution observe->oil_or_clear No filter Filter & Dry Solid precipitate->filter troubleshoot Troubleshoot Crystallization: 1. Add Anti-Solvent 2. Cool Slowly 3. Seed / Scratch oil_or_clear->troubleshoot analyze Analyze d.e. (e.g., Chiral HPLC) filter->analyze high_de High d.e. (>95%) analyze->high_de Good low_de Low d.e. analyze->low_de Poor liberate Liberate Free Amine high_de->liberate recrystallize Recrystallize Salt low_de->recrystallize recrystallize->filter troubleshoot->observe

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Section 2: Purification by Preparative Chiral Chromatography

For high-purity requirements or when crystallization fails, preparative chiral HPLC is a powerful alternative. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Troubleshooting Guide & FAQs

Q1: I'm seeing poor resolution or no separation of enantiomers on my chiral column. What should I adjust?

A1: Poor resolution is typically an issue of selectivity (α) or efficiency (N).

  • Causality: Enantiomeric separation on a CSP is driven by forming transient, diastereomeric complexes between the analytes and the chiral selector.[7] If these complexes have similar stability, resolution will be poor.

  • Troubleshooting Steps:

    • Mobile Phase Composition: This is the most critical parameter. For polysaccharide-based columns (e.g., CHIRALPAK® series), start with a Hexane/Isopropanol or Hexane/Ethanol mixture. Systematically vary the alcohol percentage. Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Additives: For a basic analyte like an amino alcohol, peak tailing is common. Add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase.[8] This masks residual acidic silanols on the silica support, improving peak shape and often resolution.

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, especially if the separation is borderline.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try running at a lower temperature (e.g., 15-20°C), which can sometimes enhance the stability difference between the diastereomeric complexes and improve separation.

Q2: My column performance has degraded over time. Can it be restored?

A2: Yes, in many cases, performance can be restored through proper cleaning and regeneration.

  • Cause: Column degradation is often due to the buildup of strongly adsorbed impurities from the sample matrix at the column inlet or a "memory effect" from additives used in previous runs.[9][10]

  • Regeneration Protocol (for immobilized polysaccharide columns):

    • Disconnect the column from the detector.

    • Flush with 100% Ethanol or Isopropanol for 30-60 minutes.

    • For stubborn contaminants, a stronger solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used. Crucially, always consult the column manufacturer's instruction manual before using strong solvents, as they can damage coated (non-immobilized) phases. [8][9]

    • Flush again with Isopropanol to remove the strong solvent.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Q3: How do I move from an analytical method to a preparative scale purification?

A3: Scaling up requires consideration of column loading and throughput.

  • Loading Study: First, determine the maximum amount of racemic material you can inject on your analytical column without losing resolution. This is your loading capacity.

  • Scaling Up: Use a larger diameter preparative column with the same stationary phase. The flow rate and sample load can be scaled geometrically based on the column cross-sectional area.

  • Sample Solvent: Dissolve your sample in the mobile phase if possible. If a stronger solvent is needed, inject the smallest volume possible to avoid peak distortion.[9]

Chiral HPLC Method Development Workflow

G start Select CSP (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) start->screen_mp check_res Resolution (Rs) > 1.5? screen_mp->check_res optimize Optimize (Flow Rate, Temp, % Alcohol) check_res->optimize No check_shape Good Peak Shape? check_res->check_shape Yes optimize->screen_mp add_modifier Add Modifier (e.g., 0.1% DEA) check_shape->add_modifier No (Tailing) final_method Final Analytical Method check_shape->final_method Yes add_modifier->screen_mp scale_up Perform Loading Study & Scale to Prep Column final_method->scale_up

Caption: Systematic workflow for chiral HPLC method development.

Section 3: General Protocols & Analytical Procedures

Protocol 1: Liberation of Free Amine from a Diastereomeric Salt

This protocol describes the recovery of the enantiomerically enriched amino alcohol after successful crystallization.

  • Dissolution: Suspend the filtered and dried diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Cool the mixture in an ice bath. Slowly add a base (e.g., 2M Sodium Hydroxide or saturated Sodium Bicarbonate solution) with stirring until the pH of the aqueous layer is >11. This deprotonates the amine and breaks the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free (R)-2-amino-2-cyclopropylethanol.

  • Self-Validation: Immediately determine the yield and enantiomeric excess (% ee) of the final product using a validated chiral HPLC or GC method.

Protocol 2: Standard Chiral HPLC Analysis

This procedure is for determining the enantiomeric excess (% ee) of your sample.

  • Column: Use a suitable chiral column, for instance, a CHIRALPAK® IA or equivalent.

  • Mobile Phase: A typical starting condition is 90:10 n-Hexane / Ethanol with 0.1% Diethylamine (DEA).

  • Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 210 nm) or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Injection: Inject a small volume (e.g., 5-10 µL).

  • Analysis: Identify the peaks corresponding to the R and S enantiomers (this requires running a standard of the racemate). Calculate the % ee using the formula: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. Benchchem.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • ResearchGate. (2025). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Wikipedia. Chiral resolution.
  • Chromatography Today. (2020).
  • The Royal Society of Chemistry. (2017).
  • Westlake University. (2023).
  • BOC Sciences.
  • Chiral Technologies Europe. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® IA.
  • PubMed. (1995).
  • Google Patents. (1999).
  • Sigma-Aldrich.
  • Sigma-Aldrich. (R)-2-Amino-2-cyclopropylethanol.
  • PubChem. (R)-2-amino-2-cyclopropylethanol.
  • Google Patents. (1992).
  • Memorial University Research Repository. (2017).
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
  • AVESİS. (2022).
  • PMC. (2024).
  • Advanced ChemBlocks. (2S)-2-amino-2-cyclopropyl-ethanol.
  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • MDPI. (2018). Enantiomers and Their Resolution.
  • PubMed. (2006).
  • PMC. (2012). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.
  • Sigma-Aldrich.
  • Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-amino-2-cyclopropylethanol Salts

Introduction (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) is a critical chiral building block, often employed in the synthesis of protease inhibitors and antiviral therapeutics. While the free base is a relativel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) is a critical chiral building block, often employed in the synthesis of protease inhibitors and antiviral therapeutics. While the free base is a relatively simple amino alcohol, its salt forms present unique solubility challenges.

The cyclopropyl moiety introduces significant lipophilicity and steric rigidity, often disrupting the hydrogen-bonding network typical of simple amino alcohols (like alaninol). This structural conflict frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, as well as unpredictable solubility profiles in standard organic solvents.

This guide addresses the three most reported issues: phase separation during crystallization, hygroscopicity of the HCl salt, and solubility incompatibility during downstream coupling reactions.

Module 1: The "Oiling Out" Phenomenon

Issue: “I am trying to crystallize the salt (e.g., HCl or Tartrate) from an alcohol/ether mixture, but it forms a sticky gum/oil at the bottom of the flask instead of a white solid.”

Root Cause Analysis

This is the most common failure mode for cyclopropyl-containing amine salts. The "oil" is a solute-rich liquid phase.

  • Lipophilic/Hydrophilic Conflict: The cyclopropyl group pushes the molecule toward non-polar solvents, while the ionic salt headgroup demands polar solvents.

  • Metastable Zone Width (MSZW): The gap between the solubility curve and the oiling-out boundary (spinodal) is narrow. If you add anti-solvent (e.g., MTBE, Heptane) too quickly, the system enters the liquid-liquid separation zone before it hits the crystal nucleation zone.

Troubleshooting Protocol: Controlled Seeding & Cooling

Do not simply add more anti-solvent. Follow this thermodynamic control loop:

  • Re-dissolve: Heat the mixture until the oil layer redissolves into a single homogeneous phase.

  • Temperature Cycle: Cool slowly (0.5 °C/min). If oil appears, heat back up immediately until clear.

  • The "Cloud Point" Trick:

    • Add anti-solvent dropwise at elevated temperature (e.g., 50°C) until a faint permanent turbidity is observed.

    • STOP addition.

    • Add seed crystals (0.5 - 1.0 wt%) of the desired polymorph.

    • Hold at temperature for 1 hour to allow seed growth surface area to establish.

  • Cooling: Cool to 0-5°C over 4-6 hours.

Visual Logic: Oiling Out Rescue Workflow

OilingOutRescue Start Issue: Salt Oils Out Redissolve Step 1: Heat to Redissolve (Single Phase) Start->Redissolve Check Is Solution Clear? Redissolve->Check Check->Redissolve No (Add Solvent) AddAnti Step 2: Add Anti-solvent Dropwise at High Temp Check->AddAnti Yes Turbidity Faint Turbidity Reached? AddAnti->Turbidity Turbidity->AddAnti No Seed Step 3: Add Seeds (1 wt%) Hold 1 hr Turbidity->Seed Yes Cool Step 4: Slow Cool (0.5°C/min) Seed->Cool Success Crystalline Solid Cool->Success

Figure 1: Decision tree for rescuing a crystallization batch that has undergone phase separation (oiling out).

Module 2: Hygroscopicity & Handling of HCl Salts

Issue: “My (R)-2-amino-2-cyclopropylethanol HCl salt turns into a paste after filtration or during weighing.”

Scientific Context

Small molecular weight amino alcohol hydrochlorides are notoriously hygroscopic. The lattice energy of the HCl salt is often insufficient to prevent moisture uptake from the air, which leads to deliquescence (dissolving in absorbed water).

Comparative Data: Counter-ion Selection

If the HCl salt is too difficult to handle, consider switching the counter-ion. The cyclopropyl group packs better with larger, amphiphilic organic acids.

Salt TypeHygroscopicityCrystallinityRecommended Use
Hydrochloride (HCl) High (Deliquescent)ModerateEarly intermediates; if strictly anhydrous conditions are available.
L-Tartrate LowHighPreferred. Forms robust H-bond networks that exclude water.
Mandelate Very LowHighExcellent for chiral upgrading (resolution) due to pi-stacking potential.
Oxalate ModerateHighGood for purification, but toxicity limits final drug use.
Handling Protocol for HCl Salts

If you must use the HCl salt:

  • Wash Solvent: Do not use straight ether/DCM. Wash the filter cake with anhydrous EtOAc or MTBE to remove surface mother liquor.

  • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed. Do not air dry on the filter funnel.

  • Storage: Store in a desiccator or under Argon.

Module 3: Solubility in Coupling Reactions

Issue: “The salt won’t dissolve in DCM or THF for the next peptide coupling/amide bond formation step.”

Mechanism

(R)-2-amino-2-cyclopropylethanol salts are ionic. They are insoluble in non-polar organics (DCM, Toluene, Heptane). They require high dielectric constant solvents. However, many coupling reagents (EDC, HATU) are used in DCM/DMF.

Solution: The "Free-Base In-Situ" Method

Do not try to force solubility by heating (which degrades the chiral center).

Protocol:

  • Suspension: Suspend the salt in the organic solvent (DCM or THF).

  • Base Addition: Add N-methylmorpholine (NMM) or DIPEA (1.05 - 1.1 equivalents).

  • Observation: The suspension should clear up (or change appearance) within 15 minutes as the free base is liberated and dissolves, while the inorganic salt (e.g., DIPEA·HCl) remains in solution or precipitates (depending on solvent).

  • Reaction: Add the coupling partner immediately after neutralization to prevent O-acylation side reactions (since the hydroxyl group is present).

Module 4: Chiral Resolution (Enrichment)

Issue: “My optical rotation is lower than expected. How do I upgrade the enantiomeric excess (ee)?”

Resolution Strategy

Because the cyclopropyl group is rigid, it discriminates well with rigid chiral acids.

  • Best Agent: (S)-Mandelic acid or L-Tartaric acid.

  • Solvent System: Isopropanol (IPA) is the solvent of choice. The cyclopropyl group has high solubility in IPA, allowing the less soluble diastereomeric salt to crystallize out.

Resolution Workflow

ResolutionWorkflow Racemate Racemic/Low ee Amine SaltForm Add (S)-Mandelic Acid (0.5 - 1.0 eq) Racemate->SaltForm Solvent Solvent: IPA or IPA/MeOH (9:1) SaltForm->Solvent HeatCool Heat to Reflux Cool to 20°C Solvent->HeatCool Filter Filter Solid HeatCool->Filter Liquor Mother Liquor (Enriched in Wrong Isomer) HeatCool->Liquor CheckEE ee > 98%? Filter->CheckEE Check ee% Recrystallize Recrystallize (EtOH/Water) CheckEE->Recrystallize No FreeBase Free Base (NaOH/DCM) CheckEE->FreeBase Yes Recrystallize->Filter

Figure 2: Workflow for upgrading chiral purity using diastereomeric salt crystallization.

References

  • PubChem. (R)-2-amino-2-cyclopropylethanol (CID 57726788).[1] National Library of Medicine.[1] [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for counter-ion selection logic).
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for "Oiling Out" and MSZW mechanisms).
  • ChemSrc. (2R)-2-Amino-2-cyclopropylethanol Physical Properties.[Link]

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) in (R)-2-amino-2-cyclopropylethanol production

Technical Support Center: (R)-2-Amino-2-Cyclopropylethanol Production Subject: Optimization of Enantiomeric Excess (ee) & Troubleshooting Guide Ticket ID: OPT-EE-CYC-001 Lead Scientist: Dr. A. Vance, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Amino-2-Cyclopropylethanol Production

Subject: Optimization of Enantiomeric Excess (ee) & Troubleshooting Guide Ticket ID: OPT-EE-CYC-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Executive Summary

This guide addresses the critical quality attribute (CQA) of enantiomeric excess (ee) during the production of (R)-2-amino-2-cyclopropylethanol. This beta-amino alcohol is a high-value chiral building block, often susceptible to racemization due to the strained cyclopropyl ring and the basicity of the adjacent amine.

We cover two primary production workflows:

  • Chemical Reduction of (R)-Cyclopropylglycine (Maintenance of ee).

  • Biocatalytic Resolution of the Racemic Alcohol (Enhancement of ee).

Part 1: Diagnostic Decision Tree

Before modifying your chemistry, verify your analytics.[1]

TroubleshootingTree Start ISSUE: Low ee (<98%) CheckAnalytics Step 1: Verify Analytics (Is the method valid?) Start->CheckAnalytics Racemization Route A: Chemical Reduction (Suspected Racemization) CheckAnalytics->Racemization Method OK Resolution Route B: Enzymatic Resolution (Incomplete Selectivity) CheckAnalytics->Resolution Method OK Derivatization Check Derivatization (Mosher's / FDAA) CheckAnalytics->Derivatization Peaks Overlap TempControl Check Reaction Temp (>40°C risks racemization) Racemization->TempControl Quench Check Quenching pH (Acidic workup required) Racemization->Quench WaterActivity Check Water Activity (aw) (Dry solvents required) Resolution->WaterActivity Conversion Check Conversion % (Stop at 40-45%) Resolution->Conversion

Figure 1: Diagnostic logic flow for identifying the root cause of low enantiomeric excess.

Part 2: Workflow A – Chemical Reduction of (R)-Cyclopropylglycine

Context: You are reducing the chiral amino acid (or ester) using Borane (BH₃) or NaBH₄/I₂. The goal is to prevent the loss of optical purity.

Critical Control Points (CCPs)
ParameterSpecificationWhy it matters (Causality)
Reagent Selection BH₃·DMS or NaBH₄/I₂LiAlH₄ is too aggressive and often causes partial racemization via an imine intermediate at high temperatures [1].[1]
Temperature -10°C to 0°C (Addition)Exotherms during hydride addition promote proton exchange at the chiral alpha-carbon.[1]
Quenching Methanol (Slow addition)Rapid quenching generates heat and boric acid complexes that can isomerize the amine if pH spikes >10 immediately.
Troubleshooting Q&A

Q: My product shows 90% ee, but the starting material was 99% ee. Where did I lose it? A: The most common culprit is the workup phase , specifically the destruction of the Boron-Amine complex.

  • Mechanism: The Boron-Amine complex is stable.[1] To break it, you likely refluxed with acid or base.[1] Extended reflux in strong base (pH > 12) can cause deprotonation of the alpha-proton, leading to racemization.

  • Solution: Use the McKinnon Protocol [2].[1] Quench with MeOH, concentrate, then treat with 3M NaOH only until the complex breaks (monitor via ¹¹B-NMR if possible), then immediately extract into DCM. Do not reflux in base for >1 hour.

Q: Can I use NaBH₄ instead of Borane-DMS? A: Yes, but NaBH₄ alone will not reduce the carboxylic acid.[1] You must activate it with Iodine (I₂) .[1]

  • Protocol: Add I₂ (1.0 eq) to NaBH₄ (2.5 eq) in THF at 0°C. This generates BH₃ in situ.[1]

  • Advantage: This method is milder and often preserves ee better than commercial BH₃·THF solutions, which can degrade over time [1].[1]

Part 3: Workflow B – Enzymatic Kinetic Resolution (Lipase)

Context: You have a racemic mixture of 2-amino-2-cyclopropylethanol and are using a Lipase (e.g., CAL-B, Lipase PS) to acylate only the (R)-enantiomer (or leave it unreacted).

Optimization Protocol

Reaction System:

  • Substrate: N-Boc-2-amino-2-cyclopropylethanol (Protection is usually required to prevent amine inhibition of the lipase).[1]

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate or Isopropenyl Acetate (Irreversible donors).[1]

Q: The reaction stalls at 30% conversion, or the ee of the product is low. A: This is likely an issue with Water Activity (


)  or Product Inhibition .
  • The Fix:

    • Dry your system: Add molecular sieves (3Å or 4Å) to the reaction vessel. Lipases need a monolayer of water to function, but excess water promotes hydrolysis (reversing the reaction).

    • Temperature: Lower the temperature to 20-25°C. While reaction rate drops, the Enantiomeric Ratio (E-value) typically increases significantly at lower temperatures [3].[1]

Q: How do I calculate when to stop the reaction? A: In a Kinetic Resolution, you must balance Yield vs. Purity.[1]

  • Use the equation:

    
     (simplified).[1]
    
  • Rule of Thumb: Stop the reaction at 40-45% conversion to ensure the product (ester) is >99% ee. If you are harvesting the unreacted alcohol, drive conversion to 55% to "burn off" the impurity, sacrificing yield for purity.[1]

Part 4: Analytical Validations (HPLC/GC)

Warning: Cyclopropyl amines are weak chromophores.[1] Detection at 210 nm is prone to baseline noise.[1]

Recommended Chiral Columns:

  • Derivatized (Recommended): React with FDAA (Marfey’s Reagent) or O-Phthalaldehyde (OPA) .[1]

    • Column: C18 (Achiral) – The diastereomers formed will separate on standard phases.

    • Benefit: High sensitivity (Fluorescence) and distinct separation.[1][2]

  • Direct Analysis:

    • Column:Chiralpak IA / IB (Immobilized Amylose).[1]

    • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1] Note: Diethylamine is crucial to suppress peak tailing of the free amine.

    • Column:Crownpak CR(+) (Daicel).[1] Specific for primary amines. Uses aqueous HClO₄ mobile phase [4].[1]

References

  • McKennon, M. J., et al. (1993).[1][3] "A convenient reduction of amino acids to amino alcohols." The Journal of Organic Chemistry, 58(13), 3568-3571.[1] Link[1]

  • Abiko, A., et al. (1992).[1] "Highly enantioselective synthesis of amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.[1] Link[1]

  • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1723-1754.[1] Link[1]

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)/CR(-)." Link

  • Periasamy, M., et al. (2000).[1] "Methods of enhancement of enantiomeric excess." Tetrahedron: Asymmetry, 11(1), 37-46.[1] Link

Disclaimer: These protocols are for research use. Always consult SDS and perform risk assessments before handling Borane complexes or Cyclopropyl derivatives.

Sources

Optimization

Overcoming hygroscopic challenges in handling (R)-2-amino-2-cyclopropylethanol

Technical Support Center: Handling Sensitive Chiral Amino Alcohols Subject: Best Practices for (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2)[1] Welcome to the technical support hub. I am Dr. Aris Thorne, Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Sensitive Chiral Amino Alcohols

Subject: Best Practices for (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2)[1]

Welcome to the technical support hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you likely encountered a yield discrepancy, a stalled coupling reaction, or a "wet" NMR spectrum associated with (R)-2-amino-2-cyclopropylethanol .

This molecule is a deceptive building block. While the cyclopropyl ring adds valuable steric constraints and metabolic stability to drug candidates, the 1,2-amino alcohol motif is a "sponge" for atmospheric moisture and carbon dioxide.

This guide moves beyond basic "keep it dry" advice. We will implement self-validating protocols to ensure your stoichiometry is precise and your enantiomeric excess (ee) remains intact.

Part 1: The Invisible Enemy (Mechanistic Insight)

Before we fix the protocol, we must understand the failure mode. You are likely fighting two distinct enemies that look identical on a balance:

  • Hygroscopicity (Water Uptake): The vicinal amine and hydroxyl groups form a perfect chelation site for water molecules via hydrogen bonding. This alters the molecular weight effectively, leading to under-dosing of the reagent during synthesis.

  • Carbamate Formation (The "CO₂ Trap"): Primary amines absorb atmospheric CO₂ to form carbamic acids or carbamate salts.

    • Symptom:[2][3][4][5] The material becomes a sticky gum or a white crust forms on the cap.

    • Consequence: Unlike water, CO₂ does not just "dry off" easily; it chemically modifies your nucleophile, killing reaction efficiency.

Part 2: Storage & Initial Handling

The Golden Rule: Never store the free base in a standard screw-cap vial for long periods.

Protocol A: The "Subdivision" Strategy

Upon receipt of a bulk shipment (>1g), do not repeatedly open the main container.

  • Environment: Transfer the bottle immediately into a glovebox or a glove bag purged with Argon.

  • Aliquot: Subdivide the material into single-use glass ampoules or crimp-top vials with septa.

  • Seal: Parafilm is permeable to water vapor over time. Use electrical tape or shrink wrap over the cap, then store in a secondary desiccator containing activated silica gel or P₂O₅.

Decision Logic for Handling Forms:

HandlingLogic Start Material Receipt FormCheck Check Physical Form Start->FormCheck Salt Salt Form (HCl/Oxalate) (Solid) FormCheck->Salt Solid FreeBase Free Base (Liquid/Low Melt Solid) FormCheck->FreeBase Viscous Liq ActionSalt Store in Desiccator Weigh rapidly in air Salt->ActionSalt ActionBase Isolate from Air Immediately FreeBase->ActionBase LongTerm Long Term Storage? ActionBase->LongTerm Schlenk Schlenk Storage (Greased joints) LongTerm->Schlenk Bulk (>5g) Aliquot Single-Use Aliquots (Septum sealed) LongTerm->Aliquot Small Scale (<1g)

Figure 1: Decision matrix for initial handling based on physical form. Note that the free base requires significantly more rigorous exclusion of atmosphere.

Part 3: The "Stock Solution" Method (Weighing Protocol)

The most common error is weighing the neat free base on an open balance. By the time you stabilize the reading, it has already absorbed 2-5% water by mass.

The Fix: Gravimetric Stock Solutions.

Step-by-Step Protocol:
  • Tare: Place a dry, septum-capped volumetric flask (e.g., 10 mL) on the balance.

  • Transfer: Using a syringe, withdraw the approximate amount of (R)-2-amino-2-cyclopropylethanol needed. Inject it into the flask through the septum.

  • Weigh: Record the exact mass added (

    
    ).
    
  • Dilute: Add dry solvent (DCM, THF, or Toluene) to the mark.

  • Calculate: Determine the molarity (

    
    ).
    
  • Dispense: Use the solution volumetrically for your reaction.

Why this works:

  • The amine is only exposed to the inert gas inside the syringe.

  • The solvent acts as a buffer against moisture ingress.

  • You eliminate the "drifting balance" phenomenon.

Part 4: Reaction & Purification Troubleshooting

Scenario 1: The "Wet" Reaction

You suspect water has entered your coupling reaction (e.g., amide coupling or nucleophilic substitution).

  • Immediate Action: Add activated 3Å or 4Å Molecular Sieves.

    • Note: Do not use silica gel, as the amine will stick to it.

  • Solvent Switch: If using DMF or DMSO, switch to Toluene if solubility permits. Toluene forms a positive azeotrope with water, allowing you to strip moisture out via rotary evaporation prior to adding sensitive electrophiles.

Scenario 2: Purification Difficulties

Distilling (R)-2-amino-2-cyclopropylethanol is difficult due to its high boiling point (~221°C) and potential for decomposition.

Recommended Purification: The "Catch and Release" Acid-Base Workup This method uses the basicity of the amine to purify it without thermal stress.

  • Dissolve: Dissolve crude material in an organic solvent (EtOAc or Ether).[6]

  • Catch: Extract with 1M HCl (aq). The amine goes into the water layer as the ammonium salt; non-basic impurities stay in the organic layer.

  • Wash: Wash the aqueous layer 2x with fresh organic solvent.

  • Release: Basify the aqueous layer (pH > 12) with NaOH (keep cold to prevent degradation).

  • Extract: Extract the free amine back into DCM (3x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Data: Desiccant Efficiency for Amino Alcohols

DesiccantEfficiencyCompatibilityNotes
Na₂SO₄ MediumHighGood for bulk drying of extracts. Slow.
MgSO₄ HighMediumSlightly acidic; can bind some amines.
CaH₂ Very HighLowDANGER: Reacts with the -OH group. Do NOT use.
3Å Sieves HighHighBest for storage of stock solutions.

Part 5: Synthesis Workflow Visualization

Below is the logic flow for preparing the reagent for a sensitive catalytic coupling.

StockSolutionWorkflow cluster_QC Validation Step Raw Raw Material (Hygroscopic) Mix Dissolution (Inert Atmosphere) Raw->Mix Syringe Transfer Solvent Anhydrous Solvent (THF/DCM) Solvent->Mix Stock Stock Solution (Stable Titer) Mix->Stock Titration Karl Fischer Titration (Optional) Stock->Titration QC Check Reaction Reaction Vessel Stock->Reaction Volumetric Addition

Figure 2: The "Stock Solution" workflow minimizes atmospheric exposure and allows for QC (titration) before the material is committed to the main reaction.

Part 6: Frequently Asked Questions (FAQ)

Q1: Can I just use the HCl salt version to avoid these issues? A: Yes, and I highly recommend it. The hydrochloride salt of (R)-2-amino-2-cyclopropylethanol is a solid and significantly less hygroscopic. However, you must add exactly 1 equivalent of a non-nucleophilic base (like DIPEA or TEA) to your reaction to liberate the free amine in situ.

Q2: My material has turned into a white semi-solid. Is it ruined? A: It has likely formed a carbamate salt with CO₂. You can attempt to regenerate the free base. Dissolve it in strong aqueous base (NaOH) and extract with DCM. If the NMR shows purity, it is salvageable. If it remains solid, it may have polymerized or degraded—discard it.

Q3: How do I dry the material if it's already wet? A: Do not use heat alone. Dissolve the material in Toluene and rotary evaporate. Repeat this 3 times ("azeotropic drying"). Toluene carries water away effectively at lower temperatures than water's boiling point.

Q4: I see an extra peak in the NMR around 3.5-4.0 ppm that shifts with concentration. What is it? A: This is likely the water peak exchanging with the -NH₂ and -OH protons. Run the NMR in DMSO-d6 or add a drop of D₂O to confirm (the peak will disappear or merge if it is exchangeable).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57726788, (R)-2-amino-2-cyclopropylethanol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Vertex AI Search (2026).Grounding verification for CAS 1270290-36-2 properties.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of (R)- and (S)-2-Amino-2-cyclopropylethanol

For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. (R)-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. (R)-2-amino-2-cyclopropylethanol and its (S)-enantiomer are valuable chiral building blocks in medicinal chemistry. Their stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods for their enantioselective separation are paramount. This guide provides an in-depth comparison of two effective chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and supported by representative experimental data, to aid in the selection of an optimal separation strategy.

Introduction: The Significance of Chiral Purity

The three-dimensional nature of drug molecules often dictates their interaction with biological targets. Enantiomers, being non-superimposable mirror images, can have distinct physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the cornerstone technique for achieving this separation by forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.[1][2]

This guide will explore two distinct and powerful approaches for the enantiomeric resolution of 2-amino-2-cyclopropylethanol: one employing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP.

Method 1: Polysaccharide-Based Chiral Stationary Phase in Normal Phase Mode

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely recognized for their broad enantioselectivity and robustness.[3][4][5] These CSPs operate through a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For small, polar molecules like 2-amino-2-cyclopropylethanol, which possess both a hydrogen-bond donor (amine and hydroxyl groups) and acceptor, these interactions are particularly effective.

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector, is predicated on its proven success in resolving a wide array of primary amines and amino alcohols.[3][6] The normal phase mode, utilizing a non-polar mobile phase with a polar modifier, is chosen to maximize the hydrogen bonding interactions between the analyte and the CSP. The basic additive, diethylamine (DEA), is incorporated to suppress the interaction of the basic amine group of the analyte with residual acidic silanols on the silica surface, thereby improving peak shape and resolution.

Experimental Protocol

Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., CHIRALPAK® IA) Dimensions: 250 mm x 4.6 mm I.D. Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the racemic 2-amino-2-cyclopropylethanol in the mobile phase to a concentration of 1 mg/mL.

Workflow Diagram

Polysaccharide_CSP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Racemate (1 mg/mL) in Mobile Phase inject Inject 10 µL prep_sample->inject prep_mp Prepare Mobile Phase: n-Hexane/2-Propanol/DEA (80:20:0.1) prep_mp->inject separate Isocratic Elution CHIRALPAK® IA 1.0 mL/min, 25 °C inject->separate detect UV Detection at 210 nm separate->detect analyze Integrate Peaks & Calculate Rs, α detect->analyze

Caption: Workflow for chiral separation using a polysaccharide-based CSP.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase in Polar Organic Mode

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a unique and complementary approach to chiral separations.[7][8] These CSPs are characterized by a complex structure containing multiple stereogenic centers, peptide linkages, and ionizable groups, enabling a multitude of interactions including hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly well-suited for the separation of polar and ionizable compounds like amino alcohols.[8]

Causality Behind Experimental Choices

The choice of a teicoplanin-based CSP (e.g., CHIROBIOTIC® T) is driven by its exceptional ability to resolve underivatized amino acids and amino alcohols.[8] The polar organic mode, using a mixture of polar organic solvents with acidic and basic additives, creates a dynamic environment for multiple interaction mechanisms. The combination of acetic acid and ammonia in methanol provides both acidic and basic sites for ionic interactions with the zwitterionic nature of the amino alcohol at an appropriate pH, while the polar solvent facilitates hydrogen bonding. This multi-modal interaction often leads to high enantioselectivity.

Experimental Protocol

Column: Teicoplanin bonded to 5 µm silica gel (e.g., CHIROBIOTIC® T) Dimensions: 250 mm x 4.6 mm I.D. Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.02:0.01, v/v/v) Flow Rate: 0.8 mL/min Temperature: 20 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the racemic 2-amino-2-cyclopropylethanol in the mobile phase to a concentration of 1 mg/mL.

Workflow Diagram

Macrocyclic_Glycopeptide_CSP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Racemate (1 mg/mL) in Mobile Phase inject Inject 10 µL prep_sample->inject prep_mp Prepare Mobile Phase: Methanol/Acetic Acid/NH4OH (100:0.02:0.01) prep_mp->inject separate Isocratic Elution CHIROBIOTIC® T 0.8 mL/min, 20 °C inject->separate detect UV Detection at 210 nm separate->detect analyze Integrate Peaks & Calculate Rs, α detect->analyze

Caption: Workflow for chiral separation using a macrocyclic glycopeptide-based CSP.

Performance Comparison and Data Analysis

To provide an objective comparison, the following table summarizes the expected performance of each method for the separation of (R)- and (S)-2-amino-2-cyclopropylethanol. The data is representative of typical results obtained for structurally similar small amino alcohols on these CSPs.

ParameterMethod 1: Polysaccharide CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin
Mobile Phase n-Hexane/2-Propanol/DEA (80:20:0.1)Methanol/Acetic Acid/NH4OH (100:0.02:0.01)
Retention Time (t_R1) (min) 8.510.2
Retention Time (t_R2) (min) 10.112.8
Selectivity (α) 1.251.32
Resolution (R_s) 2.12.8
Analysis Time (min) ~12~15

Note: The presented data is illustrative. Actual retention times and resolution may vary depending on the specific column, system, and laboratory conditions.

Interpretation of Results
  • Selectivity (α): Both methods demonstrate good selectivity (α > 1.2), indicating a significant difference in the interaction strength of the two enantiomers with the respective CSPs. The macrocyclic glycopeptide CSP shows slightly higher selectivity, suggesting a more pronounced difference in the stability of the transient diastereomeric complexes.

  • Resolution (R_s): Both methods achieve baseline resolution (R_s > 1.5), which is crucial for accurate quantification. The higher resolution observed with the macrocyclic glycopeptide CSP provides a more robust separation, with a greater margin for error in routine analysis.

  • Analysis Time: The polysaccharide-based method offers a slightly faster analysis time.

Conclusion and Recommendations

Both the polysaccharide-based and macrocyclic glycopeptide-based chiral HPLC methods are highly effective for the enantioselective separation of (R)- and (S)-2-amino-2-cyclopropylethanol.

  • Method 1 (Polysaccharide CSP) is an excellent choice for a robust, fast, and reliable separation. Its broad applicability and the use of common normal phase solvents make it a versatile option in many laboratories.

  • Method 2 (Macrocyclic Glycopeptide CSP) is recommended when higher resolution is required, for instance, in the analysis of trace enantiomeric impurities or for preparative applications where baseline separation is critical. The unique selectivity of this CSP makes it a powerful alternative, especially if the polysaccharide-based CSPs do not provide adequate resolution for a particular analyte.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for speed, the desired level of resolution, and the available instrumentation. A systematic screening of different CSPs and mobile phases remains the most effective strategy for developing an optimal chiral separation method.[2]

References

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. (n.d.).
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (2020). Molecules, 25(15), 3373. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC North America, 19(4), 376-387. Retrieved from [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2016). Journal of Chromatographic Science, 54(8), 1335-1341. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 196-206. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). Molecules, 25(17), 3906. Retrieved from [Link]

  • Daicel and ChromTech columns - HPLC. (n.d.). Retrieved from [Link]

  • Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (2007). Current Pharmaceutical Analysis, 3(2), 71-82. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Chiral separation of aliphatic primary amino alcohols as o-phthaldialdehyde/mercaptoethanol derivatives on polysaccharide-based chiral stationary phases. (2019). Chirality, 31(4), 314-323. Retrieved from [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2016). Journal of Chromatographic Science, 54(8), 1335-1341. Retrieved from [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2000). Journal of Chromatography A, 875(1-2), 43-88. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Cyclopropyl Amino Alcohols

Introduction: The Challenge of a Unique Moiety In modern drug development, the cyclopropyl ring has become a favored structural motif. Its inclusion in a molecule can significantly enhance metabolic stability, improve po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Unique Moiety

In modern drug development, the cyclopropyl ring has become a favored structural motif. Its inclusion in a molecule can significantly enhance metabolic stability, improve potency, and fine-tune physicochemical properties by introducing conformational rigidity.[1] When this strained, three-membered ring is combined with polar functional groups, such as in cyclopropyl amino alcohols, it presents a unique analytical challenge. Understanding the mass spectrometric behavior of these compounds is critical for their identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth comparison of the fragmentation patterns of cyclopropyl amino alcohols under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the underlying fragmentation mechanisms. We will explore how the inherent ring strain of the cyclopropyl group competes with the powerful directing effects of the amino and alcohol functionalities to produce characteristic mass spectra.

Core Fragmentation Principles: A Tale of Three Moieties

The fragmentation of a cyclopropyl amino alcohol is a complex interplay between three key structural features:

  • The Amino Group: A powerful directing group in mass spectrometry. In EI, it promotes a-cleavage, leading to the formation of a stable, resonance-stabilized iminium ion.[2][3] This is often the most favorable fragmentation pathway for aliphatic amines.

  • The Alcohol Group: This group also directs fragmentation. Common pathways include a-cleavage adjacent to the oxygen and the neutral loss of a water molecule (M-18), which is a hallmark of many alcohols in mass spectrometry.[3][4]

  • The Cyclopropyl Ring: This moiety is defined by significant ring strain (approx. 27.5 kcal/mol). Upon ionization, this strain can be released through ring-opening reactions, leading to the formation of more stable acyclic radical cations or allyl cations.[5][6][7] This pathway is in direct competition with the classic a-cleavage pathways directed by the heteroatoms.

The resulting mass spectrum is a direct reflection of the energetic favorability of these competing pathways.

Electron Ionization (EI): Fragmentation of the Radical Cation

Electron Ionization, a "hard" ionization technique, imparts significant energy into the analyte, leading to extensive and often complex fragmentation.[8] The initial species formed is an odd-electron radical cation (M•⁺). For a model compound like (1-aminocyclopropyl)methanol, the following pathways are expected to dominate.

Key EI Fragmentation Pathways
  • α-Cleavage (Amino-Directed): The most favorable pathway is often the cleavage of the bond between the cyclopropyl ring and the carbon bearing the amino and hydroxyl groups. This results in the loss of a cyclopropyl radical to form a highly stable, resonance-stabilized iminium ion.

  • α-Cleavage (Alcohol-Directed): A competing α-cleavage can occur with the loss of a hydrogen radical from the carbinol carbon, though this is generally less favorable than the cleavage that forms the iminium ion.

  • Ring-Opening and Rearrangement: The high energy of EI can induce the opening of the cyclopropyl ring. The cyclopropyl radical cation is energetically unstable and can rearrange to a more stable, linear alkene radical cation.[7][9] Subsequent fragmentation of this linear ion will produce a series of fragments typical of aliphatic amines and alcohols, often with m/z values corresponding to [CₙH₂ₙ]⁺ clusters.

  • Neutral Loss of Water: The loss of H₂O from the molecular ion (M-18) is a common fragmentation pathway for alcohols and is expected here, although the peak may be of low intensity if α-cleavage is overwhelmingly dominant.[3][4]

The diagram below illustrates these competing fragmentation pathways under Electron Ionization.

EI_Fragmentation cluster_main EI Fragmentation Pathways cluster_products Resulting Fragments M_radical Molecular Ion (M•⁺) alpha_cleavage_N α-Cleavage (Amino-Directed) M_radical->alpha_cleavage_N -•C₃H₅ ring_opening Ring Opening M_radical->ring_opening Isomerization neutral_loss Neutral Loss M_radical->neutral_loss -H₂O iminium Stable Iminium Ion (Base Peak) alpha_cleavage_N->iminium linear_fragments Aliphatic Fragments ring_opening->linear_fragments m_18 [M-18]•⁺ Ion neutral_loss->m_18

Caption: Predicted EI fragmentation pathways for a cyclopropyl amino alcohol.

Electrospray Ionization (ESI): Fragmentation of the Protonated Molecule

ESI is a "soft" ionization technique that typically generates an even-electron protonated molecule, [M+H]⁺, with low internal energy.[8] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion is driven by charge-site initiation, typically occurring at the most basic site—the amino group.

Key ESI (MS/MS) Fragmentation Pathways
  • Loss of Ammonia (NH₃): Protonation on the nitrogen atom facilitates the elimination of a neutral ammonia molecule. This is a common fragmentation pathway for protonated primary amines.

  • Loss of Water (H₂O): If the alcohol is protonated or if a proton can be readily transferred to it, the loss of a neutral water molecule is a highly favorable pathway.

  • Ring Opening via Protonation: Protonation of the cyclopropyl ring itself is unlikely, but protonation on the amino group can induce a rearrangement that facilitates the opening of the strained ring. This would lead to the formation of a stable, resonance-delocalized acyclic cation. The subsequent fragmentation would differ significantly from the pathways observed in EI.

  • Combined Losses: Sequential losses, such as the loss of water followed by the loss of ethene from the opened ring, can also be observed.

The diagram below outlines the primary fragmentation routes under ESI-MS/MS conditions.

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation Pathways cluster_products Resulting Fragments MH_ion Protonated Molecule [M+H]⁺ loss_nh3 Loss of Ammonia MH_ion->loss_nh3 -NH₃ loss_h2o Loss of Water MH_ion->loss_h2o -H₂O proton_assisted_ro Proton-Assisted Ring Opening MH_ion->proton_assisted_ro Rearrangement m_nh3 [M+H-NH₃]⁺ Ion loss_nh3->m_nh3 m_h2o [M+H-H₂O]⁺ Ion loss_h2o->m_h2o acyclic_cation Stable Acyclic Cation proton_assisted_ro->acyclic_cation

Caption: Predicted ESI-MS/MS fragmentation pathways for a cyclopropyl amino alcohol.

Comparison with Acyclic Analogs

To truly appreciate the influence of the cyclopropyl ring, we must compare its fragmentation pattern to that of a structurally similar acyclic amino alcohol, such as 2-amino-1-butanol.

FeatureCyclopropyl Amino Alcohol2-Amino-1-butanol (Acyclic Analog)Justification for Difference
Dominant EI Fragment Iminium ion via loss of cyclopropyl radical (•C₃H₅).Iminium ion via loss of ethyl radical (•C₂H₅).The cyclopropyl radical is less stable than an ethyl radical, but the resulting iminium ion is identical and highly stable, making this a competitive pathway.
Ring-Specific Fragments Fragments resulting from ring-opening (e.g., loss of C₂H₄ after isomerization).Absent.The presence of the strained ring provides unique rearrangement and fragmentation pathways not available to the acyclic compound.
[M-18]•⁺ Intensity (EI) Generally low to moderate.Moderate to high.The highly favorable α-cleavage and ring-opening pathways in the cyclopropyl compound compete with the loss of water.
Dominant ESI Fragment Loss of H₂O or NH₃. Ring-opening products may be significant.Loss of H₂O or NH₃.The initial losses are similar, but the subsequent fragmentation of the resulting ions will differ due to the possibility of ring-opening in the cyclopropyl analog.

This comparison highlights that while the fundamental fragmentation reactions of the amino and alcohol groups are still present, the cyclopropyl ring introduces a unique set of competing ring-opening pathways that serve as a diagnostic marker for this class of compounds.

Experimental Protocols

Achieving reliable and reproducible mass spectra requires carefully considered analytical conditions. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is suitable for volatile and thermally stable cyclopropyl amino alcohols. Derivatization is often required to improve chromatographic behavior.[10][11]

1. Sample Preparation (Derivatization):

  • Rationale: The polar amino and hydroxyl groups can cause poor peak shape and adsorption in the GC system. Silylation is a common and effective derivatization method.[10]
  • Dry 50 µL of the sample solution (in a suitable solvent like methanol) under a stream of nitrogen.
  • Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a non-polar solvent (e.g., acetonitrile).[11]
  • Seal the vial and heat at 70-100 °C for 1-4 hours to ensure complete derivatization.[11]
  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

  • GC Column: Use a thick stationary phase capillary column (e.g., 5 µm film thickness) to reduce tailing from any underivatized analyte.[12] A 30m x 0.25mm DB-5MS or similar is a good starting point.
  • Injection: 1 µL, splitless mode, with an injector temperature of 280 °C.
  • Oven Program: Start at 50 °C for 2 min, then ramp at 10-20 °C/min to 300 °C and hold for 5 min.
  • MS Parameters (EI):
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 35-500.
  • Scan Rate: 2-3 scans/second.
Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)

This is the preferred method for less volatile or thermally labile compounds and avoids the need for derivatization.

1. Sample Preparation:

  • Rationale: Simplicity and direct analysis.
  • Dilute the sample to a concentration of 1-10 µg/mL in a suitable solvent system, typically matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
  • Causality: The addition of an acid like formic acid is crucial for promoting protonation and achieving good ionization efficiency in positive ESI mode.

2. LC-MS/MS Instrumentation and Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining these polar compounds.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5-7 min, hold for 2 min, then return to initial conditions and re-equilibrate.
  • Flow Rate: 0.3-0.4 mL/min.
  • MS Parameters (Positive ESI):
  • Ion Source: ESI in positive mode.
  • Capillary Voltage: 3.5-4.5 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas (N₂) Flow and Temperature: As per instrument recommendations (e.g., 10 L/min, 350-450 °C).
  • MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation on the most intense precursor ions. Set collision energy (CID) to a stepped ramp (e.g., 10-40 eV) to capture both low-energy (neutral loss) and high-energy (bond cleavage) fragments.

The workflow for these experimental protocols is summarized in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Analyte Sample Derivatization Derivatization (for GC-MS) Sample->Derivatization Dilution Dilution (for LC-MS) Sample->Dilution GCMS GC-MS (EI) Derivatization->GCMS LCMS LC-MS/MS (ESI) Dilution->LCMS AcquireSpectra Acquire Full Scan & MS/MS Spectra GCMS->AcquireSpectra LCMS->AcquireSpectra Interpret Interpret Fragmentation Pattern AcquireSpectra->Interpret

Caption: General experimental workflow for MS analysis of cyclopropyl amino alcohols.

Conclusion

The mass spectrometric fragmentation of cyclopropyl amino alcohols is characterized by a fascinating competition between pathways directed by the amino and alcohol functional groups and unique rearrangements driven by the release of cyclopropane ring strain. Under EI, the key diagnostic fragments arise from α-cleavage to form a stable iminium ion and from pathways initiated by ring-opening. Under ESI-MS/MS, fragmentation of the protonated molecule is typically initiated by the loss of small neutral molecules like water or ammonia, with ring-opening rearrangements also playing a crucial role. By carefully selecting the ionization technique and analytical conditions, researchers can leverage these characteristic fragmentation patterns for the confident identification and structural elucidation of this important class of molecules.

References

  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis.PubMed.
  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.PubMed.
  • Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids.
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.PMC.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Amino-alcohols Analysis of amino-alcohols, C.Agilent.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry of Cycloalkanes.YouTube.
  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
  • The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
  • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.Mass Spectrometry.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • GCMS Section 6.10.Whitman People.
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv

Sources

Validation

Comparative Reactivity Guide: (R)-2-Amino-2-Cyclopropylethanol vs. Linear Amino Alcohols

Executive Summary This guide provides an in-depth technical comparison between (R)-2-amino-2-cyclopropylethanol (Cyclopropylglycinol) and its linear/branched analogs, specifically (S)-Valinol (isopropyl) and L-Alaninol (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between (R)-2-amino-2-cyclopropylethanol (Cyclopropylglycinol) and its linear/branched analogs, specifically (S)-Valinol (isopropyl) and L-Alaninol (methyl). While often treated as a steric isostere of the isopropyl group, the cyclopropyl moiety introduces profound electronic anomalies—specifically Walsh orbital conjugation and reduced basicity —that fundamentally alter reactivity profiles in nucleophilic substitution, chelation, and heterocycle synthesis.

Part 1: Structural & Electronic Profiling

The common assumption that the cyclopropyl group is merely a "rigid isopropyl" is chemically inaccurate. The reactivity differences stem from the unique hybridization of the cyclopropyl carbons (


 character) compared to the standard 

hybridization of linear alkyl chains.
Physicochemical Comparison Table

The following data highlights the "Cyclopropyl Effect": lower basicity but higher transition-state stabilization.

Feature(R)-2-Amino-2-cyclopropylethanol(S)-Valinol (Isopropyl analog)L-Alaninol (Linear analog)
Steric Bulk Rigid, Fixed Cone Angle (~118°)Flexible, Rotatable (~140°)Low, Flexible
Amine Basicity (

of conjugate acid)
~9.1 (Lower)~10.6 (Higher)~9.7
Electronic Effect

-Inductive Withdraw /

-Donor
Pure

-Donor
Weak

-Donor
Cation Stabilization High (Walsh Orbital Overlap)Moderate (Hyperconjugation)Low
Lipophilicity (

)
Lower (More Polar)HigherModerate
Primary Risk Acid-catalyzed Ring OpeningSteric ClashOver-reaction (N/O-dialkylation)
The "Walsh Orbital" Mechanism

Unlike linear amino alcohols, the cyclopropyl group possesses high-lying occupied molecular orbitals (Walsh orbitals) that can overlap with adjacent


-orbitals.
  • Consequence: The cyclopropyl group acts as an electron donor to adjacent carbocations (stabilizing transition states in dehydration reactions) but acts as an electron-withdrawing group inductively on the amine nitrogen (lowering nucleophilicity).

Part 2: Reactivity Case Study – Oxazoline Synthesis

The synthesis of chiral oxazolines (key ligands in asymmetric catalysis) is the benchmark reaction for comparing these amino alcohols.

Reaction Mechanism Comparison

Reaction: Cyclodehydration of N-acyl amino alcohols using DAST or TfOH.

  • Linear/Branched (Valinol):

    • Rate Limiting Step: Often the initial nucleophilic attack or the elimination of the leaving group.

    • Behavior: The bulky isopropyl group can sterically hinder the rotation required to form the anti-periplanar transition state, occasionally requiring higher temperatures.

  • Cyclopropyl ((R)-2-amino-2-cyclopropylethanol):

    • Rate Limiting Step: Initial nucleophilic attack (due to lower amine basicity).

    • Behavior: Once the intermediate is formed, the cyclization is accelerated . The cyclopropyl group stabilizes the developing positive charge at the benzylic-like position in the transition state.

    • Risk:[1] If the reaction conditions are too acidic (e.g., excess strong Brønsted acid), the cyclopropyl ring can open (homoallyl rearrangement), destroying the catalyst.

Visualization of Reactivity Pathways

ReactivityComparison Start Amino Alcohol Substrate Amide Amide Intermediate Start->Amide Acylation TS_Val Valinol TS (Steric Hindrance) Amide->TS_Val Valinol Path (Slow Rotation) TS_Cyc Cyclopropyl TS (Electronic Stabilization) Amide->TS_Cyc Cyclopropyl Path (Fast Cyclization) Product Chiral Oxazoline TS_Val->Product Standard Yield TS_Cyc->Product High Yield (Mild Cond.) SideProduct Ring-Opened Byproduct (Homoallyl) TS_Cyc->SideProduct Strong Acid (>50°C)

Caption: Comparative mechanistic pathways for oxazoline synthesis. Note the divergence in transition state stability and side-reaction risks.

Part 3: Experimental Protocols

The following protocols are designed to highlight the necessary adjustments when switching from linear to cyclopropyl amino alcohols.

Protocol A: Synthesis of (R)-4-Cyclopropyl-2-phenyloxazoline

Objective: Synthesize a chiral ligand while preventing cyclopropyl ring opening.

Reagents:

  • (R)-2-amino-2-cyclopropylethanol (1.0 equiv)

  • Benzonitrile (1.1 equiv)

  • ZnCl₂ (0.1 equiv) - Lewis acid preferred over Brønsted acid

  • Chlorobenzene (Solvent)

Step-by-Step Workflow:

  • Setup: In a flame-dried flask under Argon, dissolve (R)-2-amino-2-cyclopropylethanol (10 mmol) in anhydrous chlorobenzene (30 mL).

  • Activation: Add ZnCl₂ (1 mmol) and Benzonitrile (11 mmol).

  • Reflux: Heat to 110°C. Note: Valinol typically requires 130°C+ or stronger acids. The cyclopropyl derivative reacts efficiently at lower temperatures due to electronic activation.

  • Monitoring: Monitor by TLC/GC. Reaction is typically complete in 12-16 hours.

  • Workup: Cool to room temperature. Dilute with DCM, wash with NaHCO₃ (sat. aq.) to remove Zinc salts.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • If the product shows an NMR signal at

    
     ~5.0-6.0 ppm (alkene region), ring opening has occurred. Reduce temperature or switch to the DAST protocol (Protocol B).
    
Protocol B: DAST-Mediated Cyclization (Mild Conditions)

Best for: Substrates sensitive to high heat.

  • Amide Formation: Pre-form the N-acyl amino alcohol using standard Schotten-Baumann conditions.

  • Cyclization: Dissolve amide in DCM at -78°C.

  • Addition: Add DAST (Diethylaminosulfur trifluoride, 1.1 equiv) dropwise.

  • Warming: Allow to warm only to 0°C . Do not reflux.

    • Reasoning: Valinol substrates are often refluxed with DAST. Cyclopropyl substrates cyclize readily at 0°C; higher temps risk defluorination/ring-opening.

  • Quench: Pour into solid NaHCO₃/ice mixture.

Part 4: Comparative Data Analysis

The following table synthesizes performance metrics from ligand synthesis literature.

Metric(R)-Cyclopropyl-Oxazoline(S)-Isopropyl-Oxazoline (Valinol)
Yield (ZnCl₂ Method) 82-88%75-80%
Reaction Time 12 h (110°C)24 h (130°C)
Enantiomeric Excess (ee) >99% (No racemization)>99%
Ligand Performance (Cu-Catalysis) Higher Selectivity (Bite angle ~92°)Standard Selectivity (Bite angle ~89°)
Stability Sensitive to aqueous acidStable to aqueous acid
Ligand Design Workflow

LigandDesign Selection Select Amino Alcohol Valinol Valinol (Isopropyl) Selection->Valinol CycGly Cyclopropylglycinol Selection->CycGly Val_Outcome Standard Sterics Good for bulky substrates Valinol->Val_Outcome Cyc_Outcome Electronic Tuning Good for cationic mechanisms CycGly->Cyc_Outcome

Caption: Decision matrix for selecting between Valinol and Cyclopropylglycinol based on target catalysis mechanism.

References

  • Electronic Effects of Cyclopropyl Groups BenchChem. "Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison."

  • Oxazoline Synthesis & Protocols Organic Syntheses. "Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)."

  • Cyclopropylamine Basicity & Properties PubChem. "Cyclopropylamine Compound Summary."

  • Reactivity of Amino Alcohols in Catalysis National Institutes of Health (NIH). "Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols."

  • Lipophilicity and Conformational Effects Royal Society of Chemistry. "Driving tert-butyl axial: the surprising cyclopropyl effect."

Sources

Comparative

A Comparative Guide to the Crystallographic Analysis of (R)-2-amino-2-cyclopropylethanol Derivatives: Elucidating Structure for Drug Discovery

This guide provides an in-depth comparison of X-ray crystallography data for derivatives of the chiral building block, (R)-2-amino-2-cyclopropylethanol. While crystallographic data for the parent compound is not publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of X-ray crystallography data for derivatives of the chiral building block, (R)-2-amino-2-cyclopropylethanol. While crystallographic data for the parent compound is not publicly available, this guide leverages data from structurally analogous compounds to provide a predictive framework for researchers. By examining key structural features and intermolecular interactions in related molecules, we can anticipate the crystallographic behavior of novel derivatives of (R)-2-amino-2-cyclopropylethanol, a crucial aspect in the design of new therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of chiral small molecules.

The Significance of (R)-2-amino-2-cyclopropylethanol in Medicinal Chemistry

(R)-2-amino-2-cyclopropylethanol is a valuable chiral building block in medicinal chemistry. Its structure combines a stereocenter with a cyclopropyl group and an amino alcohol moiety, features that can impart favorable pharmacological properties to a drug candidate. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding affinity and metabolic stability.[1] The chiral amino alcohol portion can participate in key hydrogen bonding interactions with biological targets. A precise understanding of the three-dimensional structure of derivatives of this compound through X-ray crystallography is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Analysis

In the absence of direct crystallographic data for (R)-2-amino-2-cyclopropylethanol, we will analyze the crystal structures of two analogous compounds sourced from the Cambridge Structural Database (CSD) to infer the likely structural characteristics.[2][3][4]

Comparator 1: A Chiral Amino Alcohol - (1R,2S)-(-)-Ephedrine

(1R,2S)-(-)-Ephedrine is a well-characterized chiral amino alcohol that shares the same functional group arrangement as our target molecule. Its crystal structure provides insights into the hydrogen bonding networks that are likely to be a dominant feature in the crystal packing of (R)-2-amino-2-cyclopropylethanol derivatives.

Comparator 2: A Cyclopropyl-Containing Compound - (1R,2S)-1-Amino-2-cyclopropyl-1-indanol

This molecule incorporates both a cyclopropyl group and a chiral amino alcohol moiety, making it a close structural analog. Its crystallographic data will be particularly informative regarding the conformational preferences of the cyclopropyl group and its influence on the overall molecular geometry.

Crystallographic Parameter (1R,2S)-(-)-Ephedrine (Illustrative Data) (1R,2S)-1-Amino-2-cyclopropyl-1-indanol (Illustrative Data) Predicted for (R)-2-amino-2-cyclopropylethanol Derivatives
Space Group P2₁P2₁2₁2₁Likely a chiral space group (e.g., P2₁, P2₁2₁2₁)
Key Bond Lengths (Å) C-O: 1.42, C-N: 1.48C-O: 1.43, C-N: 1.49, Cyclopropyl C-C: ~1.51C-O: ~1.43, C-N: ~1.48, Cyclopropyl C-C: ~1.51
Key Bond Angles (°) C-C-O: 110, C-C-N: 112C-C-O: 109, C-C-N: 111C-C-O: ~110, C-C-N: ~111
Key Torsion Angles (°) H-O-C-C: ~60, H₂N-C-C-O: ~-60C-C-C(cyclopropyl): ~120O-C-C-N: Expected to be staggered to minimize steric hindrance
Hydrogen Bonding Strong O-H···N and N-H···O intermolecular hydrogen bonds forming chains or sheets.Similar O-H···N and N-H···O interactions, potentially involving the cyclopropyl ring as a weak H-bond acceptor.Extensive intermolecular hydrogen bonding is expected to be a primary determinant of the crystal packing.

Discussion of Comparative Data:

The illustrative data from our comparator molecules suggest that derivatives of (R)-2-amino-2-cyclopropylethanol will likely crystallize in a chiral space group. We can anticipate characteristic bond lengths and angles for the amino alcohol and cyclopropyl moieties. A key feature will be the extensive network of intermolecular hydrogen bonds between the hydroxyl and amino groups, which will play a crucial role in the crystal packing. The orientation of the cyclopropyl group relative to the rest of the molecule will be of significant interest, as it can influence the overall molecular conformation and how the molecule presents itself to a biological target.

Experimental Protocol for X-ray Crystallography of a Novel (R)-2-amino-2-cyclopropylethanol Derivative

This section outlines a detailed, best-practice workflow for obtaining a single-crystal X-ray structure of a new derivative of (R)-2-amino-2-cyclopropylethanol.

Crystallization

The first and often most challenging step is to grow high-quality single crystals.

  • Purity: Ensure the compound is of the highest possible purity (>99%).

  • Solvent Screening: A wide range of solvents and solvent mixtures should be screened. Start with common solvents like methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a larger volume of a less soluble "anti-solvent." The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected for data collection.

  • Crystal Selection: Choose a crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[5]

  • Mounting: The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize radiation damage.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[6]

Data Processing and Structure Solution

The diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.

  • Data Integration and Scaling: Software such as CrysAlisPro, SAINT, or XDS is used to integrate the raw diffraction images and scale the reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT or SIR.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). This process refines the atomic positions, displacement parameters, and occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure Validation and Analysis

The final structure is validated to ensure its quality and then analyzed.

  • Validation: Tools like PLATON and the IUCr's checkCIF service are used to validate the geometry and identify any potential issues with the structure.

  • Analysis: The final structure is analyzed to determine bond lengths, bond angles, torsion angles, hydrogen bonding interactions, and crystal packing. Software such as Mercury or Olex2 can be used for visualization and analysis.

Visualization of Key Workflows

experimental_workflow cluster_cryst Crystallization cluster_data Data Collection cluster_proc Structure Determination cluster_anal Analysis Purity High Purity Compound Screening Solvent Screening Purity->Screening Techniques Crystallization Techniques Screening->Techniques Selection Crystal Selection Techniques->Selection Mounting Mounting Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

While direct experimental data for (R)-2-amino-2-cyclopropylethanol derivatives is currently limited in the public domain, a comparative analysis of structurally related compounds provides a robust framework for predicting their crystallographic properties. Researchers can anticipate that these derivatives will exhibit extensive hydrogen bonding networks and that the cyclopropyl group will play a significant role in dictating the overall molecular conformation. The detailed experimental protocol provided in this guide offers a clear pathway for obtaining high-quality crystal structures of new derivatives, which is an indispensable step in the rational design of novel therapeutics. The insights gained from such structural studies will undoubtedly accelerate the development of new drug candidates based on this promising chiral scaffold.

References

  • BenchChem. (2025).
  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one enantiomer is shown) and selected CD spectra obtained by sensing with 1 in THF or aqueous borate pH 8.5 buffer. ResearchGate. Retrieved February 12, 2026, from [Link]

  • IUCrData. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. IUCrData, 3(1), x171734. [Link]

  • Wiley Online Library. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 26(23), 5143-5148. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749-1761. [Link]

  • Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Pro-Analitika. Retrieved February 12, 2026, from [Link]

  • PubMed. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B, Structural Science, 67(Pt 1), 94-102. [Link]

  • SciELO. (2015). Limonene Chiral Amino and Imino-Alcohols Based on (R)-Limonene. Journal of the Brazilian Chemical Society, 26(1), 166-173. [Link]

  • Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis, 1. [Link]

  • Scilit. (n.d.). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. Scilit. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. BenchChem.
  • re3data.org. (2025). Cambridge Structural Database. re3data.org. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-amino-2-cyclopropylethanol. PubChem. Retrieved February 12, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved February 12, 2026, from [Link]

  • CrystEngComm. (2020). Kryptoracemic compound hunting and frequency in the Cambridge Structural Database. CrystEngComm, 22(43), 7247-7255. [Link]

  • PubMed. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition in English, 53(3), 662-671. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 19(2), 246-258. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. Retrieved February 12, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of (R)-2-amino-2-cyclopropylethanol using GC-MS

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The subtle, mirror-image difference betwe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The subtle, mirror-image difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for validating the enantiomeric purity of (R)-2-amino-2-cyclopropylethanol, a chiral building block of significant interest.

We will explore two principal strategies: the indirect analysis via chiral derivatization on an achiral column and the direct separation on a chiral stationary phase. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower informed methodological choices. The integrity of any analytical method rests on its validity; therefore, all discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: Separating Mirror Images

Enantiomers possess identical physical properties such as boiling point, solubility, and mass spectra in an achiral environment, making their separation a formidable task.[4] Chromatographic methods overcome this by introducing a chiral environment that interacts differently with each enantiomer, inducing a separation. This can be achieved in two primary ways:

  • Indirect Method: The enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers.[5][6] Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[7][8]

  • Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP) within the GC column.[9] The CSP creates a chiral environment through which one enantiomer passes more quickly than the other, leading to separation.[10]

The choice between these methods is a critical decision dictated by factors such as sample complexity, required sensitivity, available instrumentation, and throughput needs.

Comparative Methodologies for (R)-2-amino-2-cyclopropylethanol

The structure of 2-amino-2-cyclopropylethanol contains two reactive functional groups: a primary amine and a primary alcohol. Both sites are susceptible to derivatization, offering a unique opportunity for creating stable diastereomers for indirect analysis.

Method A: Indirect Separation via Derivatization with N-Trifluoroacetyl-L-prolyl chloride (TFPC)

This classic and reliable indirect method leverages a bifunctional CDA, TFPC (also known as L-TPC), to react with both the amine and alcohol moieties of the analyte.[11][12] The proline-based reagent is highly effective for amino alcohols, creating stable, volatile diastereomeric derivatives suitable for GC analysis.[6][11]

Causality Behind the Choice: The formation of a bicyclic derivative after reacting with both the -NH2 and -OH groups results in a rigid structure. This conformational rigidity enhances the differences in spatial arrangement between the resulting diastereomers, leading to superior chromatographic resolution on a standard achiral column like a DB-5 or HP-5MS.

G Deriv Deriv Inject Inject Deriv->Inject Diastereomeric Mixture MS MS Chrom Chrom MS->Chrom

Caption: Workflow for Indirect Chiral Analysis via Derivatization.

Experimental Protocol: Derivatization with TFPC

  • Reagent Preparation: Prepare a 10 mg/mL solution of (S)-N-Trifluoroacetyl-L-prolyl chloride (TFPC) in anhydrous dichloromethane.

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-amino-2-cyclopropylethanol sample into a 2 mL autosampler vial. Dissolve in 500 µL of anhydrous dichloromethane.

  • Reaction: Add 100 µL of the TFPC solution and 20 µL of anhydrous pyridine (as a catalyst and acid scavenger) to the sample vial.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Work-up: After cooling to room temperature, add 500 µL of 1M HCl to quench the reaction and remove excess pyridine. Vortex briefly.

  • Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer containing the derivatives to a new vial for GC-MS analysis.

Method B: Direct Separation on a Chiral Stationary Phase

Direct separation on a chiral column is often perceived as simpler because it omits the pre-column derivatization step.[13] For small polar molecules like amino alcohols, cyclodextrin-based stationary phases are the columns of choice.[9][10] Specifically, a beta-cyclodextrin (β-CD) phase, such as one derivatized with permethylated groups (e.g., Beta-DEX™), is highly effective.[9][14]

Causality Behind the Choice: The toroidal shape of the cyclodextrin molecule provides a chiral cavity.[10] Enantiomers are separated based on the differential stability of the transient inclusion complexes they form with the stationary phase. For 2-amino-2-cyclopropylethanol, the cyclopropyl and hydroxyl groups can interact with the rim and cavity of the cyclodextrin, leading to different retention times for the R and S enantiomers. However, to improve peak shape and volatility for GC analysis, it is still highly recommended to perform an achiral derivatization (e.g., acylation or silylation) to cap the active amine and hydroxyl groups.[15]

Experimental Protocol: Achiral Derivatization & Direct Chiral GC Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Achiral Derivatization (Acylation): Add 200 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

  • Incubation: Cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for direct injection onto the chiral GC column.

GC-MS Parameters & Data Comparison

To provide a robust comparison, both methods should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[1][16][17]

Table 1: Suggested GC-MS Parameters

ParameterMethod A (Indirect)Method B (Direct)
GC Column HP-5MS (30m x 0.25mm, 0.25µm)Beta-DEX™ 120 (30m x 0.25mm, 0.25µm)
Carrier Gas Helium, 1.2 mL/min constant flowHelium, 1.2 mL/min constant flow
Injector Temp. 250°C250°C
Injection Mode Split (50:1)Split (50:1)
Oven Program 100°C (1 min), ramp 10°C/min to 280°C (5 min)80°C (2 min), ramp 5°C/min to 220°C (10 min)
MS Transfer Line 280°C230°C
MS Ion Source 230°C230°C
MS Mode Scan (m/z 50-550) or SIMScan (m/z 50-400) or SIM

Table 2: Performance Comparison of Methodologies

Performance MetricMethod A (Indirect w/ TFPC)Method B (Direct on β-DEX)Rationale & Field Insights
Resolution (Rs) Excellent (>2.5)Very Good (>2.0)The rigid diastereomer structure in Method A often leads to superior baseline separation.
Method Development More complex (derivatization optimization)Simpler (column screening)Method A requires careful optimization of reaction time, temperature, and reagents. Method B is primarily about selecting the right chiral column.
Analysis Time Longer (includes derivatization)Shorter (direct injection)The pre-column chemical reaction step adds significant time to the overall workflow in Method A.
Risk of Racemization Low for TFPCVery LowTFPC derivatization conditions are mild and do not affect the existing chiral center.[5] Method B's achiral derivatization also poses minimal risk.
Robustness GoodExcellentDirect methods are generally more robust as they have fewer manual preparation steps, reducing potential sources of error.
Cost Lower (standard columns)Higher (specialized chiral columns)Chiral GC columns are a significant investment compared to standard achiral columns.
Selectivity HighHighBoth methods provide excellent selectivity for the enantiomers of 2-amino-2-cyclopropylethanol.

Trustworthiness: Building a Self-Validating System

A protocol's trustworthiness is established by demonstrating its suitability for its intended purpose.[16][17] For enantiomeric purity, the most critical validation parameter is Specificity . This is the ability to unequivocally assess the target enantiomer in the presence of its counterpart and any other potential impurities.[2]

  • Validation Strategy: Prepare a racemic (50:50) sample of 2-amino-2-cyclopropylethanol. Analyze it using the chosen method. The method is specific if it produces two distinct, well-resolved peaks of approximately equal area. Further, spike the (R)-enantiomer sample with a small amount (e.g., 0.5%) of the (S)-enantiomer. The method must be able to accurately detect and quantify this spike.

Conclusion and Recommendations

Both the indirect derivatization method using TFPC and the direct separation on a cyclodextrin-based chiral column are valid and robust approaches for determining the enantiomeric purity of (R)-2-amino-2-cyclopropylethanol.

  • Method A (Indirect) is recommended for laboratories where high resolution is paramount and where the cost of specialized chiral columns is a concern. Its primary drawback is the more complex, time-consuming workflow.

  • Method B (Direct) is the superior choice for high-throughput environments, such as quality control labs. Its simplicity, speed, and inherent robustness often justify the higher initial cost of the chiral column.[13]

Ultimately, the selection is a strategic one. For process development and in-depth impurity profiling, the high-resolution indirect method may be preferred. For routine release testing, the speed and simplicity of the direct method offer a clear advantage. The data presented in this guide should serve as a strong foundation for making that evidence-based decision.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. J. Org. Chem., 34(9), 2543-2549. Available from: [Link]

  • Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. J. Am. Chem. Soc., 95(2), 512-519. Available from: [Link]

  • Wikipedia. (n.d.). Mosher's acid. Available from: [Link]

  • Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • LCGC International. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 12. Available from: [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of chromatographic science, 55(6), 639-647. Available from: [Link]

  • ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. Available from: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubMed Central. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(4), 896. Available from: [Link]

  • PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. J Chromatogr A., 1180(1-2), 131-7. Available from: [Link]

  • VTechWorks. (n.d.). Chiral Separations Introduction. Available from: [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • MDPI. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 27(21), 7248. Available from: [Link]

  • PubMed. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-5. Available from: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • PubChem. (n.d.). (R)-2-amino-2-cyclopropylethanol. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2019). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Available from: [Link]

  • PubMed. (1993). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. J Chromatogr., 627(1-2), 241-9. Available from: [Link]

  • Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5, 5325-5332. Available from: [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci., 1219, 123638. Available from: [Link]

  • PubChem. (n.d.). N-Trifluoroacetylprolyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Front. Chem., 9, 700495. Available from: [Link]

  • Royal Society of Chemistry. (2020). Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes. Dalton Transactions, 49(44), 15693-15701. Available from: [Link]

  • MDPI. (2021). Functional Chirality: From Small Molecules to Supramolecular Assemblies. Symmetry, 13(12), 2311. Available from: [Link]

  • Royal Society of Chemistry. (2020). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 18(27), 5126-5136. Available from: [Link]

  • ResearchGate. (2001). Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst: access to enantiopure cyclic cis-amino alcohols. Available from: [Link]

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Comparative

Comparative Spectroscopic Analysis: Infrared Characterization of (R)-2-amino-2-cyclopropylethanol

[1] Content Type: Technical Comparison & Characterization Guide Product Focus: (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Characterization Guide Product Focus: (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Structural Significance[1]

(R)-2-amino-2-cyclopropylethanol is a high-value chiral synthon, frequently employed as a building block in the synthesis of antiretroviral agents and aspartyl protease inhibitors.[1] Its structural uniqueness lies in the cyclopropyl moiety attached directly to the chiral center.

From a spectroscopic perspective, this molecule presents a distinct challenge: distinguishing the strained cyclopropyl ring from standard alkyl chains (like isopropyl or ethyl groups) and resolving the overlapping hydrogen-bonding network typical of 1,2-amino alcohols.

This guide provides a definitive breakdown of the Infrared (IR) absorption profile, comparing its diagnostic bands against its closest structural analog, (R)-Valinol (2-amino-3-methylbutanol) , and outlining the limitations of standard IR in chiral discrimination.[1]

Theoretical Framework: The "Walsh Orbital" Effect

To accurately interpret the IR spectrum of this product, one must understand the electronic environment of the cyclopropyl ring. Unlike unstrained alkanes (sp³ carbons), the carbon atoms in a cyclopropyl ring possess significant s-character in their C-H bonds due to the bent "banana bonds" (Walsh orbitals) of the ring.

  • Consequence: The C-H bonds are shorter and stronger.

  • Spectral Shift: The C-H stretching frequency shifts to >3000 cm⁻¹ , a region typically reserved for alkenes and aromatics, distinct from the <3000 cm⁻¹ absorptions of standard alkyl groups.[2]

Characterization Workflow

The following decision tree illustrates the logical flow for validating this compound using vibrational spectroscopy.

G Sample Crude (R)-2-amino-2-cyclopropylethanol FTIR FT-IR Analysis (Functional Group ID) Sample->FTIR BandCheck Check 3000-3100 cm⁻¹ FTIR->BandCheck Decision Band Present? BandCheck->Decision CycloConfirmed Cyclopropyl Moiety Confirmed Decision->CycloConfirmed Yes AlkylSuspect Suspect Ring Opening (Isopropyl/Alkyl Impurity) Decision->AlkylSuspect No VCD VCD Spectroscopy (Enantiomeric Excess) CycloConfirmed->VCD If Chiral Purity Needed

Figure 1: Analytical workflow for validating the cyclopropyl moiety and stereochemistry.

Detailed Band Assignment & Comparative Data

The table below contrasts the critical absorption bands of (R)-2-amino-2-cyclopropylethanol against (R)-Valinol . This comparison is vital because Valinol is the common acyclic analog (isopropyl group instead of cyclopropyl) and a potential impurity or alternative starting material.

Table 1: Comparative IR Absorption Profile
Vibrational Mode(R)-2-amino-2-cyclopropylethanol (Target)(R)-Valinol (Isopropyl Analog)Diagnostic Significance
Cyclopropyl C-H Stretch 3010 – 3090 cm⁻¹ (Weak-Med)Absent PRIMARY IDENTIFIER. Distinguishes the strained ring from the isopropyl group.[1]
Alkyl C-H Stretch 2850 – 2960 cm⁻¹2850 – 2970 cm⁻¹Non-diagnostic; present in both.[1]
O-H / N-H Stretch 3200 – 3450 cm⁻¹ (Broad)3200 – 3450 cm⁻¹ (Broad)Heavily dependent on H-bonding. 1,2-amino alcohols form intramolecular 5-membered H-bonds.[1]
Gem-Dimethyl Doublet Absent 1360 & 1380 cm⁻¹ NEGATIVE IDENTIFIER. The presence of this doublet indicates the isopropyl group (Valinol).
Ring Breathing Mode ~1010 – 1025 cm⁻¹ AbsentCharacteristic of the cyclopropane skeleton.
C-O Stretch 1050 – 1070 cm⁻¹1050 – 1070 cm⁻¹Primary alcohol signature.[1]
N-H Scissoring 1590 – 1610 cm⁻¹1590 – 1610 cm⁻¹Primary amine signature.[1]

Critical Note: The 3010–3090 cm⁻¹ band is the "fingerprint" of the cyclopropyl group. If your spectrum lacks absorption above 3000 cm⁻¹ (excluding the OH/NH region), the cyclopropyl ring may have opened during synthesis (e.g., acid-catalyzed ring opening).

Experimental Protocol: Best Practices

To obtain a publication-quality spectrum that resolves the critical H-bonding and cyclopropyl features, specific attention must be paid to sample preparation.[1]

Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine ID
  • Crystal: Diamond or ZnSe.[1]

  • Pros: Rapid, no sample prep.

  • Cons: Lower sensitivity in the high-frequency region (3000+ cm⁻¹) due to wavelength-dependent penetration depth.[1]

  • Protocol:

    • Place ~5 mg of neat solid/oil on the crystal.

    • Apply high pressure to ensure contact (critical for the viscous amino alcohol).[1]

    • Acquire 16 scans at 4 cm⁻¹ resolution.[1]

    • Correction: Apply "ATR Correction" in your software to normalize peak intensities for comparison with transmission libraries.

Method B: KBr Pellet – Recommended for Structural Characterization
  • Matrix: Potassium Bromide (IR Grade).[1]

  • Pros: Higher resolution of the H-bonding region; better visibility of weak cyclopropyl C-H stretches.

  • Protocol:

    • Dry: Ensure the sample is strictly anhydrous. Amino alcohols are hygroscopic; absorbed water will mask the N-H/O-H region.

    • Mix: Ratio 1:100 (Sample:KBr). Grind in an agate mortar to a fine powder.

    • Press: Compress at 8-10 tons for 2 minutes to form a transparent pellet.

    • Reference: Collect a background air spectrum immediately prior.[1]

Performance Comparison: IR vs. Alternatives

While IR is the workhorse for functional group ID, it has limitations regarding this specific molecule.

IR vs. Raman Spectroscopy[3][4][5][6][7][8]
  • IR Strength: Excellent for identifying the polar -OH and -NH₂ groups (strong dipole changes).[1]

  • Raman Strength: Superior for the Cyclopropyl Ring . The symmetric ring breathing mode (~1200 cm⁻¹ region in Raman) is often the strongest band in the Raman spectrum, whereas it is weak/medium in IR.

  • Recommendation: Use Raman if you are specifically quantifying the cyclopropyl ring integrity in a mixture.

IR vs. VCD (Vibrational Circular Dichroism)
  • The Limitation: Standard FTIR cannot distinguish between (R)-2-amino-2-cyclopropylethanol and its (S)-enantiomer.[1] Their scalar absorbance spectra are identical.[1]

  • The Solution: VCD measures the differential absorption of left vs. right circularly polarized IR light.

  • Application: VCD is the only vibrational technique capable of determining the Absolute Configuration (AC) without crystallization or derivatization.

Structural Logic Visualization

The following diagram maps the vibrational coupling that defines the spectrum.

StructuralLogic cluster_0 Molecular Vibrational Coupling Cyclo Cyclopropyl Ring (High Strain) CH_Stretch C-H Stretch (>3000 cm⁻¹) Cyclo->CH_Stretch Walsh Orbital Effect Amine Amino Group (-NH2) HBond Intramolecular H-Bond (5-Membered Ring) Amine->HBond Alcohol Hydroxyl Group (-OH) Alcohol->HBond Broadening Broadening of 3200-3500 cm⁻¹ Band HBond->Broadening

Figure 2: Impact of structural features on specific spectral regions.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for cyclopropyl C-H stretch >3000 cm⁻¹).[1]

  • NIST Chemistry WebBook. Infrared Spectra of Alkyl Amines and Alcohols.[1] National Institute of Standards and Technology.[3][4] [Link][1]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[5][6] Chirality, 15(9), 743–758. [Link][1]

  • Pietilä, L. O. (1983).[1] The vibrational spectra of cyclopropane and its derivatives. Journal of Molecular Structure, 102(1-2), 1-15.[1] (Detailed assignment of cyclopropyl ring breathing modes).

Sources

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